molecular formula C10H10O4 B1198404 Piperonyl acetate CAS No. 326-61-4

Piperonyl acetate

Cat. No.: B1198404
CAS No.: 326-61-4
M. Wt: 194.18 g/mol
InChI Key: PFWYHTORQZAGCA-UHFFFAOYSA-N
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Description

Piperonyl acetate, also known as fema 2912 or heliotropin acetate, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. This compound exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, bitter, and floral tasting compound that can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a clear pale yellow liquid. Insoluble in water. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl acetate
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InChI

InChI=1S/C10H10O4/c1-7(11)12-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3
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InChI Key

PFWYHTORQZAGCA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)OCO2
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Molecular Formula

C10H10O4
Record name PIPERONYL ACETATE
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DSSTOX Substance ID

DTXSID2025925
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Molecular Weight

194.18 g/mol
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Physical Description

Piperonyl acetate is a clear pale yellow liquid. Insoluble in water. (NTP, 1992), Solid, colourless oily liquid with a sweet, light, floral-fruity odour
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Boiling Point

150.00 to 151.00 °C. @ 10.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.227-1.239
Record name Piperonyl acetate
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CAS No.

326-61-4
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Melting Point

51 °C
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate (CAS No. 326-61-4), also known as heliotropyl acetate, is an aromatic ester recognized for its sweet, floral, and fruity aroma, often with cherry-like undertones.[1][2] It is a synthetic flavoring agent and fragrance ingredient utilized in a variety of consumer products, including beverages, candy, ice cream, baked goods, and perfumes.[1][2][3] Beyond its organoleptic properties, this compound serves as an active ingredient in some insecticides and is employed in laboratory settings for the synthesis of other chemical compounds.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for understanding the compound's behavior in different matrices and for developing new applications.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O₄[3][4][5]
Molecular Weight 194.18 g/mol [4][6]
Appearance Colorless to pale yellow liquid[3][7][8]
Boiling Point 150-151 °C at 10 mmHg153-154 °C at 14 mmHg285.09 °C (estimated)[6][9][10][3][11]
Melting Point 51 °C[6]
Density 1.227 - 1.239 g/mL at 25 °C1.24 g/mL[4][6][9][3][7]
Refractive Index n20/D 1.523 - 1.529n20/D 1.5265[3][6][4][9]
Solubility Insoluble in water (<1 mg/mL)692.8 mg/L at 25 °C (estimated)[6][11]
Flash Point > 200 °F (> 93.3 °C)> 230 °F (> 110 °C)113 °C (closed cup)[6][8][9][4][10]
Log KOW (Octanol-Water Partition Coefficient) 2.14 (estimated)[11]
Vapor Pressure 0.000916 mmHg[8]
Purity ≥99% (GC)[3][8][10]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard laboratory procedures that provide a basis for reproducing the data presented.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil, silicone oil)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with the heating liquid to a level just above the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the heating bath in the Thiele tube. The heating liquid should cover the sample.

  • Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating of the bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to be drawn into the capillary tube.[12] Record this temperature.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for the accurate determination of the density of liquids.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to reach the same temperature in the water bath.

  • Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

  • The density of this compound is calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[4][13][14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance or assess its purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp for the D-line, 589 nm)

  • Dropper or pipette

Procedure:

  • Connect the refractometer to the constant temperature water bath set at the desired temperature (e.g., 20 °C).

  • Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

  • Adjust the light source to illuminate the prisms.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

  • If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and achromatic.

  • Read the refractive index value from the instrument's scale.[15]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination Experimental Workflow: Boiling Point Determination (Thiele Tube Method) cluster_preparation Preparation cluster_heating Heating & Observation cluster_cooling Measurement prep1 Fill Thiele tube with heating oil prep2 Add this compound to a small test tube prep1->prep2 prep3 Insert inverted capillary tube into the test tube prep2->prep3 prep4 Attach test tube to thermometer prep3->prep4 heat1 Immerse assembly into Thiele tube prep4->heat1 heat2 Gently heat the side arm of the Thiele tube heat1->heat2 observe1 Observe for a continuous stream of bubbles from the capillary tube heat2->observe1 cool1 Remove heat source and allow to cool observe1->cool1 Continuous bubbles observed measure1 Record temperature when liquid enters the capillary tube cool1->measure1 result Recorded Temperature = Boiling Point measure1->result

Caption: Workflow for Boiling Point Determination.

Conclusion

The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in various industries. The data and experimental protocols presented in this guide offer researchers and professionals the necessary information for quality control, formulation development, and further scientific investigation into this versatile compound. Adherence to standardized experimental procedures is critical for obtaining accurate and reproducible results.

References

Technical Guide: Piperonyl Acetate (CAS No. 326-61-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, identified by CAS number 326-61-4, is an ester recognized for its applications in the fragrance, flavor, and pest control industries.[1] Chemically, it is the acetate ester of piperonyl alcohol and is classified as a member of the benzodioxole family.[2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, intended for a scientific audience.

Chemical Identity
  • IUPAC Name: 1,3-benzodioxol-5-ylmethyl acetate[2]

  • Synonyms: Heliotropyl acetate, Acetic Acid Piperonyl Ester, 3,4-Methylenedioxybenzyl Acetate[1][3][4]

  • Molecular Formula: C₁₀H₁₀O₄[1][2][3][5]

  • Molecular Weight: 194.18 g/mol [2][3][6][7]

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid.[1][2][3] It is characterized by a very sweet, light, floral-fruity odor, often with cherry or strawberry-like undertones.[3][8] It is stable under normal conditions and combustible.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 326-61-4[1][2][3]
FEMA Number 2912[1][3][6]
EC Number 206-312-5[6]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Melting Point 51 °C[2][3]
Boiling Point 150-151 °C at 10 mmHg[2][3][9][10]
Density 1.227 g/mL at 25 °C[3][9][11]
Refractive Index (n20/D) 1.5265[3][9][11]
Flash Point >100 °C (>212 °F)[12][13]
Solubility Insoluble in water[2][14]
LogP 1.68[3]
Vapor Pressure 0.138 - 39.5 Pa at 20-75 °C[3]

Synthesis and Reactivity

Synthesis

This compound can be prepared through several methods. A common laboratory and industrial synthesis involves the acetylation of piperonyl alcohol.[3] Another documented method is the reaction of 5-chloromethyl-1,3-benzodioxole with sodium acetate.[5]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products PA Piperonyl Alcohol Reaction Acetylation PA->Reaction AA Acetic Anhydride AA->Reaction Product This compound Reaction->Product Byproduct Acetic Acid Reaction->Byproduct

Caption: General workflow for the synthesis of this compound via acetylation.
Reactivity Profile

As an ester, this compound reacts with acids to liberate heat, alcohols, and acids.[3][14] Vigorous, exothermic reactions can occur with strong oxidizing acids.[3][14] Interaction with caustic solutions also generates heat. Mixing esters like this compound with alkali metals or hydrides can generate flammable hydrogen gas.[3][14]

Toxicology and Safety

The safety of this compound has been evaluated for its use as a fragrance and flavoring agent. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3][13][15]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral2.1 g/kg[3]
LD50RabbitDermal> 5 g/kg[3]
Hazard and Precautionary Statements
  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3][15]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[3][15]

  • Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352[3]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be followed. This includes wearing protective gloves, safety goggles with side-shields, and ensuring adequate ventilation.[16] Contaminated work clothing should not be allowed out of the workplace.[16] In case of skin contact, wash with plenty of water. If swallowed, seek medical help.[16]

Metabolism

In vivo studies have shed light on the metabolic fate of this compound. The primary metabolic pathway involves hydrolysis of the ester bond, followed by oxidation. A study in rabbits showed that after oral administration, this compound is hydrolyzed to piperonyl alcohol.[17] This alcohol is then oxidized to piperonylic acid. Both the acid and the parent alcohol are subsequently excreted, primarily as glucuronic acid conjugates.[17] Piperonylic acid was found to be the major metabolite, accounting for 58% of the administered dose.[17]

Metabolism_Pathway Metabolic Pathway of this compound PA This compound (C₁₀H₁₀O₄) PAL Piperonyl Alcohol PA->PAL Hydrolysis (Esterases) PAC Piperonylic Acid PAL->PAC Oxidation Conj Glucuronic Acid Conjugates PAL->Conj PAC->Conj Excretion Excretion (Urine) Conj->Excretion

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Synthesis of this compound from 5-chloromethyl-1,3-benzodioxole

This protocol is adapted from a documented synthetic method.[5]

Materials:

  • 5-chloromethyl-1,3-benzodioxole

  • Sodium Acetate (CH₃COONa), 99%

  • Deionized Water (H₂O)

  • 2L reaction flask with agitation and heating capabilities

  • Nitrogen (N₂) gas source

Procedure:

  • Charge the 2L flask with 144.2 g (1.7 moles) of sodium acetate and 365 mL of water.[5]

  • Begin agitation and heat the mixture to a target temperature of 80-85 °C under a nitrogen atmosphere.[5]

  • Once the target temperature is reached, begin the drop-wise addition of the crude 5-chloromethyl-1,3-benzodioxole product into the flask. The addition should be controlled over a period of 2 hours.[5]

  • After the addition is complete, allow the mixture to continue reacting at 80-85 °C for an additional 2 hours to ensure the reaction goes to completion.[5]

  • Upon completion, the reaction mixture can be cooled, and the this compound product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

References

An In-depth Technical Guide to Piperonyl Acetate: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl acetate (Heliotropyl acetate) is an aromatic ester recognized for its pleasant, sweet, floral-fruity aroma, reminiscent of cherry and lilac. While extensively utilized in the fragrance and flavor industries, its applications extend to pest control as an insect repellent and its constituent benzodioxole moiety is a scaffold of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Identification

This compound is chemically known as 1,3-benzodioxol-5-ylmethyl acetate.[2] Its structure features a 1,3-benzodioxole ring system connected to an acetate group through a methylene bridge.

  • Molecular Formula: C₁₀H₁₀O₄[3]

  • Molecular Weight: 194.18 g/mol [3]

  • IUPAC Name: 1,3-benzodioxol-5-ylmethyl acetate[3]

  • CAS Number: 326-61-4[3]

  • Synonyms: Heliotropyl acetate, 3,4-Methylenedioxybenzyl acetate, Acetic acid piperonyl ester[3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 194.18 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 150-151 °C at 10 mmHg[3]
Melting Point 51 °C[3]
Density 1.227 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.523 - 1.529[3]
Flash Point >110 °C (>230 °F)[3]
Solubility Insoluble in water; soluble in organic solvents and oils[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following sections provide established protocols.

Synthesis Protocol: Acetylation of Piperonyl Alcohol

A straightforward and common method for synthesizing this compound is through the esterification of Piperonyl alcohol with acetic anhydride, often catalyzed by pyridine.

Materials:

  • Piperonyl alcohol (1.0 equivalent)

  • Acetic anhydride (1.5 equivalents per hydroxyl group)[4]

  • Dry pyridine (as solvent and catalyst)[4]

  • Dry toluene

  • Dichloromethane (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve Piperonyl alcohol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol).[4]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equiv.) to the cooled solution.[4]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[4]

  • Once the reaction is complete, quench it by the careful addition of methanol (to consume excess acetic anhydride).

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]

  • Dilute the resulting residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of this compound. The following protocol provides a general framework that can be optimized for specific matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: A mid-polarity column such as a TG-5SilMS (30m x 0.25mm ID, 0.25 µm film thickness) or equivalent is suitable.[5]

Sample Preparation (General):

  • Accurately weigh the sample into a vial.

  • If the sample is solid, perform a liquid-solid extraction. Homogenize with a drying agent like anhydrous sodium sulfate and extract with a suitable solvent (e.g., ethyl acetate) using ultrasonication.[5]

  • For complex matrices, a clean-up step using dispersive solid-phase extraction (dSPE) with C18 and PSA (primary secondary amine) sorbents can remove interferences.[5]

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane-acetone mixture).[5]

  • Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

  • Injector Temperature: 280 °C[5]

  • Injection Mode: Splitless[5]

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min[5][6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: Increase to 150 °C at 25 °C/min

    • Ramp 2: Increase to 280 °C at 6 °C/min, hold for 12 minutes[5]

  • MS Transfer Line Temperature: 280 °C[5]

  • Ion Source Temperature: 250 °C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Scan Range: 50 - 550 m/z[5]

Identification is achieved by comparing the retention time and the resulting mass spectrum with that of a certified reference standard.

Biological Activity and Metabolism

This compound is primarily known for its role as an insect repellent, where its mechanism of action is believed to involve the disruption of the insect nervous system.[2] In mammals, compounds containing the benzodioxole group, such as this compound, typically undergo metabolic transformation. The metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the resulting alcohol and subsequent conjugation.

The diagram below illustrates the proposed metabolic pathway of this compound.

Piperonyl_Acetate_Metabolism Proposed Metabolic Pathway of this compound PA This compound PAL Piperonyl Alcohol PA->PAL Ester Hydrolysis (Esterases) PNA Piperonal PAL->PNA Oxidation (Alcohol Dehydrogenase) PAC Piperonylic Acid PNA->PAC Oxidation (Aldehyde Dehydrogenase) CON Conjugated Metabolites (e.g., Glucuronide, Glycine conjugates) PAC->CON Conjugation (Phase II Enzymes)

Caption: Proposed metabolic pathway of this compound in mammals.

Conclusion

This compound is a compound with significant applications in multiple industries. Its well-defined chemical structure and properties, combined with established synthetic and analytical methods, make it a versatile molecule for various research and development endeavors. The information provided in this guide offers a solid technical foundation for scientists and professionals working with this compound, facilitating its effective application and further exploration.

References

The Natural Occurrence of Piperonyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, a naturally occurring ester, is recognized for its pleasant, sweet, fruity, and slightly floral aroma. Beyond its olfactory characteristics, this compound and its structural relatives within the phenylpropanoid family exhibit a range of biological activities, drawing interest from researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in the plant kingdom, details the analytical methodologies for its identification and quantification, and elucidates its biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a select number of plant species. Its presence is often associated with the characteristic aroma of the plant's flowers or vegetative tissues. While the distribution of this compound in the plant kingdom is not widespread, its detection in taxonomically diverse species suggests independent evolution of its biosynthetic pathway.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the available quantitative data for this compound in various plants. It is important to note that comprehensive quantitative studies are limited, and the data presented represents a snapshot of current research.

Plant SpeciesFamilyPlant PartConcentration/Relative AbundanceReference(s)
Cichorium endivia (Endive)AsteraceaeLeavesData available, specific concentration not detailed in the provided abstract.[1][1]
Daphne odora (Winter Daphne)ThymelaeaceaeFlowersIdentified as a volatile component; quantitative data suggests it is a minor constituent of the overall floral scent.[2][3]
Vitis vinifera (Grape)VitaceaeBerriesDetected as a minor volatile compound in some cultivars. Its concentration is influenced by factors such as grape variety and ripening stage.[4][5][6][7]

Note: The term "Data available" indicates that the compound has been reported in the specified plant, but the accessible literature does not provide precise quantitative values. Further targeted phytochemical analyses are required to establish definitive concentration ranges.

Experimental Protocols

The identification and quantification of this compound in plant matrices rely on the analysis of volatile organic compounds. The standard methodology involves solvent-free extraction techniques followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive and solvent-free method ideal for the extraction of volatile and semi-volatile compounds from plant tissues.[8][9][10][11]

Materials:

  • Fresh plant material (e.g., flowers, leaves)

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Heated magnetic stirrer or water bath

  • Gas-tight vials with septa

Protocol:

  • Sample Encapsulation: Place a known weight of fresh plant material (typically 1-5 grams) into a gas-tight vial.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.[11]

  • SPME Fiber Exposure: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the plant material.

  • Extraction: Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound.[12]

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial Temp: 50°C, hold for 2 min; Ramp: 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Rangem/z 40-450

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a pure standard and by matching the mass spectrum with established libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of known concentrations of this compound standard. The concentration in the sample is then determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[13][14][15][16][17] The pathway commences with the amino acid L-phenylalanine. The final step involves the enzymatic acetylation of piperonyl alcohol.[18][19]

Piperonyl_Acetate_Biosynthesis Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol Hydroxy_Intermediate 5-Hydroxyconiferyl Alcohol Coniferyl_Alcohol->Hydroxy_Intermediate F5H Piperonyl_Alcohol Piperonyl Alcohol Coniferyl_Alcohol->Piperonyl_Alcohol Sinapyl_Alcohol Sinapyl Alcohol Hydroxy_Intermediate->Sinapyl_Alcohol Piperonyl_Acetate This compound Piperonyl_Alcohol->Piperonyl_Acetate Experimental_Workflow Start Plant Material Collection Sample_Prep Sample Preparation (e.g., weighing, grinding) Start->Sample_Prep Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Library Search) Analysis->Data_Processing Identification Compound Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification Quantification (Internal Standard & Calibration Curve) Data_Processing->Quantification End Results Identification->End Quantification->End

References

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a heterocyclic aromatic organic compound, is a key structural feature in a plethora of naturally occurring and synthetic molecules exhibiting a wide range of biological activities. This scaffold, present in compounds like safrole from sassafras oil, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives of 1,3-benzodioxole have demonstrated potent anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the core biological activities of 1,3-benzodioxole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Anti-Tumor Activity

1,3-Benzodioxole derivatives have emerged as a significant class of compounds with promising anti-cancer properties. Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,3-benzodioxole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Derivative ClassCell LineIC50 (µM)Reference
Arsenical ConjugatesMolm-13 (Leukemia)MAZ2: < 1[3]
K562 (Leukemia)MAZ2: < 1[3]
HL-60 (Leukemia)MAZ2: < 1[3]
4T1 (Breast Cancer)MAZ2: < 1[3]
ChalconesMDA-MB-231 (Breast Cancer)16k: 5.24 - 10.39[4]
MDA-MB-231 (Breast Cancer)16m: 5.24 - 10.39[4]
MDA-MB-231 (Breast Cancer)16t: 5.24 - 10.39[4]
Indeno[1,2-b]quinoxaline DerivativesHCT-116 (Colon Cancer)Compound 3: Exceptional[5]
HepG-2 (Liver Cancer)Compound 3: Exceptional[5]
MCF-7 (Breast Cancer)Compound 3: Exceptional[5]
Signaling Pathway: Induction of Apoptosis

A primary mechanism by which 1,3-benzodioxole derivatives exert their anti-tumor effects is through the induction of the intrinsic apoptosis pathway. This process is characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][6]

cluster_0 1,3-Benzodioxole Derivative cluster_1 Apoptosis Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Benzodioxole 1,3-Benzodioxole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzodioxole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzodioxole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c (released) Mito->CytC Releases Casp9 Caspase-9 (activated) CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Apoptosis induction by 1,3-benzodioxole derivatives.

II. Anti-Hyperlipidemic Activity

Certain 1,3-benzodioxole-based fibrate derivatives have demonstrated significant potential in managing hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood.[1] These compounds have been shown to effectively reduce plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).

Quantitative Data: In Vivo Lipid-Lowering Effects

In vivo studies using high-fat diet (HFD)-induced hyperlipidemic mice have provided quantitative evidence of the lipid-lowering efficacy of these derivatives.

CompoundDose% Reduction in Triglycerides (TG)% Reduction in Total Cholesterol (TC)% Reduction in LDL-CReference
Compound 12HighSignificant (P < 0.01)Significant (P < 0.01)Significant (P < 0.05)
Fenofibrate (Control)StandardSignificantNot SignificantSignificant
Compound 4a10 mg/kgMore prominent than atorvastatinMore prominent than atorvastatinMore prominent than atorvastatin[7]
Atorvastatin (Control)Standard---[7]

III. Antioxidant Activity

Many 1,3-benzodioxole derivatives exhibit notable antioxidant properties, which are crucial in combating oxidative stress, a key factor in various diseases. Their ability to scavenge free radicals is a common measure of this activity.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant capacity is often quantified by the IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

Derivative ClassIC50 (µM)Reference
Hypecoumic acidModerate Activity[1]
Phenolic derivativesCompound 4a: Potent[7]

IV. Inhibition of Cytochrome P450 Enzymes

A well-documented biological activity of 1,3-benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[8] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP450 can lead to significant drug-drug interactions.

Signaling Pathway: Mechanism-Based Inhibition of Cytochrome P450

The inhibition of CYP450 by 1,3-benzodioxole derivatives often occurs through a mechanism-based process. This involves the metabolic activation of the 1,3-benzodioxole moiety by the CYP450 enzyme to form a reactive carbene intermediate.[9] This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[9]

cluster_0 CYP450 Catalytic Cycle cluster_1 Inhibition by 1,3-Benzodioxole CYP450_Fe3 CYP450 (Fe³⁺) Substrate_Complex [CYP450 (Fe³⁺) - Substrate] CYP450_Fe3->Substrate_Complex Substrate Binding CYP450_Fe2 CYP450 (Fe²⁺) Substrate_Complex->CYP450_Fe2 Reduction O2_Complex [CYP450 (Fe²⁺) - O₂] CYP450_Fe2->O2_Complex O₂ Binding Inactive_Complex Inactive CYP450-Carbene Complex Reactive_O Reactive Oxygen Species O2_Complex->Reactive_O Activation Reactive_O->CYP450_Fe3 Substrate Metabolism Benzodioxole 1,3-Benzodioxole Derivative Carbene Reactive Carbene Intermediate Benzodioxole->Carbene Metabolic Activation by CYP450 Carbene->CYP450_Fe2 Covalent Binding to Heme

References

Unveiling the Repellent Veil: A Technical Guide to the Putative Mechanism of Action of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Piperonyl acetate is a volatile organic compound recognized for its utility in fragrance formulations and, notably, as an insect repellent.[1] While its structural analog, piperonyl butoxide (PBO), is well-documented as a synergist that inhibits cytochrome P450 enzymes in insects, the primary mechanism of this compound's repellent activity is less defined in scientific literature.[2] This guide synthesizes current understanding of insect olfaction and the action of analogous acetate esters to propose a core mechanism of action for this compound. The central hypothesis is that this compound functions as a repellent by directly activating insect olfactory receptors, with the highly conserved Odorant Receptor Co-receptor (Orco) being a prime molecular target. This interaction likely triggers aversive neuronal signaling, culminating in avoidance behavior. This document provides a detailed overview of this putative pathway, compiles relevant quantitative data from analogous compounds, outlines key experimental protocols for mechanism validation, and visualizes the proposed molecular and experimental workflows.

Proposed Molecular Mechanism of Action

The repellent action of this compound is hypothesized to be mediated through the insect's olfactory system. Unlike insecticides that often target the central nervous system for lethal effect, repellents typically function by activating sensory neurons to elicit a non-lethal, behavioral avoidance response. The proposed mechanism involves the direct interaction of this compound with the insect's peripheral olfactory machinery.

The Insect Olfactory Receptor Complex

Insect olfactory sensory neurons (OSNs) are housed within hair-like structures on the antennae and maxillary palps called sensilla. The core of odor detection is the Olfactory Receptor (OR) complex, a heterotetrameric ligand-gated ion channel.[3][4] This complex consists of two subunit types:

  • OrX Subunit: A highly variable, odorant-specific receptor protein that confers selectivity for particular chemical ligands.[5]

  • Orco Subunit: The Odorant Receptor Co-receptor is a highly conserved protein across most insect species and is essential for the proper function, membrane trafficking, and ion channel activity of the OrX-Orco complex.[5][6]

Hypothesized Interaction with the Orco Subunit

While direct experimental evidence for this compound is pending, recent groundbreaking research on a similar molecule, phenethyl acetate (PA) , provides a compelling model. Studies have demonstrated that PA acts as a direct agonist of the Orco subunit in Drosophila melanogaster.[6][7] This activation occurs even in the absence of a specific OrX tuning subunit, suggesting that some volatile esters can universally modulate insect olfactory function by targeting the conserved Orco channel.[6]

Given its structural identity as an acetate ester, it is highly probable that this compound follows a similar mechanism, acting as a ligand for the Orco subunit. Activation of the Orco channel would lead to a direct influx of cations, causing depolarization of the OSN and triggering a neural signal that is interpreted by the insect's brain as an aversive or repellent stimulus.

Signaling Pathway

The proposed signaling cascade for this compound-induced repellency is direct and rapid, characteristic of ionotropic receptor activation.

  • Odorant Transport: Volatile this compound molecules enter the sensillum through cuticular pores.

  • OBP Binding (Optional): In the sensillar lymph, molecules may be bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic odorants and transport them to the neuronal membrane.[8]

  • Receptor Activation: this compound binds to a pocket within the Orco subunit of the OR complex.

  • Ion Channel Gating: This binding event induces a conformational change, opening the ion channel pore.

  • Neuronal Depolarization: An influx of cations (e.g., Ca²⁺, Na⁺) depolarizes the OSN membrane, generating an action potential.

  • Signal Transmission: The action potential propagates along the axon to the antennal lobe of the insect brain, where the signal is processed, leading to an avoidance behavior.

Piperonyl_Acetate_Signaling_Pathway Hypothesized Olfactory Signaling Pathway for this compound cluster_sensillum Sensillar Lymph cluster_neuron OSN Dendrite Membrane cluster_downstream Neural Response PA_mol This compound OBP Odorant Binding Protein (OBP) PA_mol->OBP Binding PA_OBP PA-OBP Complex OBP->PA_OBP OR_complex OrX-Orco Receptor (Ion Channel) PA_OBP->OR_complex Ligand Delivery Depolarization Neuron Depolarization (Action Potential) OR_complex->Depolarization Cation Influx Brain Signal to Antennal Lobe Depolarization->Brain Behavior Avoidance Behavior Brain->Behavior Experimental_Workflow Experimental Workflow for Validating Repellent Mechanism start Hypothesis: This compound Targets Orco clone_orco 1. Clone Target Receptor (e.g., Aedes aegypti Orco) start->clone_orco tevc 2. Heterologous Expression & TEVC Assay clone_orco->tevc Inject cRNA into oocytes eag 3. Ex Vivo Antennal Screening (EAG) tevc->eag Does it activate the receptor directly? behavior 4. In Vivo Behavioral Assay (Y-Tube) eag->behavior Is the whole antenna sensitive? confirm Mechanism Confirmed/ Refined behavior->confirm Does it cause avoidance?

References

In Vitro Toxicological Profile of Piperonyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite the information on genotoxicity, there is a notable lack of publicly available quantitative data regarding the in vitro cytotoxicity, metabolic pathways, and endocrine disruption potential of Piperonyl acetate. This guide summarizes the existing information, details the standard experimental protocols for in vitro toxicity testing, and identifies key data gaps to guide future research.

Genotoxicity Profile

The assessment of the genotoxic potential of this compound relies on a combination of direct testing and read-across from structurally similar molecules.

Bacterial Reverse Mutation Assay (Ames Test)

A bacterial reverse mutation assay conducted in accordance with OECD Guideline 471 concluded that this compound was not mutagenic. The study utilized Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation (S9).

Clastogenicity Assessment (Read-Across)

No direct studies on the clastogenic activity of this compound were identified. However, a weight-of-evidence approach using data from the structurally related compounds piperonal and anisyl acetate suggests a lack of clastogenic potential.

  • Piperonal: An in vitro chromosome aberration study in Chinese hamster ovary (CHO) cells, following OECD Guideline 473, showed no clastogenic effects.

  • Anisyl Acetate: An in vitro micronucleus test in human peripheral blood lymphocytes, compliant with OECD Guideline 487, also yielded negative results for clastogenicity.

Table 1: Summary of In Vitro Genotoxicity Data for this compound and Related Compounds

Assay Test Substance Test System Concentration/Dose Metabolic Activation (S9) Result Guideline Citation
Bacterial Reverse MutationThis compoundS. typhimurium TA98, TA100, TA1535, TA1537Up to 3333 µ g/plate With and WithoutNon-mutagenicOECD 471[1]
Chromosome AberrationPiperonal (read-across)Chinese Hamster Ovary (CHO) cellsUp to 5000 µg/mLWith and WithoutNon-clastogenicOECD 473[1]
Micronucleus TestAnisyl acetate (read-across)Human peripheral blood lymphocytes290-1802 µg/mLWith and WithoutNon-clastogenicOECD 487[1]

Cytotoxicity

No specific in vitro cytotoxicity data, such as IC50 values, for this compound were identified in the public domain. Qualitative information for the related compound, piperonal, suggests low cytotoxicity in HepG2 cells as determined by the neutral red uptake assay when included as an ingredient in e-liquids or cigarette smoke condensate.[2][3] However, direct quantitative assessment of this compound is necessary for a complete toxicological profile.

Table 2: In Vitro Cytotoxicity Data for this compound and Related Compounds

Assay Test Substance Cell Line IC50 Value Citation
MTT / Neutral Red UptakeThis compoundVariousData not availableN/A
Neutral Red UptakePiperonalHepG2No significant cytotoxicity observed as part of a mixture[2][3]

In Vitro Metabolism

Specific in vitro metabolism studies for this compound have not been published. However, based on its chemical structure as an aryl alkyl acetate, the expected primary metabolic pathway would be hydrolysis by esterases to piperonyl alcohol and acetic acid. Piperonyl alcohol would likely undergo further metabolism.

Studies on the related compound piperonal indicate that it is metabolized to piperonylic acid, which can then be conjugated with glucuronic acid or glycine.[2] Another related compound, piperine, undergoes complex metabolism including demethylenation, hydroxylation, and glucuronidation.

Endocrine Disruption Potential

There is no direct in vitro evidence to suggest that this compound has endocrine-disrupting properties. No studies evaluating its binding affinity or transcriptional activation of androgen or estrogen receptors were found. Given the structural alerts present in some related molecules, and the increasing scrutiny of fragrance ingredients for endocrine activity, dedicated in vitro assays are warranted.

Experimental Protocols

Detailed methodologies for standard in vitro toxicology assays are outlined in the OECD guidelines. The following sections provide an overview of the key experimental protocols relevant to the assessment of this compound.

Cytotoxicity Assays

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[4]

  • Cell Culture: Plate cells (e.g., Balb/c 3T3 fibroblasts or HaCaT keratinocytes) in 96-well plates and incubate for 24 hours.

  • Treatment: Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).

  • Dye Incubation: Wash cells and incubate with a medium containing neutral red for approximately 3 hours.

  • Extraction: Wash cells to remove excess dye, then extract the incorporated dye using a solubilization solution.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][7]

  • Cell Culture and Treatment: Similar to the NRU assay.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution, typically between 550 and 600 nm.

  • Data Analysis: Calculate cell viability relative to the control and determine the IC50.

Genotoxicity Assays

This test detects gene mutations induced by the test substance in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11][12][13][14][15]

  • Strains: Use a set of bacterial strains that detect different types of mutations (e.g., frameshift and base-pair substitutions).

  • Exposure: Expose the bacteria to various concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), using either the plate incorporation or pre-incubation method.

  • Selection: Plate the treated bacteria on a minimal medium lacking the required amino acid.

  • Scoring: Count the number of revertant colonies (colonies that have mutated and can now synthesize the amino acid) after a 48-72 hour incubation.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][4][16][17][18][19][20]

  • Cell Culture: Use suitable mammalian cells (e.g., CHO, human lymphocytes) and expose them to at least three concentrations of the test substance, with and without S9 mix.

  • Metaphase Arrest: Treat the cells with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads on slides, and stain them.

  • Analysis: Microscopically analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

This test detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][10][12][13][18][20]

  • Cell Culture and Treatment: Expose cultured mammalian cells (e.g., human lymphocytes, L5178Y cells) to the test substance with and without S9 mix.

  • Cytokinesis Block: Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells and stain them to visualize the cytoplasm and nuclei.

  • Analysis: Score the frequency of micronuclei in binucleated cells.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for causing chromosomal damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays and a hypothetical metabolic pathway for this compound based on its chemical structure and data from related compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate treatment Treat cells with different concentrations cell_culture->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation add_reagent Add viability reagent (e.g., MTT, Neutral Red) incubation->add_reagent reagent_incubation Incubate for reagent reaction add_reagent->reagent_incubation solubilize Solubilize formazan (MTT) or extract dye (NRU) reagent_incubation->solubilize read_absorbance Measure absorbance with plate reader solubilize->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assays.

Genotoxicity_Assay_Workflow cluster_ames Ames Test (OECD 471) cluster_clastogenicity Clastogenicity Assays start Prepare test system (bacteria or mammalian cells) exposure Expose to this compound (+/- S9 metabolic activation) start->exposure incubation Incubation Period exposure->incubation plate_selective Plate on selective media incubation->plate_selective micronucleus Micronucleus Test (OECD 487) incubation->micronucleus chrom_aberration Chromosome Aberration (OECD 473) incubation->chrom_aberration count_revertants Count revertant colonies plate_selective->count_revertants analysis Data Analysis and Interpretation count_revertants->analysis harvest_stain Harvest, fix, and stain cells micronucleus->harvest_stain chrom_aberration->harvest_stain microscopy Microscopic analysis harvest_stain->microscopy microscopy->analysis

Caption: Workflow for in vitro genotoxicity assessment.

Metabolism_Pathway piperonyl_acetate This compound hydrolysis Hydrolysis (Esterases) piperonyl_acetate->hydrolysis piperonyl_alcohol Piperonyl Alcohol hydrolysis->piperonyl_alcohol acetic_acid Acetic Acid hydrolysis->acetic_acid oxidation Oxidation piperonyl_alcohol->oxidation piperonylic_acid Piperonylic Acid oxidation->piperonylic_acid conjugation Conjugation (e.g., Glucuronidation) piperonylic_acid->conjugation excretion Excreted Metabolites conjugation->excretion

Caption: Postulated in vitro metabolic pathway of this compound.

Conclusion and Future Directions

  • Quantitative Cytotoxicity Assessment: Determination of IC50 values in relevant human cell lines (e.g., HepG2, HaCaT) using standardized assays such as the MTT or Neutral Red Uptake assays.

  • In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes or hepatocytes to identify the major metabolites and elucidate the primary metabolic pathways.

  • Endocrine Disruption Screening: Evaluation of this compound in in vitro androgen and estrogen receptor binding and transactivation assays to assess its potential to interfere with endocrine signaling.

Generating these data will provide a more robust basis for the safety assessment of this compound and contribute to a better understanding of its potential biological effects.

References

Solubility Profile of Piperonyl Acetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of piperonyl acetate, a compound of interest in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility is crucial for formulation development, synthesis, and various research applications.

Introduction to this compound

This compound (3,4-Methylenedioxybenzyl acetate) is an ester known for its sweet, floral, and fruity aroma.[1] It is a colorless to pale yellow liquid at room temperature.[2] Beyond its primary use as a fragrance and flavoring agent, this compound is also explored in research for other chemical syntheses.[2] Its molecular structure, featuring both polar ester and ether groups and a non-polar benzene ring, dictates its solubility behavior in various media.

Solubility Data

SolventChemical FormulaTypeSolubility of this compoundCitation(s)
WaterH₂OPolar ProticInsoluble (< 1 mg/mL)[3][4][5]
EthanolC₂H₅OHPolar ProticMiscible at room temperature[3]
General Organic SolventsVariousVariousSoluble[3]
OilsVariousNon-polarSoluble[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, based on the flask method recommended by the Organisation for Economic Co-operation and Development (OECD) for substances with solubility above 10⁻² g/L, can be adapted for determining the solubility of this compound in various organic solvents.[6]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (high purity, ≥99%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatted shaker or water bath

  • Centrifuge

  • Glass flasks or vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of the selected organic solvent. The excess solid/liquid ensures that saturation is reached.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatted shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but agitation for at least 24 to 48 hours is recommended.[6]

  • Phase Separation:

    • After equilibration, allow the flask to rest at the constant temperature to let undissolved this compound settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the mixture at the same temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining micro-particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • The result is typically expressed in g/L, mg/mL, or mol/L.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatted Shaker, 24-48h) A->B C Phase Separation (Centrifugation) B->C D Sample Collection & Filtration (Supernatant through 0.22µm filter) C->D E Dilution (To known volume) D->E F Concentration Analysis (HPLC or GC) E->F G Data Calculation (Solubility in g/L or mol/L) F->G

Caption: Workflow for determining the solubility of this compound.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of piperonyl acetate, a fragrance ingredient and key intermediate in chemical synthesis. Understanding its spectroscopic properties is crucial for quality control, analytical method development, and stability studies. This document synthesizes available data to present a comprehensive overview of its absorption characteristics and the methodologies for their determination.

Core Spectroscopic Data

The Research Institute for Fragrance Materials (RIFM) has reported molar absorption coefficients under different pH conditions, indicating slight shifts in absorption based on the chemical environment. Furthermore, analysis of the closely related compound, piperonal, which shares the same core chromophore, provides strong evidence for the expected absorption maxima (λmax) for this compound.

The primary absorption is expected to occur in the UVA range, with minor absorbance observed between 290 nm and 700 nm[1]. The expected UV absorption maxima for this compound are in the regions of 275 nm and 310 nm.

Quantitative Spectroscopic Data for this compound
ParameterValueConditionsSource/Inference
Expected λmax 1 ~275 nmNeutral (Ethanol)Inferred from Piperonal Data[1]
Expected λmax 2 ~310 nmNeutral (Ethanol)Inferred from Piperonal Data[1]
Molar Absorptivity (ε) 220 L mol-1 cm-1NeutralRIFM Safety Assessment[1]
Molar Absorptivity (ε) 364 L mol-1 cm-1AcidicRIFM Safety Assessment[1]
Molar Absorptivity (ε) 241 L mol-1 cm-1BasicRIFM Safety Assessment[1]

Note: The λmax values corresponding to the reported molar absorptivities from the RIFM assessment were not specified. The expected λmax values are based on the spectrum of piperonal, which possesses the same 1,3-benzodioxole chromophore.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound, adapted from general procedures for fragrance and aromatic compound analysis.

1. Materials and Equipment:

  • This compound (≥99% purity)

  • Ethanol (spectroscopic grade)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed sample in a 100 mL volumetric flask with spectroscopic grade ethanol. Ensure complete dissolution.

  • From this stock solution, prepare a working solution with a concentration of 10 mg/L by diluting 10 mL of the stock solution to 100 mL with ethanol in a separate volumetric flask. This compound is miscible in ethanol[2].

3. Instrumental Analysis:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable baseline.

  • Set the scanning range from 200 nm to 400 nm. The primary absorption bands for this compound are expected within this range[3].

  • Use spectroscopic grade ethanol as the blank reference. Fill a quartz cuvette with ethanol and record a baseline correction.

  • Rinse the sample cuvette with the 10 mg/L this compound solution before filling it for measurement.

  • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

4. Data Analysis:

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Logical Workflow for UV-Vis Spectroscopy

The following diagram illustrates the general workflow for obtaining the UV-Vis absorption spectrum of a chemical compound like this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute blank Run Blank (Solvent) dilute->blank measure Measure Sample Absorbance blank->measure spectrum Generate Spectrum measure->spectrum identify Identify λmax spectrum->identify calculate Calculate Molar Absorptivity identify->calculate

Caption: General workflow for UV-Vis spectroscopic analysis.

References

Technical Brief: Chirality of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Summary: This document addresses the stereochemical nature of Piperonyl acetate (CAS 326-61-4), a compound used in the fragrance and flavor industries. Based on structural analysis, this compound is definitively classified as an achiral molecule.

Structural Analysis

This compound, systematically named (1,3-benzodioxol-5-yl)methyl acetate, has the chemical formula C₁₀H₁₀O₄.[1][2][3][4] Its structure consists of a 1,3-benzodioxole ring system connected to a methyl acetate group via a methylene bridge.

To determine chirality, a molecule is assessed for the presence of stereocenters and overall symmetry. A stereocenter, most commonly a carbon atom, must be bonded to four different substituent groups.

In the case of this compound, no atom within the molecule meets the criteria to be a stereocenter.[1]

  • Aromatic and Dioxole Ring Carbons: These carbons are sp²-hybridized and part of a planar ring system, bonded to only three other atoms.

  • Methylene Bridge Carbon (-CH₂-): The carbon atom connecting the ring to the acetate group is bonded to two hydrogen atoms, which are identical. Therefore, it is not a stereocenter.

  • Carbonyl Carbon (C=O): This carbon is sp²-hybridized and double-bonded to an oxygen atom, so it is not a stereocenter.

  • Methyl Carbon (-CH₃): This carbon is bonded to three identical hydrogen atoms and is not a stereocenter.

Since this compound lacks any stereocenters and possesses a plane of symmetry, it is achiral.[1] This means it is superimposable on its mirror image and does not exhibit optical activity.[1]

Physicochemical Properties Related to Chirality

Consistent with its achiral nature, the physicochemical data for this compound show no indication of optical activity.

PropertyValueReference
Chirality Achiral[1]
Defined Stereocenters 0[1]
Optical Activity None[1]

Logical Assessment of Chirality

The determination of this compound's achiral nature follows a straightforward logical workflow based on its molecular structure.

G start Analyze Structure of This compound q1 Does the molecule contain a carbon atom bonded to four different groups? start->q1 achiral Conclusion: Molecule is Achiral q1->achiral No chiral Conclusion: Molecule is Chiral q1->chiral Yes

Figure 1. Logical workflow for determining the chirality of a molecule.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to understand the stereochemistry of compounds. This compound is unequivocally an achiral molecule.[1] It does not have stereoisomers (enantiomers or diastereomers) and will not rotate plane-polarized light. Therefore, considerations related to enantioselective synthesis, chiral separation, or differential biological activity of stereoisomers are not applicable to this compound.

References

An In-depth Technical Guide to the Hydrolysis of Piperonyl Acetate to Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of piperonyl acetate to piperonyl alcohol, a key transformation in the synthesis of various pharmaceutical and fragrance compounds. This document details both base-catalyzed and acid-catalyzed methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the underlying chemical processes and workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the base-catalyzed hydrolysis of this compound, derived from established industrial processes.

ParameterValueUnitNotes
Reactants
Crude this compound1Molar EquivalentStarting material from the acetylation of 5-chloromethyl-1,3-benzodioxole.
Sodium Hydroxide (NaOH)~1.1Molar EquivalentRelative to the theoretical amount of this compound.
Tetrabutylammonium Chloride Hydrate~0.004Molar EquivalentPhase transfer catalyst.
Reaction Conditions
Initial TemperatureAmbient°CTemperature rises to 45-50°C upon addition of NaOH.
Reaction Temperature80 - 85°CMaintained for the duration of the reaction.
Reaction Time2hours
AtmosphereNitrogen (N₂)-An inert atmosphere is maintained.
Yield
Piperonyl Alcohol90 - 96%Relative to the starting 5-chloromethyl-1,3-benzodioxole.[1]

Experimental Protocols

Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a patented industrial process for the synthesis of piperonyl alcohol.[1][2]

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH), 97%

  • Tetrabutylammonium chloride hydrate, 98%

  • Water

  • Nitrogen gas

Equipment:

  • Reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • To the crude this compound synthesis product at ambient temperature, add 1.92 g (0.00677 moles) of tetrabutylammonium chloride hydrate (98%) and 76.9 g (1.9 moles) of NaOH (97%). A noticeable exothermic reaction will cause the temperature to rise to 45-50°C.

  • Under agitation and a continuous flow of nitrogen, bring the temperature of the reaction mixture to 80-85°C using a heating mantle.

  • Maintain the reaction at this temperature for 2 hours.

  • After the 2-hour reaction period, cool the mixture to ambient temperature.

  • Filter the cooled mixture to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel and allow the phases to separate.

  • Isolate the organic phase containing the crude piperonyl alcohol for further purification or subsequent reaction steps. The reported yield of piperonyl alcohol relative to the initial 5-chloromethyl-1,3-benzodioxole is between 90% and 96%.[1]

Acid-Catalyzed Hydrolysis of this compound (Representative Protocol)

Materials:

  • This compound

  • Dilute Sulfuric Acid (e.g., 10% v/v) or Dilute Hydrochloric Acid (e.g., 10% v/v)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a large excess of dilute sulfuric acid or hydrochloric acid (e.g., 5-10 molar equivalents of water).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude piperonyl alcohol.

  • The crude product can be further purified by distillation or recrystallization.

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical pathways and a general experimental workflow for the hydrolysis of this compound.

Base_Catalyzed_Hydrolysis ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->intermediate alcohol Piperonyl Alcohol intermediate->alcohol Elimination alkoxide Alkoxide Ion acetate Acetate Ion alkoxide->acetate Proton Transfer from Acetic Acid (formed in situ)

Base-Catalyzed Hydrolysis Mechanism of this compound.

Acid_Catalyzed_Hydrolysis ester This compound protonated_ester Protonated Ester ester->protonated_ester Protonation h3o Hydronium Ion (H₃O⁺) h3o->protonated_ester tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Nucleophilic Attack water Water (H₂O) water->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer alcohol_leaving Protonated Alcohol Leaves proton_transfer->alcohol_leaving alcohol Piperonyl Alcohol alcohol_leaving->alcohol Deprotonation carboxylic_acid Acetic Acid alcohol_leaving->carboxylic_acid Deprotonation

Acid-Catalyzed Hydrolysis Mechanism of this compound.

Experimental_Workflow start Start reactants Combine this compound, Catalyst (Acid or Base), and Water/Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux or 80-85°C) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cooling - Neutralization (if needed) - Extraction monitoring->workup Reaction Complete separation Phase Separation workup->separation drying Dry Organic Layer separation->drying purification Purification: - Filtration - Distillation/Recrystallization drying->purification product Pure Piperonyl Alcohol purification->product

References

Olfactory Properties of Piperonyl Acetate: A Technical Guide for Sensory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate (CAS No. 326-61-4), also known as heliotropyl acetate, is an aromatic ester widely utilized in the fragrance and flavor industries.[1][2][3] Its distinct sensory profile makes it a valuable ingredient in a variety of consumer products, and an interesting subject for sensory and neurological research. This technical guide provides an in-depth overview of the olfactory properties of this compound, including its sensory profile, available quantitative data, detailed experimental protocols for its evaluation, and the underlying signaling pathways of its perception.

Sensory Profile of this compound

This compound is characterized by a predominantly sweet, floral, and fruity aroma.[4][5][6][7] The odor is often described with nuances of cherry, strawberry jam, and lilac.[5][6] Its complex scent profile makes it a versatile component in fragrance compositions, particularly those with floral and fruity notes.[5][6]

Quantitative Olfactory Data

Publicly available quantitative data on the specific odor detection and recognition thresholds for this compound is limited. However, its general sensory characteristics have been documented. The following table summarizes the known qualitative and physical properties of this compound relevant to sensory research.

PropertyValue / DescriptionSource(s)
CAS Number 326-61-4[5][6]
FEMA Number 2912[5][6]
Molecular Formula C₁₀H₁₀O₄[6]
Molecular Weight 194.18 g/mol [6]
Appearance Colorless to pale yellow liquid[5][6]
Odor Family Fruity, Floral[6]
Odor Descriptors Sweet, floral, strawberry jam, hawthorn, metallic, cherry, lilac, lily of the valley, powdery, honeyed[5][6]
Tenacity on Blotter Up to 2 weeks[6]

Experimental Protocols for Sensory Evaluation

To conduct a thorough sensory analysis of this compound, standardized protocols are essential for ensuring the reliability and validity of the results. The following methodologies are based on established standards from the American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO).

Determination of Odor Detection Threshold

The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage of a population. A common method for its determination is the ascending forced-choice method, as outlined in ASTM E679.

Objective: To determine the concentration at which this compound can be reliably detected by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate, ethanol, or water, depending on solubility and application)

  • Glass olfactometer or sniff bottles

  • Air purification system

  • Sensory panel of at least 15-20 screened and trained assessors

Procedure:

  • Preparation of Samples: A series of dilutions of this compound in the chosen solvent is prepared. The concentration range should span from well below the expected threshold to clearly perceptible levels. A blank (solvent only) is also prepared.

  • Presentation of Samples: Samples are presented to the panelists in a three-alternative forced-choice (3-AFC) design. In each trial, the panelist is presented with three samples, two of which are blanks and one is the diluted this compound. The order of presentation is randomized for each panelist.

  • Panelist Task: The panelist is instructed to sniff each sample and identify the one that is different from the other two, even if they are not certain.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The group threshold is calculated as the concentration at which 50% of the panel can detect the odor, determined by geometric mean or other appropriate statistical methods.

Descriptive Sensory Analysis

Descriptive analysis provides a detailed profile of the sensory characteristics of an odorant. This can be conducted using a consensus-based approach with a trained panel.

Objective: To identify and quantify the specific aroma attributes of this compound.

Materials:

  • This compound sample at a supra-threshold concentration

  • Reference standards for various aroma descriptors (e.g., cherry, strawberry, floral extracts)

  • Sniffing strips or olfactometers

  • Data collection software or forms

Procedure:

  • Panel Training: A panel of 8-12 assessors is trained to recognize and rate the intensity of a variety of odor descriptors, including those expected for this compound. This is guided by standards such as ISO 5496.[3][8]

  • Vocabulary Development: The panel collectively develops a lexicon of terms that accurately describe the aroma of this compound.

  • Intensity Rating: Panelists are presented with the this compound sample and asked to rate the intensity of each descriptor in the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from each panelist are collected and averaged to create a sensory profile of this compound. Statistical analysis, such as Analysis of Variance (ANOVA), can be used to assess the significance of the findings.

Visualizations

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the sensory evaluation of an odorant like this compound.

Sensory_Evaluation_Workflow cluster_preparation Sample Preparation cluster_panel Sensory Panel cluster_testing Sensory Testing cluster_analysis Data Analysis Odorant This compound Dilutions Serial Dilutions Odorant->Dilutions Solvent Odor-free Solvent Solvent->Dilutions Threshold_Test Threshold Determination (e.g., 3-AFC) Dilutions->Threshold_Test Descriptive_Test Descriptive Analysis (Profile Rating) Dilutions->Descriptive_Test Screening Panelist Screening Training Panelist Training Screening->Training Training->Threshold_Test Training->Descriptive_Test Stats Statistical Analysis Threshold_Test->Stats Descriptive_Test->Stats Profile Sensory Profile Generation Stats->Profile Report Report Profile->Report Final Report Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP AC->ATP Conversion CNG_Channel Cyclic Nucleotide-gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Ion Flow cAMP cAMP ATP->cAMP cAMP->CNG_Channel Opening Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Regulatory Landscape of Piperonyl Acetate in Food and Cosmetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, a synthetic flavoring and fragrance ingredient, is characterized by its sweet, floral, and fruity aroma. It is utilized in a variety of consumer products, ranging from baked goods and chewing gum to perfumes and lotions. This technical guide provides an in-depth overview of the current regulatory status of this compound in the food and cosmetics industries, supported by toxicological data and safety assessments from leading international regulatory and scientific bodies.

Regulatory Status in Food

This compound is widely recognized as a safe flavoring agent by major international regulatory authorities. Its use is primarily governed by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

In the United States, this compound is listed as a synthetic flavoring substance and adjuvant under 21 CFR 172.515.[1][2][3][4] This regulation permits its use in food in the minimum quantity required to produce its intended effect and in accordance with good manufacturing practice. Furthermore, the Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 2912.[5][6] While specific average maximum use levels in various food categories are maintained by FEMA, this detailed information is typically available upon request from the association.[5][6]

Globally, JECFA has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is based on a review of available toxicological data.

Table 1: Regulatory Status of this compound in Food

Regulatory Body/Status Identifier/Regulation Conclusion/Status
U.S. FDA21 CFR 172.515Approved as a synthetic flavoring substance and adjuvant.[1][2][3][4]
FEMAGRAS No. 2912Generally Recognized as Safe.[5][6]
JECFAJECFA No. 894No safety concern at current levels of intake when used as a flavouring agent.[7]

Regulatory Status in Cosmetics

In the cosmetics industry, this compound is primarily used as a fragrance ingredient in a wide array of personal care products. The safety of fragrance ingredients is overseen by the International Fragrance Association (IFRA) in conjunction with the Research Institute for Fragrance Materials (RIFM).

RIFM conducts comprehensive safety assessments of fragrance ingredients. A recent 2024 RIFM safety assessment of this compound concluded that it is safe for its intended use in cosmetic products under current practices.[8][9][10][11] This assessment considers various toxicological endpoints, including genotoxicity, repeated dose toxicity, and skin sensitization.

IFRA establishes standards for the safe use of fragrance ingredients, which may include restrictions on the concentration of a substance in different product categories.[7][12] These standards are based on the findings of the RIFM safety assessments and a quantitative risk assessment (QRA) approach. While this compound is included in the IFRA Transparency List, a publicly available, comprehensive list of specific concentration limits for this compound across all IFRA categories was not identified in the conducted research. An IFRA Conformity Certificate for a fragrance compound containing a different substance, Benzyl Acetate, indicates that such documents specify the maximum allowable concentration in each of the 12 IFRA product categories.[13] It is the responsibility of the fragrance compound manufacturer to ensure compliance with these standards.

In the European Union, cosmetic ingredients are regulated under the Cosmetics Regulation (EC) No 1223/2009. The Scientific Committee on Consumer Safety (SCCS) is responsible for providing opinions on the safety of cosmetic ingredients. As of the time of this review, no specific opinion on this compound by the SCCS was found.[12][14][15] However, the SCCS has issued opinions on fragrance allergens, and it is noteworthy that this compound is not listed as a known fragrance allergen requiring labeling under current EU regulations.[16] The Cosmetic Ingredient Review (CIR), which assesses the safety of ingredients used in cosmetics in the U.S., has not issued a specific report on this compound.[17][18]

Table 2: Regulatory and Safety Status of this compound in Cosmetics

Organization/Status Role/Conclusion
RIFMConducts safety assessments; a 2024 assessment concluded this compound is safe for use in cosmetics.[8][9][10][11]
IFRASets standards for the safe use of fragrance ingredients based on RIFM assessments.
SCCS (EU)No specific opinion on this compound was identified.[12][14][15]
CIR (U.S.)No specific report on this compound was identified.[17][18]

Toxicological Data Summary

The safety of this compound has been evaluated through a series of toxicological studies, primarily summarized in the RIFM safety assessment.

Table 3: Summary of Key Toxicological Endpoints for this compound

Endpoint Study Type/Method Result Reference
Genotoxicity Bacterial Reverse Mutation Assay (Ames Test) - Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without S9 metabolic activation.Negative for mutagenicity.Mortelmans et al., 1986[8][9][19]
Clastogenicity In vitro Chromosome Aberration Assay (Read-across from Piperonal) - Chinese Hamster Ovary (CHO) cells.Non-clastogenic.RIFM, 1988 (as cited in RIFM, 2024)[8]
Repeated Dose Toxicity Not specified in detail in the reviewed literature.NOAEL = 300 mg/kg/day.ECHA, 2013 (as cited in RIFM, 2024)[8]
Skin Sensitization Not specified in detail in the reviewed literature.Not expected to be a skin sensitizer under current use levels.RIFM, 2024[8]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, the studies referenced adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The study conducted by Mortelmans et al. (1986) followed a preincubation modification of the Salmonella/mammalian microsome assay.[8][19]

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Method: The assay was performed with and without metabolic activation using S-9 fractions from the livers of Aroclor-induced rats and hamsters.[19] this compound was tested at concentrations up to 3333 µ g/plate .[8]

  • Endpoint: The number of revertant colonies was counted to assess the mutagenic potential. A significant increase in the number of revertant colonies compared to the control would indicate a positive result.

Signaling Pathways and Metabolism

There is limited specific information available in the reviewed literature regarding the interaction of this compound with mammalian cellular signaling pathways.

The metabolism of the structurally related compound, piperonyl butoxide, has been studied in rats. It undergoes metabolism at the methylenedioxy ring and the side-chain, leading to the formation of various alcohols and acids that are then excreted.[3] It is plausible that this compound undergoes hydrolysis to piperonyl alcohol and acetic acid, which are then further metabolized. The RIFM safety assessment mentions that this compound is expected to hydrolyze to piperonyl alcohol and acetic acid.[8] General mammalian metabolism of acetate involves its conversion to acetyl-CoA, a central molecule in cellular metabolism, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in anabolic pathways.[20][21][22]

Safety Assessment Workflow

The safety of fragrance ingredients like this compound is determined through a rigorous, multi-step process by RIFM. This workflow integrates existing data, computational modeling, and, when necessary, new in vitro and in vivo testing.

RIFM_Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification & Characterization cluster_2 Exposure Assessment cluster_3 Risk Characterization & Management A Ingredient Identification (e.g., this compound) B Literature Review & Data Collection A->B C In Silico Analysis (e.g., QSAR) B->C D Read-Across Analysis (Analog Data) B->D E Toxicological Endpoint Evaluation - Genotoxicity - Repeated Dose Toxicity - Skin Sensitization - Etc. C->E D->E G Quantitative Risk Assessment (QRA) E->G F Aggregate Exposure Modeling (Consumer Product Use) F->G H Derive Safe Use Levels (e.g., IFRA Standards) G->H I Peer-Reviewed Publication H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of Piperonyl Acetate from Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of piperonyl acetate via the esterification of piperonyl alcohol. This compound is a valuable compound in the fragrance and flavor industries, known for its sweet, floral, and fruity aroma. It also serves as an intermediate in the synthesis of various organic molecules. These application notes include a step-by-step experimental protocol, comprehensive data tables for reactants and products, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound (1,3-benzodioxol-5-ylmethyl acetate) is an organic ester widely used as a fragrance ingredient in perfumes, cosmetics, and soaps due to its pleasant floral and fruity scent, often with cherry and strawberry nuances.[1] Beyond its olfactory applications, it is also utilized as a flavoring agent and serves as a versatile intermediate in organic synthesis. The most common and straightforward method for its preparation is the acetylation of piperonyl alcohol using an acetylating agent such as acetic anhydride, often in the presence of a base catalyst like pyridine or a mild acid catalyst.

Reaction Scheme

The synthesis involves the esterification of piperonyl alcohol with acetic anhydride. The hydroxyl group (-OH) of the alcohol nucleophilically attacks one of the carbonyl carbons of the acetic anhydride. This is typically facilitated by a base, which deprotonates the alcohol, or an acid, which protonates the anhydride, to increase reactivity. The reaction yields this compound and acetic acid as a byproduct.

General Reaction:

Piperonyl Alcohol + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol: Esterification via Acetylation

This protocol details the synthesis of this compound from piperonyl alcohol using acetic anhydride, a common and efficient method.

3.1 Materials and Reagents

  • Piperonyl Alcohol (C₈H₈O₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N) or a mild acid catalyst (e.g., H₂SO₄, catalytic amount)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Deionized water

3.2 Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (optional, for high purity)

3.3 Detailed Methodology

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperonyl alcohol (1 equivalent) in a suitable solvent like diethyl ether or perform the reaction neat. Place the flask in an ice bath to control the initial exothermic reaction.

  • Addition of Reagents: Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the stirred solution. Following this, add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (gentle boiling) for 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the piperonyl alcohol spot.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold water to hydrolyze any excess acetic anhydride.

    • Transfer the mixture to a separatory funnel. If an acid catalyst was used, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[2]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Piperonyl AlcoholC₈H₈O₃152.15~1.33257
Acetic AnhydrideC₄H₆O₃102.091.082139.8
This compoundC₁₀H₁₀O₄194.181.227-1.239[3]150-151 @ 10 mmHg[4]

Table 2: Reaction Parameters and Expected Yield

Reactant 1 (Equiv.)Reactant 2 (Equiv.)CatalystSolventReaction Time (h)Temperature (°C)Expected Yield
Piperonyl Alcohol (1.0)Acetic Anhydride (1.2)Pyridine (catalytic)Neat or CH₂Cl₂1 - 2Reflux>90%
Piperonyl Alcohol (1.0)Acetic Anhydride (1.2)H₂SO₄ (catalytic)Neat1Reflux85-95%[5]

Yields are estimates based on typical esterification reactions and may vary based on specific conditions and scale.

Table 3: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueCharacteristic Peaks / Signals
¹H NMR (CDCl₃)δ (ppm): ~2.1 (s, 3H, -OCOCH₃ ), ~5.0 (s, 2H, -CH₂ -O), ~5.95 (s, 2H, -O-CH₂ -O-), ~6.7-6.9 (m, 3H, Ar-H )
IR (Neat, cm⁻¹)~1735-1745 (C=O, ester stretch), ~1220-1240 (C-O, ester stretch), ~2890-3000 (C-H, aromatic/aliphatic), ~1040 & 1100 (C-O-C, ether)[2][6]
Mass Spec (EI) m/z: 194 (M⁺), 152, 135 (base peak), 43[2]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from preparation to the final purified product.

Synthesis_Workflow start Start: Prepare Reactants setup Reaction Setup: Dissolve Piperonyl Alcohol in flask. Cool in ice bath. start->setup addition Reagent Addition: Slowly add Acetic Anhydride and Catalyst. setup->addition reaction Esterification Reaction: Reflux for 1-2 hours. addition->reaction workup Work-up: Quench with water, neutralize, and extract with organic solvent. reaction->workup purification Purification: Wash organic layers, dry with Na₂SO₄, and filter. workup->purification evaporation Solvent Removal: Concentrate under reduced pressure (Rotovap). purification->evaporation distillation Final Purification (Optional): Vacuum Distillation evaporation->distillation For high purity product Final Product: This compound evaporation->product Crude Product distillation->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. It reacts exothermically with water.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

  • Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organic Solvents (Diethyl Ether, Ethyl Acetate): Highly flammable. Ensure there are no ignition sources nearby during extraction procedures.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.

References

Application Notes and Protocols for the Acetylation of Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, a key fragrance and flavor compound with a characteristic sweet, fruity, and floral aroma, is synthesized through the acetylation of piperonyl alcohol. This esterification reaction is a fundamental transformation in organic synthesis, often employed in the development of new chemical entities and the production of fine chemicals. These application notes provide a detailed protocol for the acetylation of piperonyl alcohol using acetic anhydride and pyridine, a widely used and effective method. The document includes a summary of quantitative data, a step-by-step experimental procedure, and relevant spectroscopic information for the starting material and the product.

Reaction Scheme

The acetylation of piperonyl alcohol proceeds via the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, catalyzed by a base such as pyridine. Pyridine also serves to neutralize the acetic acid byproduct formed during the reaction.

Figure 1: Chemical reaction for the acetylation of piperonyl alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acetylation of piperonyl alcohol. Please note that yields are highly dependent on reaction conditions and purification methods.

ParameterValueReference
Reactants
Piperonyl Alcohol1.0 equivalentGeneral Protocol
Acetic Anhydride1.5 - 2.0 equivalents[1]
Pyridine (Solvent/Catalyst)2 - 10 mL/mmol of alcohol[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction TimeMonitored by TLC until completion[1]
Product Information
Product NameThis compound[2]
Molecular FormulaC₁₀H₁₀O₄[2]
Molecular Weight194.18 g/mol [2]
Boiling Point150-151 °C at 10 mmHg
Density~1.227 g/mL at 25 °C
Purity (Typical)>98% (GC)
YieldHigh (specific yield dependent on optimization)[3]

Experimental Protocol

This protocol details the acetylation of piperonyl alcohol using acetic anhydride and pyridine.[1]

Materials:

  • Piperonyl alcohol (1,3-benzodioxole-5-methanol)

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperonyl alcohol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of alcohol).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5–2.0 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.

  • Quenching the Reaction: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

  • Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the acetylation of piperonyl alcohol.

Acetylation_Workflow Acetylation of Piperonyl Alcohol Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperonyl Alcohol in Pyridine cool Cool to 0 °C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature add_ac2o->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench Reaction Complete evaporate Co-evaporate with Toluene quench->evaporate extract Dilute and Wash (HCl, H₂O, NaHCO₃, Brine) evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product Pure this compound purify->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Piperonyl Alcohol (Starting Material)

  • ¹H NMR (CDCl₃): δ 6.85 (s, 1H), 6.77-6.79 (m, 2H), 5.95 (s, 2H), 4.56 (s, 2H), 1.86 (s, 1H, -OH).

  • IR (KBr, cm⁻¹): Characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, and C-O stretching vibrations.

This compound (Product)

  • ¹H NMR (CDCl₃): δ 6.88 (d, J=1.5 Hz, 1H), 6.82 (dd, J=7.9, 1.6 Hz, 1H), 6.77 (d, J=7.9 Hz, 1H), 5.96 (s, 2H), 5.01 (s, 2H), 2.09 (s, 3H).

  • IR (neat, cm⁻¹): The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch for the ester group (~1735 cm⁻¹) and C-O stretches are indicative of product formation.

References

Application Notes and Protocols for the GC-MS Analysis of Piperonyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Piperonyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to be adaptable to various sample matrices and research needs, from quality control in fragrance production to metabolic studies.

Introduction

This compound is an aromatic compound utilized as a fragrance ingredient. Accurate and precise quantification is crucial for safety assessments, quality assurance, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described GC-MS method for this compound analysis. This data is based on typical validation parameters for similar compounds and serves as a benchmark for method implementation.

ParameterResult
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Correlation Coefficient (r²) > 0.995

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices such as biological fluids or environmental water samples.

Materials:

  • Sample containing this compound

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • GC vials with inserts

Procedure:

  • Pipette 1 mL of the sample into a glass test tube.

  • Add 1 mL of ethyl acetate to the test tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Transfer the dried organic extract into a GC vial for analysis.

Protocol 2: GC-MS Instrumentation and Conditions

These parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

GC Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 80°C, hold for 1 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 151
Qualifier Ions (m/z) 121, 91

Method Validation

For reliable quantitative results, the GC-MS method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate the linear relationship between concentration and instrument response.

  • Accuracy: The accuracy of the method should be assessed by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured values to the true values.

  • Precision: Method precision should be evaluated by repeatedly analyzing the same sample to determine the degree of agreement between individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated.

Visualizations

Experimental Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Aqueous Sample AddSolvent Add Ethyl Acetate Sample->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Dry Dry with Na2SO4 Extract->Dry GCVial Transfer to GC Vial Dry->GCVial Injection Inject into GC-MS GCVial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Method Validated GC-MS Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ

Application Notes: 1H and 13C NMR Spectral Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, NMR is indispensable for verifying chemical structures, assessing purity, and understanding molecular conformations. These application notes provide a detailed overview of the ¹H and ¹³C NMR spectral data for Piperonyl acetate (1,3-benzodioxol-5-ylmethyl acetate), a common fragrance and flavoring agent. The document outlines standardized protocols for sample preparation and data acquisition, presents the spectral data in a clear, tabular format, and includes a workflow diagram for structural elucidation.

Chemical Structure of this compound:

Chemical structure of this compound

Figure 1. The chemical structure of this compound (C₁₀H₁₀O₄).

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.10Singlet (s)3H-C(=O)CH ₃ (Acetate methyl)
5.01Singlet (s)2HAr-CH ₂-O- (Benzylic)
5.95Singlet (s)2H-O-CH ₂-O- (Dioxole)
6.78Multiplet (m)2HAromatic CH
6.85Multiplet (m)1HAromatic CH
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
Chemical Shift (δ) ppmAssignment
21.0C H₃ (Acetate methyl)
66.5Ar-C H₂-O- (Benzylic)
101.2-O-C H₂-O- (Dioxole)
108.1Aromatic C H
108.8Aromatic C H
122.5Aromatic C H
131.5Aromatic Quaternary C
147.8Aromatic Quaternary C -O
147.9Aromatic Quaternary C -O
170.8C =O (Ester carbonyl)

Experimental Protocols

A generalized, robust protocol for acquiring high-quality 1D NMR spectra of small organic molecules like this compound is provided below.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure the sample dissolves completely, creating a homogenous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened peaks.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This volume is optimal for proper shimming on most modern spectrometers.

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any dust or fingerprints before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition (¹H and ¹³C)

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Number of Scans (NS): Acquire 8 to 16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like TMS (0.00 ppm).

Workflow Visualization

The logical flow from sample preparation to final structure confirmation is a critical process in analytical chemistry. The following diagram illustrates this standard workflow for NMR-based structural elucidation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation cluster_confirm Phase 4: Confirmation A Sample Weighing & Dissolution B Filtration & Transfer to NMR Tube A->B Homogeneous Solution C Instrument Setup (Lock & Shim) B->C Prepared Sample D Acquire 1D Spectra (1H, 13C) C->D E Acquire 2D Spectra (COSY, HSQC, etc.) (If needed for complex structures) D->E Ambiguity F Data Processing (FT, Phasing, Baseline) D->F E->F G Spectral Analysis (Peak Picking & Integration) F->G H Assign Signals & Correlate Data G->H I Structure Elucidation & Verification H->I Final Assignments

Caption: Logical workflow for NMR-based molecular structure elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural confirmation of this compound. By following standardized experimental protocols, researchers can obtain high-resolution spectra. The presented chemical shift and coupling constant data serve as a reliable reference for the identification and quality control of this compound in academic and industrial settings. The systematic workflow ensures that data is acquired and interpreted accurately, leading to unambiguous structural assignment.

Application Note: FTIR Spectroscopy for the Identification of Functional Groups in Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification of characteristic functional groups in Piperonyl acetate using Fourier-Transform Infrared (FTIR) spectroscopy. It outlines the key vibrational frequencies and provides a step-by-step methodology for sample analysis, making it a valuable resource for quality control and structural elucidation in research and pharmaceutical settings.

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[2] this compound (C₁₀H₁₀O₄), also known as 3,4-Methylenedioxybenzyl acetate, is a chemical compound used in flavors and fragrances.[3][4][5] Its structure comprises several key functional groups, including an ester, an aromatic ring, and a methylenedioxy group.[3][6] This document details the application of FTIR spectroscopy for the qualitative analysis of this compound.

Molecular Structure and Key Functional Groups

The chemical structure of this compound is characterized by the following functional groups, each with distinct vibrational modes in the infrared region:

  • Ester Group (C=O-O-C): This group is defined by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) single bond stretches.[7]

  • Aromatic Ring (Benzene derivative): The benzene ring exhibits characteristic C-H stretching and C=C in-ring stretching and bending vibrations.[8][9]

  • Methylenedioxy Group (O-CH₂-O): This is a type of ether linkage that produces characteristic C-O-C stretching bands.[7][10]

  • Aliphatic Hydrocarbons (C-H): The methyl group (CH₃) of the acetate moiety and the methylene group (CH₂) of the methylenedioxy bridge show aliphatic C-H stretching and bending vibrations.[11]

FTIR Spectral Data for this compound

The identification of this compound's functional groups is achieved by assigning the absorption bands in its FTIR spectrum to specific molecular vibrations. The expected absorption frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000Medium-Weak=C-H StretchAromatic Ring[2][8]
3000-2850Medium-WeakC-H StretchAliphatic (Acetate CH₃, Methylene O-CH₂-O)[11]
1750-1735Strong, SharpC=O StretchEster Carbonyl[7][12]
1600-1585Medium-WeakC=C In-Ring StretchAromatic Ring[8][9]
1500-1400Medium-WeakC=C In-Ring StretchAromatic Ring[8][9]
1300-1210StrongAsymmetric C-O StretchEster (C-O stretch adjacent to carbonyl)[12][13]
1300-1000StrongC-O-C StretchMethylenedioxy Ether Linkage[7]
1100-1000StrongSymmetric C-O StretchEster (O-C stretch on alcohol side)[13]
900-675StrongC-H Out-of-Plane BendAromatic Ring (Substitution Pattern)[8][14]

Experimental Protocol: FTIR Analysis via ATR

This protocol describes the analysis of a neat liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples as it requires minimal sample preparation.[15][16]

4.1 Objective To acquire a high-quality FTIR spectrum of this compound and identify its primary functional groups by correlating the observed absorption bands with known vibrational frequencies.

4.2 Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[15]

  • This compound, neat liquid sample[3]

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

4.3 Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer and computer are powered on and the analysis software is running.

  • Set the data acquisition parameters. A typical range is 4000 to 400 cm⁻¹.[15] Select a resolution of 4 cm⁻¹ and average 16 to 32 scans to improve the signal-to-noise ratio.[15]

  • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.[15]

  • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[15]

4.4 Sample Analysis

  • Place a single drop of this compound directly onto the center of the clean ATR crystal.[17][18] Ensure the crystal is fully covered by the sample.

  • If using an ATR accessory with a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the crystal.[19]

  • Acquire the sample spectrum using the same parameters as the background scan.

4.5 Data Processing and Interpretation

  • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

  • Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Use the software's tools to label the wavenumbers of the significant absorption peaks.

  • Compare the identified peak positions with the values in the data table (Section 3) to assign the peaks to their corresponding functional groups.

4.6 Post-Analysis Cleanup

  • Carefully remove the this compound sample from the ATR crystal using a lint-free wipe.

  • Clean the crystal surface thoroughly with isopropanol to remove any residue, ensuring it is ready for the next analysis.[18]

Workflow for FTIR Analysis

The logical flow of the experimental protocol, from sample preparation to final interpretation, is illustrated in the diagram below.

FTIR_Workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample_prep Sample Preparation (Place drop of this compound on ATR crystal) background->sample_prep acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) sample_prep->acquire_spectrum process_data Data Processing (Baseline Correction) acquire_spectrum->process_data peak_identification Peak Identification (Locate key absorption bands) process_data->peak_identification assign_groups Functional Group Assignment (Correlate peaks with vibrations) peak_identification->assign_groups end End (Structural Confirmation) assign_groups->end

Caption: Workflow for FTIR functional group analysis.

Conclusion

FTIR spectroscopy is a rapid, reliable, and straightforward method for confirming the identity and structural integrity of this compound. By following the provided protocol, researchers can effectively identify the characteristic absorption bands corresponding to the ester, aromatic, methylenedioxy, and aliphatic functional groups, ensuring sample quality and confirming molecular structure in various scientific and industrial applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piperonyl acetate. This compound, a synthetic compound with a distinct floral and fruity aroma, finds applications in the fragrance, flavor, and pharmaceutical industries. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and efficient means for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to support quality control, purity assessment, and formulation analysis.

Introduction

This compound (1,3-benzodioxol-5-ylmethyl acetate) is a significant compound used as a fragrance ingredient in perfumes, cosmetics, and soaps, and as a flavoring agent.[1][2] Its accurate quantification is essential for ensuring product quality, consistency, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such organic compounds. This application note presents a starting point for an HPLC method that can be adapted and validated for specific applications involving this compound. The methodology is based on established principles for the analysis of structurally related compounds, such as Piperonyl butoxide, which also contains the 1,3-benzodioxole functional group.[3][4][5][6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Any standard HPLC system
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm and 290 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile, nonpolar stationary phase suitable for the retention of moderately nonpolar compounds like this compound.[3][5]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for a wide range of organic molecules. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape and reproducibility.[3] The optimal ratio of acetonitrile to water should be determined empirically to achieve the desired retention time and resolution.

  • Detection Wavelength: Compounds containing the benzodioxole ring, like Piperonyl butoxide, exhibit UV absorbance at approximately 238 nm and 290 nm.[4] Therefore, monitoring at both 230 nm and 290 nm is recommended to determine the optimal wavelength for sensitivity and selectivity for this compound.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve the standard in a 25 mL volumetric flask using methanol or acetonitrile as the diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.[2]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

  • A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for a liquid sample is provided below.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication to aid in the dissolution and extraction of the analyte.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification

Create a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. The concentration of this compound in the sample can then be determined using the linear regression equation derived from the calibration curve.

Data Presentation

Table 2: Expected Method Performance (To be determined during method validation)

ParameterExpected Value
Retention Time (RT) 5 - 10 minutes (dependent on final mobile phase composition)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Figure 1. HPLC analysis workflow for this compound.
Logical Relationship of Method Development

This diagram outlines the logical steps involved in developing and validating the HPLC method.

Method_Development cluster_dev Method Development cluster_routine Routine Analysis Objective Define Analytical Objective (Quantification of this compound) Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Objective->Initial_Conditions Optimization Optimize Parameters (Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization Specificity Specificity / Selectivity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy / Recovery Optimization->Accuracy Precision Precision (Repeatability & Intermediate) Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Routine_Use Routine Sample Analysis Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Figure 2. Logical flow for HPLC method development and validation.

Conclusion

The proposed HPLC method provides a solid foundation for the accurate and precise quantification of this compound. The use of a C18 column with a simple isocratic mobile phase and UV detection offers a cost-effective and accessible approach for routine analysis in quality control and research settings. It is imperative that this method be fully validated for the specific sample matrix and intended application to ensure reliable results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application of Piperonyl Acetate in Pest Control Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate is a compound with known applications in the fragrance industry that also holds potential for use in pest control.[1] Structurally related to the well-known insecticide synergist piperonyl butoxide (PBO), this compound is recognized as a natural insect repellent and has been incorporated into various pest control formulations.[1] Its mode of action is presumed to be similar to that of PBO, which involves the inhibition of key insect detoxification enzymes, thereby enhancing the efficacy of primary insecticides. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in pest control strategies. While quantitative data for this compound is limited in publicly available literature, the information provided herein is supplemented with data from the closely related and extensively studied synergist, piperonyl butoxide (PBO), to offer a comprehensive guide.

Data Presentation

Table 1: Synergistic Effect of Piperonyl Butoxide (PBO) with Pyrethrins against Hyalella azteca

The following data illustrates the synergistic effect of PBO, a compound structurally and functionally related to this compound. The "Enhancement Factor" is a measure of the synergistic effect, calculated as the ratio of the LC50 of the insecticide alone to the LC50 of the insecticide with the synergist.

PBO Concentration (μg/L)Pyrethrins 96-h LC50 (μg/L) (95% CI)Enhancement Factor
0 (Pyrethrins alone)0.76 (0.64-0.92)-
1.10.98 (0.84-1.2)0.78
1.70.82 (0.69-0.97)0.93
3.50.47 (0.34-0.70)1.6
7.20.32 (0.27-0.37)2.4
15.00.24 (0.21-0.28)3.2

Data adapted from a study on the synergistic effect of piperonyl butoxide with pyrethrins.[2] A clear synergistic relationship is observed at PBO concentrations of 3.5 µg/L and higher, reducing the amount of pyrethrins needed to achieve 50% mortality in Hyalella azteca.[2]

Table 2: Toxicity of Piperonyl Butoxide (PBO) to Non-Target Organisms

Understanding the ecotoxicological profile of this compound is crucial. The following table provides toxicity data for PBO, which can serve as a preliminary guide for assessing the potential environmental impact of this compound.

OrganismExposureEndpointValueToxicity Classification
Birds (general)Acute OralLD50>2,250 mg/kgLow to very low
Fish (freshwater and saltwater)AcuteLC503.94 - 6.12 mg/LModerately toxic
Aquatic Invertebrates (e.g., water fleas, shrimp)AcuteLC500.23 - 0.51 mg/LModerately to highly toxic
Amphibians (tadpole stage)---Highly toxic
Bees---Practically non-toxic by itself

Data compiled from various sources on the environmental toxicology of piperonyl butoxide.[3]

Experimental Protocols

Protocol 1: Evaluation of Insect Repellency (Arm-in-Cage Method)

This protocol is adapted from established guidelines for testing the efficacy of insect repellents on human skin.[4][5][6][7]

Objective: To determine the complete protection time (CPT) and percent repellency of this compound against biting insects (e.g., Aedes aegypti mosquitoes).

Materials:

  • This compound of known purity

  • Ethanol or another suitable solvent

  • Micropipettes and sterile tips

  • Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200)

  • Human volunteers

  • Latex or nitrile gloves

  • Stopwatch

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in the chosen solvent. A positive control (e.g., DEET) and a negative control (solvent only) should also be prepared.

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. A defined area of the forearm (e.g., 25 cm²) is marked for application.

  • Application: Apply a standard volume (e.g., 1 mL) of the test solution evenly over the marked area of one forearm. The other forearm can be used as an untreated control or for a different test substance. Allow the treated area to dry for a specified time (e.g., 30 minutes).

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage for a set duration (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and/or bites on the treated area during the exposure period.

  • Calculating Percent Repellency: The percent repellency (PR) is calculated using the formula: PR (%) = [(C - T) / C] x 100 Where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.

  • Determining Complete Protection Time (CPT): The test is repeated at set intervals (e.g., every 30 minutes) until the first confirmed bite occurs, which is defined as the CPT.

Protocol 2: Assessment of Synergistic Activity

This protocol is designed to quantify the synergistic effect of this compound when combined with a primary insecticide.

Objective: To determine the synergistic ratio of this compound with a selected insecticide against a target pest (e.g., house flies, Musca domestica).

Materials:

  • This compound

  • Technical grade insecticide (e.g., a pyrethroid like deltamethrin)

  • Acetone or a suitable solvent

  • Micropipettes, vials, and other standard laboratory glassware

  • Test insects of a uniform age and stage

  • Bioassay arenas (e.g., glass jars or petri dishes)

  • Fume hood

Procedure:

  • Dose-Response for Insecticide Alone: Prepare serial dilutions of the insecticide in the solvent. Treat the bioassay arenas with the different concentrations. Introduce a known number of insects into each arena and assess mortality after a set time (e.g., 24 hours). Calculate the LC50 value for the insecticide alone.

  • Dose-Response for this compound Alone: Repeat the process with this compound to determine its intrinsic toxicity and establish a sub-lethal concentration for the synergy test.

  • Dose-Response for the Mixture: Prepare serial dilutions of the insecticide and mix each with a constant, sub-lethal concentration of this compound (e.g., at a 1:5 or 1:10 insecticide to synergist ratio).[8]

  • Bioassay: Conduct the bioassay with the mixtures as described in step 1. Calculate the LC50 of the insecticide in the presence of this compound.

  • Calculate Synergistic Ratio (SR): The SR is calculated as follows: SR = LC50 of insecticide alone / LC50 of insecticide with this compound An SR value greater than 1 indicates synergism.

Protocol 3: Electroantennography (EAG)

EAG is used to measure the olfactory response of an insect's antenna to volatile compounds.[9][10]

Objective: To determine if the antennae of a target insect species are responsive to this compound.

Materials:

  • This compound

  • Hexane or paraffin oil (for dilutions)

  • EAG system (including amplifier, data acquisition system, and micromanipulators)

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • Stereomicroscope

  • Test insects

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Insect Preparation: Anesthetize an insect (e.g., a moth) by chilling. Under a stereomicroscope, carefully excise one antenna at its base.

  • Electrode Preparation: Fill two glass micropipettes with the saline solution and insert Ag/AgCl wires to act as the recording and reference electrodes.[11]

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode and the tip to the recording electrode. A small amount of conductive gel can be used to ensure a good connection.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of a dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into the airstream, and a puff of air is delivered through it, carrying the this compound volatiles over the antenna.

  • Data Recording and Analysis: The EAG system records the change in electrical potential (depolarization) of the antenna in response to the stimulus. The amplitude of the negative voltage deflection is measured. A dose-response curve can be generated by plotting the mean EAG amplitude against the logarithm of the this compound concentration.[11]

Visualizations

Synergistic_Mechanism_of_Action cluster_insect Insect System Insecticide Insecticide (e.g., Pyrethroid) TargetSite Target Site (e.g., Sodium Channels) Insecticide->TargetSite Toxic Action DetoxEnzymes Detoxification Enzymes (Cytochrome P450s, Esterases) Insecticide->DetoxEnzymes Metabolism Metabolites Inactive Metabolites DetoxEnzymes->Metabolites PiperonylAcetate This compound PiperonylAcetate->DetoxEnzymes Inhibition

Caption: Proposed synergistic mechanism of this compound.

Experimental_Workflow start Start: Identify This compound as Candidate Compound eag Electroantennography (EAG) Screening start->eag repellency Repellency Bioassays (e.g., Arm-in-Cage) eag->repellency If EAG response is positive toxicity Toxicity Bioassays (LC50 Determination) eag->toxicity data_analysis Data Analysis: - Dose-Response Curves - CPT & % Repellency - Synergistic Ratios repellency->data_analysis synergy Synergism Bioassays (with primary insecticides) toxicity->synergy synergy->data_analysis conclusion Conclusion: Assess Pest Control Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Piperonyl Acetate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of piperonyl acetate as a starting material for the synthesis of valuable organic compounds. The following protocols detail key transformations, offering step-by-step methodologies for the preparation of key intermediates such as piperonyl alcohol and piperonal, and their subsequent use in carbon-carbon bond-forming reactions.

Introduction

This compound, a commercially available fragrance and flavoring agent, serves as a stable and convenient precursor to the versatile building blocks piperonyl alcohol and piperonal (also known as heliotropin).[1] The presence of the methylenedioxy group makes these compounds and their derivatives important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols outlined below demonstrate the conversion of this compound into these key synthons and their application in further synthetic transformations.

Key Transformations and Experimental Protocols

Hydrolysis of this compound to Piperonyl Alcohol

The deacetylation of this compound provides a straightforward route to piperonyl alcohol, a key intermediate for further functionalization. The following protocol is based on a base-catalyzed hydrolysis.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Reagent Addition: Add a solution of sodium hydroxide (NaOH) in water to the flask. A typical molar ratio of NaOH to this compound is between 1.5:1 and 3:1.[2] A phase transfer catalyst, such as tetrabutylammonium chloride, can be added to facilitate the reaction, with a molar ratio of approximately 1:300 relative to NaOH.[2]

  • Reaction Conditions: Heat the mixture to 80-85°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2 hours).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is present, separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude piperonyl alcohol. The product can be further purified by distillation or recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentsNaOH, Tetrabutylammonium Chloride (optional)[2]
SolventWater[2]
Temperature80-85°C[2]
Reaction Time~2 hours[2]
Yield90-97.6%[2]

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Round-bottom flask with This compound start->flask add_reagents Add NaOH solution (optional phase transfer catalyst) flask->add_reagents Step 1 heat Heat to 80-85°C with stirring add_reagents->heat Step 2 monitor Monitor by TLC/GC heat->monitor Step 3 cool Cool to RT monitor->cool Step 4 extract Extract with organic solvent cool->extract Step 5 purify Dry and concentrate extract->purify Step 6 end Piperonyl Alcohol purify->end

Caption: Workflow for the hydrolysis of this compound.

Oxidation of Piperonyl Alcohol to Piperonal

Piperonal is a widely used fragrance and a precursor for various pharmaceuticals. Its synthesis from piperonyl alcohol can be achieved through selective oxidation.

Reaction Scheme:

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

  • Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Substrate Addition: Dissolve piperonyl alcohol in a minimal amount of anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure to yield crude piperonal. The product can be further purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Starting MaterialPiperonyl AlcoholN/A
ReagentPyridinium Chlorochromate (PCC)N/A
SolventDichloromethane (CH₂Cl₂)N/A
TemperatureRoom TemperatureN/A
Reaction TimeSeveral hours[3]
YieldHigh (typically >85%)N/A

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start suspend_pcc Suspend PCC in anhydrous CH₂Cl₂ start->suspend_pcc add_alcohol Add Piperonyl Alcohol solution suspend_pcc->add_alcohol Step 1 stir Stir at RT add_alcohol->stir Step 2 monitor Monitor by TLC stir->monitor Step 3 filter Filter through silica/celite monitor->filter Step 4 concentrate Concentrate filtrate filter->concentrate Step 5 end Piperonal concentrate->end

Caption: Workflow for the oxidation of piperonyl alcohol.

Carbon-Carbon Bond Formation: Horner-Wadsworth-Emmons Reaction with Piperonal

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. This protocol describes the reaction of piperonal with a phosphonate ylide to form a trans-alkene, a key structural motif in many natural products and pharmaceuticals.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise to the solution to generate the phosphonate carbanion.[4]

  • Aldehyde Addition: Dissolve piperonal in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkene. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[5]

Quantitative Data:

ParameterValueReference
Starting MaterialPiperonal, Phosphonate Ester[4]
BaseSodium Hydride (NaH) or Sodium Methoxide (NaOMe)[4]
SolventAnhydrous Tetrahydrofuran (THF)[4]
Temperature0°C to Room Temperature[4]
Reaction TimeSeveral hours[4]
StereoselectivityPredominantly (E)-alkene[5][6]
YieldGood to excellent[4]

HWE_Workflow cluster_ylide_prep Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification phosphonate Dissolve Phosphonate Ester in anhydrous THF cool_ylide Cool to 0°C phosphonate->cool_ylide add_base Add strong base (e.g., NaH) cool_ylide->add_base add_piperonal Add Piperonal solution dropwise at 0°C add_base->add_piperonal Step 1 piperonal_sol Dissolve Piperonal in anhydrous THF piperonal_sol->add_piperonal warm_stir Warm to RT and stir add_piperonal->warm_stir Step 2 quench Quench with sat. NH₄Cl warm_stir->quench Step 3 extract Extract with organic solvent quench->extract Step 4 purify Wash, dry, and concentrate extract->purify Step 5 column Purify by column chromatography purify->column Step 6 end (E)-Alkene column->end

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a readily accessible and cost-effective starting material for the synthesis of piperonyl alcohol and piperonal. These versatile intermediates can be employed in a variety of subsequent transformations, including powerful carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons reaction. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of the piperonyl moiety in the development of novel molecules for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for Safe Handling and Storage of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures and protocols for the safe handling and storage of Piperonyl acetate in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a clear, pale yellow liquid with a sweet, floral-fruity odor.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₄[2][3]
Molecular Weight 194.18 g/mol [3]
Appearance Clear pale yellow liquid[2][3]
Boiling Point 150-151 °C @ 10 mm Hg[1][4]
Flash Point > 200 °F (> 93 °C)[3]
Density 1.227 - 1.239 g/mL at 25 °C[1][3]
Solubility Insoluble in water (<1 mg/ml).[3] Soluble in alcohol.[5]
Stability Stable. Combustible.[1][4]

Hazard Identification and Safety Precautions

This compound is considered an irritant and may cause an allergic skin reaction.[6][7][8] It is harmful if swallowed.[7][8]

Table 2: GHS Hazard Statements and Precautionary Measures

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[7]
H317May cause an allergic skin reaction.[7]
H412Harmful to aquatic life with long-lasting effects.[9]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
P264Wash skin thoroughly after handling.[6][7]
P270Do not eat, drink or smoke when using this product.[6][7]
P272Contaminated work clothing should not be allowed out of the workplace.[6][7]
P273Avoid release to the environment.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P301+P317IF SWALLOWED: Get medical help.[6][7]
P302+P352IF ON SKIN: Wash with plenty of water.[6][7]
P333+P317If skin irritation or rash occurs: Get medical help.[6][7]
P362+P364Take off contaminated clothing and wash it before reuse.[6][7]
P501Dispose of contents/container in accordance with local regulations.[6][9]

Experimental Protocols

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Fire/flame resistant clothing is also recommended.[6]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][10]

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[6][7]

  • Avoid contact with skin and eyes.[6][7]

  • Avoid breathing vapors or mist.[6][7]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Wash hands thoroughly after handling.[6][7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6][7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, and open flames.

  • Store apart from incompatible materials such as strong oxidizing acids, caustic solutions, alkali metals, and hydrides.[1][6][10]

  • Some sources recommend refrigeration for storage.[10]

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as sand, sawdust, or absorbent paper.[10][11]

    • Collect the absorbed material and place it in a sealed, vapor-tight plastic bag for disposal.[10]

    • Clean the spill area with a suitable solvent (e.g., toluene) followed by a strong soap and water solution.[10]

    • Ensure the area is properly cleaned and verified by a safety officer before re-entry.[10]

  • Fire:

    • This chemical is combustible.[6][7]

    • Use a dry chemical, carbon dioxide, or Halon extinguisher to control fires.[6][7][10]

    • Firefighters should wear self-contained breathing apparatus (SCBA).[6][7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[6][7] If skin irritation or rash occurs, get medical attention.[6][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][7] Consult a doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.[6][7]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive this compound storage Store in a Cool, Dry, Well-Ventilated Area (Tightly Closed Container) start->storage ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Before Use handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling use Use in Experiment handling->use spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure waste_disposal Dispose of Waste Properly use->waste_disposal decontamination Decontaminate Work Area and Equipment waste_disposal->decontamination end End decontamination->end spill->use No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->decontamination exposure->use No first_aid Administer First Aid exposure->first_aid Yes first_aid->end

Caption: Workflow for Safe Handling of this compound.

References

Piperonyl Acetate: A Detailed Examination for Food Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, a flavoring substance with the FEMA number 2912, is generally recognized as safe (GRAS) for its intended use in food.[1][2] Possessing a characteristic sweet, floral, and fruity aroma with notes of cherry and strawberry, it is a valuable ingredient in the formulation of flavors for a variety of food products, particularly beverages and confectionery. This document provides a comprehensive overview of this compound for food science applications, including its sensory properties, recommended use levels, and detailed protocols for sensory evaluation and analytical quantification.

Physicochemical Properties

PropertyValue
Chemical Name 1,3-Benzodioxole-5-methanol acetate
Synonyms Heliotropyl acetate, Piperonyl alcohol acetate
FEMA Number 2912
CAS Number 326-61-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, floral, fruity (cherry, strawberry), jam-like

Regulatory Status and Recommended Use Levels

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS flavoring ingredient. While the most recent, detailed use levels are available upon request from FEMA, a 1965 publication provides the following average maximum use levels in various food categories:

Food CategoryAverage Maximum Use Level (ppm)
Beverages2.50
Ice Cream, Ices, etc.1.10
Candy8.80
Baked Goods8.80
Gelatins & Puddings2.00
Chewing Gum-
Source: Hall, R.L. & Oser, B.L. (1965). GRAS Substances. Food Technology, 19(2), Part 2.[2]

It is important to note that these levels are historical and current good manufacturing practices should be followed. More recent publications on GRAS flavoring substances indicate a wider range of potential use levels for flavoring agents, from 25 to 1000 ppm in various food categories, depending on the specific substance and application.[3]

Sensory Information

The flavor profile of this compound is characterized by its sweet, floral, and fruity notes. Its aroma is often described as reminiscent of cherry, strawberry, and jam.

Sensory Detection Threshold
Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation technique used to identify and quantify the sensory attributes of a product. A trained sensory panel evaluates the product for a set of defined attributes, rating the intensity of each on a scale. Below is a hypothetical QDA profile for a strawberry-flavored beverage containing this compound.

Sensory AttributeIntensity Score (0-15 scale)
Aroma
Sweet9.5
Fruity (Strawberry)11.0
Floral4.0
Jam-like6.5
Flavor
Sweet10.0
Fruity (Strawberry)12.5
Floral3.5
Jam-like7.0
Sour2.0
Mouthfeel
Thin8.0
Watery7.5

Stability in Food Matrices

The stability of a flavoring agent is crucial for maintaining the sensory quality of a food product throughout its shelf life. The stability of esters like this compound can be influenced by factors such as pH, temperature, and the presence of enzymes.[4][5]

Factors Affecting Stability:
  • pH: Esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid, particularly at acidic or alkaline pH. This can lead to a loss of the desired fruity aroma and the potential development of off-flavors.

  • Temperature: High temperatures, such as those encountered during processing (e.g., pasteurization) or storage, can accelerate the rate of hydrolysis and other degradation reactions.[6]

  • Enzymes: The presence of esterases in a food system can also lead to the breakdown of this compound.

A protocol for evaluating the stability of this compound in a beverage matrix is provided in the experimental protocols section.

Experimental Protocols

Protocol 1: Determination of Sensory Detection Threshold

Objective: To determine the sensory detection threshold of this compound in a model beverage system.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and volumetric flasks

  • Sensory evaluation booths

  • Coded sample cups

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in 20% ethanol/water.

  • Preparation of Beverage Base: Prepare a simple beverage base consisting of 10% sucrose and 0.1% citric acid in deionized water.

  • Preparation of Sample Series: Create a series of dilutions of the this compound stock solution in the beverage base, with concentrations decreasing by a factor of three (e.g., 10 ppm, 3.3 ppm, 1.1 ppm, etc.).

  • Sensory Evaluation:

    • Recruit and screen a panel of at least 25-30 individuals.

    • Use the 3-Alternative Forced Choice (3-AFC) method. In each set, present panelists with three samples, two of which are the beverage base (blanks) and one of which contains a specific concentration of this compound.

    • Ask panelists to identify the sample that is different.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a sensory profile for a beverage flavored with this compound.

Materials:

  • Test beverage containing a known concentration of this compound.

  • Reference standards for sensory attributes (e.g., strawberry essence for "fruity," rose water for "floral").

  • Sensory evaluation software or ballots.

  • Individual sensory booths.

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals over several sessions.

    • Introduce the concept of descriptive analysis.

    • Generate a list of sensory attributes to describe the aroma and flavor of the beverage.

    • Develop consensus on the definitions of these attributes and provide reference standards.

    • Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Product Evaluation:

    • Present the coded beverage sample to the panelists in individual booths.

    • Have panelists rate the intensity of each sensory attribute on the provided scale.

    • Collect and analyze the data to generate a sensory profile (spider web plot).

Protocol 3: Stability Testing in a Beverage Matrix

Objective: To evaluate the stability of this compound in a model beverage under accelerated storage conditions.

Materials:

  • Beverage samples containing a known initial concentration of this compound.

  • Incubators or environmental chambers set to desired temperatures (e.g., 25°C, 35°C, 45°C).

  • GC-MS system for quantitative analysis.

Procedure:

  • Sample Preparation: Prepare a batch of the beverage and spike it with a known concentration of this compound. Package the beverage in appropriate containers.

  • Storage: Store the samples at different temperatures in the dark.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.

  • Analysis: Quantify the concentration of this compound in each sample using a validated GC-MS method (see Protocol 4).

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage temperature. Calculate the degradation kinetics (e.g., first-order rate constant) to determine the shelf life.

Protocol 4: Analytical Quantification by GC-MS

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., DB-5ms).

  • Helium carrier gas.

  • Solvents for extraction (e.g., dichloromethane or ethyl acetate).

  • Internal standard (e.g., piperonyl isobutyrate).

  • Vials and syringes.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of the beverage sample, add a known amount of the internal standard.

    • Extract the sample twice with 10 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 135, 194) and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7][8][9] This binding event triggers a G-protein-coupled signaling cascade.[7][10]

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ion_influx Na+ / Ca2+ Influx CNG_channel->Ion_influx Allows Depolarization Depolarization Ion_influx->Depolarization Causes Action_potential Action Potential to Brain Depolarization->Action_potential Generates

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Flavor Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new flavoring ingredient like this compound. This workflow integrates analytical chemistry and sensory science to provide a complete picture of the flavor's properties and performance.

Flavor_Evaluation_Workflow Start New Flavoring Agent (this compound) PhysChem Physicochemical Characterization Start->PhysChem Sensory_Threshold Sensory Detection Threshold Determination Start->Sensory_Threshold QDA Quantitative Descriptive Analysis (QDA) Sensory_Threshold->QDA Application_Testing Application in Food Matrix QDA->Application_Testing Stability_Testing Stability Studies (pH, Temp, Light) Application_Testing->Stability_Testing Analytical_Method Analytical Method Development & Validation (GC-MS) Application_Testing->Analytical_Method Final_Product Final Product Formulation & Specification Stability_Testing->Final_Product Analytical_Method->Final_Product

References

The Use of Piperonyl Acetate as an Internal Standard in Chromatography: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical standard, a comprehensive review of scientific literature and application notes reveals no specific documented use of piperonyl acetate as an internal standard for quantitative chromatographic analysis. While the compound is well-characterized and utilized extensively in the fragrance and flavor industries, its application as an internal standard in gas chromatography (GC) or liquid chromatography (LC) methods is not established in publicly available research or technical documentation.

This document, therefore, provides a detailed overview of the principles of using an internal standard in chromatography and presents the known physicochemical properties of this compound, which may assist researchers in assessing its potential suitability for this purpose in novel analytical methods.

Principles of Internal Standard Calibration

In analytical chemistry, an internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analysis. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This technique is employed to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[1][2]

Key criteria for selecting a suitable internal standard include: [1]

  • Structural Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analysis.

  • Non-interference: The internal standard's signal should not overlap with the signals of the analytes or other components in the sample matrix.

  • Stability: The internal standard should be stable throughout the entire analytical procedure.

  • Not Present in the Sample: The chosen internal standard should not be naturally present in the samples being analyzed.

Profile of this compound

This compound, also known as heliotropyl acetate, is an ester with a sweet, floral, and fruity aroma.[3][4] Its primary applications are in the formulation of perfumes, soaps, and flavoring agents.[3][4] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol
Appearance Colorless to pale yellow liquid[3]
Boiling Point 150-151 °C at 10 mmHg
Density 1.227 g/mL at 25 °C
Refractive Index n20/D 1.5265
Purity (GC) ≥99%[3]

General Protocol for Internal Standard Use in Chromatography

While a specific protocol for this compound is unavailable, the following outlines a general workflow for employing an internal standard in a chromatographic analysis. This can serve as a foundational methodology for researchers considering the development of a new analytical method.

Experimental Workflow

Workflow General Workflow for Internal Standard Use in Chromatography A 1. Analyte & IS Selection B 2. Stock Solution Preparation A->B C 3. Calibration Standard Preparation B->C D 4. Sample Preparation B->D E 5. Chromatographic Analysis (GC/LC) C->E D->E F 6. Data Acquisition E->F G 7. Peak Integration & Response Ratio Calculation F->G H 8. Calibration Curve Generation G->H I 9. Analyte Quantification H->I

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Steps:
  • Selection of Internal Standard: Choose a suitable internal standard based on the criteria mentioned above. For a hypothetical analysis of volatile aromatic compounds, this compound could be considered due to its structural features, but its suitability would require experimental verification.

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the analyte(s) and the internal standard.

    • Dissolve each in a suitable solvent to prepare individual stock solutions of known concentrations.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.

    • To each calibration standard, add a constant, known amount of the internal standard stock solution.

    • Dilute all calibration standards to the same final volume with the appropriate solvent.

  • Sample Preparation:

    • To a known amount of the sample, add the same constant amount of the internal standard stock solution as was added to the calibration standards.

    • Perform any necessary extraction, cleanup, or derivatization steps.

  • Chromatographic Analysis:

    • Inject the prepared calibration standards and samples into the chromatograph (GC or LC).

    • Separate the components under optimized chromatographic conditions (e.g., column type, temperature program, mobile phase composition).

  • Data Acquisition:

    • Detect the signals of the analyte(s) and the internal standard using an appropriate detector (e.g., FID, MS).

  • Data Processing:

    • Integrate the peak areas (or heights) of the analyte(s) and the internal standard in each chromatogram.

    • For each injection, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Calibration Curve Construction:

    • Plot a calibration curve of the response ratio (y-axis) versus the concentration ratio (analyte concentration / internal standard concentration) for the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Analyte in Samples:

    • Using the calculated response ratio from the sample chromatogram and the equation of the calibration curve, determine the concentration of the analyte in the sample.

Logical Relationship for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard follows a logical pathway to ensure the chosen compound will lead to accurate and reliable quantitative results.

Logic Decision Tree for Internal Standard Selection A Define Analyte(s) of Interest B Identify Potential IS Candidates (Structural Analogs, Isotopically Labeled) A->B C Is the IS present in the sample matrix? B->C D Does the IS co-elute with other components? C->D No H Reject Candidate C->H Yes E Is the IS stable under analytical conditions? D->E No D->H Yes F Is the IS commercially available in high purity? E->F Yes E->H No G Select as a potential IS F->G Yes F->H No I Verify performance through validation experiments G->I

Caption: A logical flow for evaluating and selecting a suitable internal standard.

Conclusion

While this compound is a well-characterized compound, there is a notable absence of its application as an internal standard in the existing scientific literature. Researchers seeking to use an internal standard for the quantification of analytes structurally similar to this compound may need to perform a thorough method development and validation process to establish its suitability. The general principles and protocols outlined in this document provide a framework for such an endeavor. The physicochemical data for this compound can be used for an initial assessment of its potential compatibility with a given chromatographic method.

References

Determination of Piperonyl Acetate in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate is an ester compound utilized in the fragrance and flavor industry for its sweet, floral, and fruity aroma reminiscent of cherry and strawberry.[1] It is also found in various consumer products, including cosmetics, perfumes, and food items.[2] Furthermore, related compounds like piperonyl butoxide are used as synergists in insecticide formulations.[3][4] The determination of this compound in complex matrices such as food, cosmetics, and environmental samples is crucial for quality control, safety assessment, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

Analytical Approaches

The primary analytical techniques for the determination of this compound in complex matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for analyzing trace levels of the target analyte in the presence of interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the analyte from the sample matrix in the gas phase followed by detection using a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides an alternative and often more sensitive approach, particularly for less volatile or thermally labile compounds. This technique separates compounds in the liquid phase before ionization and mass analysis. The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces chemical noise.

Experimental Protocols

Protocol 1: Determination of this compound in Food Matrices by GC-MS

This protocol is designed for the quantification of this compound in food samples such as fruit-based products and beverages.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

  • Homogenization: Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water to rehydrate before homogenization.[5]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[6]

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 25°C/min to 150°C.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or similar.[6]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.

    • Suggested Quantifier Ion (SIM): m/z 135.

    • Suggested Qualifier Ions (SIM): m/z 194, 105.

Protocol 2: Determination of this compound in Cosmetic Matrices by LC-MS/MS

This protocol is suitable for the analysis of this compound in cosmetic products such as lotions, creams, and perfumes.

1. Sample Preparation: Solvent Extraction and Dilution

  • Extraction:

    • Weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 2 minutes to dissolve the sample.

    • Use an ultrasonic bath for 15 minutes to ensure complete extraction.[7]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 5000 rpm for 10 minutes to precipitate any insoluble material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilution: Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions and equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    • Precursor Ion: m/z 195.1 [M+H]⁺.

    • Product Ion 1 (Quantifier): m/z 135.1.

    • Product Ion 2 (Qualifier): m/z 105.1.

Data Presentation

Quantitative data for method performance should be summarized for clear comparison. The following tables present illustrative data for the described protocols.

Table 1: GC-MS Method Performance for this compound in Apple Matrix

ParameterResult
Linearity Range1 - 500 µg/kg
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)2 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Recovery (at 10 µg/kg)95% ± 4%
Precision (RSD at 10 µg/kg)< 10%

Table 2: LC-MS/MS Method Performance for this compound in a Cream Base

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery (at 1 ng/mL)98% ± 5%
Precision (RSD at 1 ng/mL)< 8%

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis start Homogenized Food Sample (10g) extraction Add Acetonitrile & QuEChERS Salts Shake & Centrifuge start->extraction cleanup d-SPE Cleanup of Supernatant Vortex & Centrifuge extraction->cleanup final_extract Final Extract for Analysis cleanup->final_extract injection Inject into GC-MS final_extract->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (SIM/MRM mode) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for GC-MS analysis of this compound in food.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cosmetic Sample (1g) extraction Add Methanol Vortex & Sonicate start->extraction cleanup Centrifuge & Filter (0.22 µm) extraction->cleanup final_extract Final Extract for Analysis cleanup->final_extract injection Inject into LC-MS/MS final_extract->injection separation Chromatographic Separation (C18 column) injection->separation detection Tandem MS Detection (MRM mode) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound in cosmetics.

References

Troubleshooting & Optimization

Technical Support Center: Piperonyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Piperonyl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the acetylation of piperonyl alcohol with acetic anhydride or acetyl chloride, and the reaction of piperonyl chloride with a source of acetate, such as sodium acetate.[1][2] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: What is a typical yield for this compound synthesis?

A2: Reported yields for this compound synthesis can vary significantly based on the chosen method and reaction conditions. While some patents report yields as high as 90-93% for specific multi-step routes, a more common expectation for laboratory-scale esterification of piperonyl alcohol is in the range of 75-85% under optimized conditions.[3][4]

Q3: What are the main applications of this compound?

A3: this compound is primarily used as a fragrance and flavoring agent due to its sweet, floral, and fruity aroma, often described as cherry-like.[4][5] It is utilized in perfumes, soaps, and various food products.[6][7][8]

Troubleshooting Guide

Low Yield

Q4: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A4: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Using a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) can also drive the reaction forward.[1]

  • Presence of Water: Moisture in the reactants or glassware can hydrolyze the acetic anhydride and the resulting ester, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[9] If water is a byproduct of the reaction (e.g., Fischer esterification), its removal using a Dean-Stark apparatus can improve yield.[8]

  • Suboptimal Catalyst Activity: The catalyst, if used, may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, high-quality catalyst. The concentration of the catalyst can also be optimized; however, excessively high concentrations can sometimes lead to side reactions.[10]

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester.[11] Minimize the number of transfer steps. When performing column chromatography, ensure proper solvent polarity to avoid co-elution with impurities or leaving the product on the column.[12]

Impurity Formation

Q5: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A5: The formation of impurities is a common issue. Here are some likely side reactions and preventive measures:

  • Formation of Byproducts from the Starting Alcohol: Under strongly acidic conditions and high temperatures, piperonyl alcohol can undergo side reactions such as dehydration to form ethers or polymerization.[3]

    • Solution: Use milder reaction conditions, such as a lower temperature or a less corrosive catalyst. The use of a weak base like pyridine can help to neutralize any strong acids formed during the reaction.[3]

  • Self-Condensation of Acetic Anhydride: Although less common under typical esterification conditions, acetic anhydride can undergo self-condensation.

    • Solution: Maintain a controlled reaction temperature and avoid excessively high temperatures.

  • Unreacted Starting Materials: The final product may be contaminated with unreacted piperonyl alcohol or acetic acid (from the hydrolysis of acetic anhydride).

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acetic acid, followed by a water wash to remove any remaining salts and base.[1]

Workup and Purification Issues

Q6: I am having trouble with the workup and purification of my this compound. What are some common challenges and solutions?

A6: The workup and purification steps are critical for obtaining a high-purity product. Here are some common issues and their solutions:

  • Emulsion Formation During Extraction: An emulsion can form during the aqueous wash, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Hydrolysis of the Ester During Workup: Washing with a strong base or for a prolonged period can lead to the hydrolysis of the this compound back to piperonyl alcohol.[11]

    • Solution: Use a mild base like sodium bicarbonate for neutralization and perform the washes efficiently. Work at a lower temperature if possible.

  • Difficulty in Removing the Solvent: Residual solvent can be difficult to remove completely.

    • Solution: Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, a high-vacuum pump may be necessary. Ensure the product is stable at the temperature used for evaporation.

  • Co-elution of Impurities During Chromatography: Impurities with similar polarity to this compound can be difficult to separate by column chromatography.

    • Solution: Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. A gradient elution may be necessary to achieve good separation.

Data Presentation

Table 1: Factors Affecting Yield in this compound Synthesis

ParameterConditionEffect on YieldReference
Catalyst Acid (e.g., H₂SO₄, p-TsOH)Generally increases reaction rate and yield.[10]
Base (e.g., Pyridine, DMAP)Can improve yield by neutralizing acidic byproducts.[3]
None (thermal)Lower yield and longer reaction time.[13]
Molar Ratio (Alcohol:Anhydride) 1:1Stoichiometric reaction.
1:1.2-1.5A slight excess of anhydride can drive the reaction to completion.[1]
Temperature Room TemperatureSlower reaction, may result in lower yield.[14]
80-100 °CIncreased reaction rate and generally higher yield.[2]
>120 °CRisk of side reactions and decomposition.[8]
Reaction Time 1-2 hoursOften sufficient for good conversion with a catalyst.[1]
>4 hoursMay be necessary for uncatalyzed reactions or lower temperatures.[2]

Experimental Protocols

Synthesis of this compound via Acetylation of Piperonyl Alcohol

This protocol describes the synthesis of this compound from piperonyl alcohol and acetic anhydride using pyridine as a catalyst and solvent.

Materials:

  • Piperonyl alcohol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonyl alcohol (1 equivalent) in pyridine.

  • Addition of Acetic Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quenching: Cool the reaction mixture and pour it into a separatory funnel containing cold 1 M HCl solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[1]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Piperonyl Alcohol in Pyridine B Add Acetic Anhydride A->B C Heat and Stir B->C D Quench with HCl C->D Reaction Complete E Extract with Ether D->E F Wash with HCl, NaHCO3, Brine E->F G Dry with MgSO4 F->G H Remove Solvent G->H I Vacuum Distillation H->I Crude Product J J I->J Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Water Anhydrous Conditions? Check_Completion->Check_Water Yes Sol_Time_Temp Increase Time/Temp Check_Completion->Sol_Time_Temp No Check_Catalyst Catalyst Active? Check_Water->Check_Catalyst Yes Sol_Dry Dry Glassware/Reagents Check_Water->Sol_Dry No Check_Workup Loss During Workup? Check_Catalyst->Check_Workup Yes Sol_Catalyst Use Fresh Catalyst Check_Catalyst->Sol_Catalyst No Sol_Workup Optimize Extraction/Purification Check_Workup->Sol_Workup Yes End Improved Yield Check_Workup->End No Sol_Time_Temp->End Sol_Dry->End Sol_Catalyst->End Sol_Workup->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Piperonyl acetate degradation under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the degradation of piperonyl acetate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in acidic or basic solutions?

Under both acidic and basic conditions, this compound is expected to undergo hydrolysis to form piperonyl alcohol and acetic acid. In basic conditions, the acetic acid will be deprotonated to form the acetate salt.[1]

Q2: What is the general mechanism of this compound degradation?

This compound degradation proceeds via ester hydrolysis.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield an alcohol and a carboxylate salt.[1]

Q3: Is this compound soluble in water?

No, this compound is generally considered insoluble in water.[2] Therefore, a co-solvent such as methanol, ethanol, or acetonitrile is typically required to prepare aqueous solutions for degradation studies.

Q4: How can I monitor the degradation of this compound over time?

The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][4][5] This technique allows for the separation and quantification of the parent this compound and its primary degradation product, piperonyl alcohol.

Q5: What is the expected kinetic order for this compound hydrolysis?

Ester hydrolysis reactions are typically pseudo-first-order when conducted in a well-buffered aqueous solution where the concentration of water (and the acid or base catalyst) remains effectively constant throughout the experiment.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very slow degradation observed. 1. Incorrect pH: The buffer may not have been prepared correctly, or the pH may have drifted. 2. Low Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. 3. Inadequate Mixing: If using a co-solvent, poor mixing can lead to a non-homogeneous reaction mixture.1. Verify the pH of your reaction medium using a calibrated pH meter. 2. Increase the temperature of the reaction, for example, to 40°C or 50°C, ensuring it is controlled and monitored. 3. Ensure vigorous stirring or agitation throughout the experiment.
Inconsistent or non-reproducible results. 1. Temperature Fluctuations: Small changes in temperature can significantly affect the reaction rate. 2. Inconsistent Sample Preparation: Variations in the initial concentration of this compound or the co-solvent ratio. 3. HPLC Variability: Issues with the HPLC system, such as inconsistent injection volumes or detector drift.1. Use a temperature-controlled water bath or incubator. 2. Use calibrated pipettes and follow a strict SOP for sample preparation. 3. Run system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Appearance of unexpected peaks in the chromatogram. 1. Impurity in the starting material: The this compound used may not be pure. 2. Transesterification (in basic conditions): If an alcohol (e.g., methanol, ethanol) is used as a co-solvent with a strong base, it can react with the ester to form a new ester. 3. Secondary Degradation: The primary degradation product (piperonyl alcohol) may be unstable under the experimental conditions and degrade further.1. Analyze the purity of your starting material before beginning the degradation study. 2. Use an aprotic co-solvent like acetonitrile or THF for base-promoted hydrolysis studies. 3. Analyze the stability of piperonyl alcohol under the same stress conditions. Use LC-MS to identify unknown peaks.
Precipitation of the compound during the experiment. Poor Solubility: The concentration of this compound may be too high for the chosen co-solvent/water ratio, especially as the temperature changes.1. Decrease the initial concentration of this compound. 2. Increase the proportion of the organic co-solvent in the reaction mixture.

Degradation Kinetics Data (Representative)

The following tables provide representative kinetic data for the hydrolysis of this compound at 50°C. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Acid-Catalyzed Degradation of this compound (pH 2.0, 50°C)

Time (hours)This compound Conc. (µg/mL)% Remaining
0100.0100.0
288.788.7
478.778.7
861.961.9
1248.748.7
2423.723.7

Table 2: Base-Promoted Degradation of this compound (pH 10.0, 50°C)

Time (minutes)This compound Conc. (µg/mL)% Remaining
0100.0100.0
1081.981.9
2067.067.0
3054.954.9
6030.130.1
1209.19.1

Degradation Pathways and Experimental Workflow

Acid_Catalyzed_Hydrolysis PiperonylAcetate This compound Intermediate Protonated Intermediate PiperonylAcetate->Intermediate + H₃O⁺ Intermediate->PiperonylAcetate - H₃O⁺ Products Piperonyl Alcohol + Acetic Acid Intermediate->Products + H₂O - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Promoted_Hydrolysis PiperonylAcetate This compound Intermediate Tetrahedral Intermediate PiperonylAcetate->Intermediate + OH⁻ Products Piperonyl Alcohol + Acetate Intermediate->Products

Caption: Base-promoted hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis A Prepare Stock Solution (this compound in ACN) C Initiate Reaction: Mix Stock and Buffer A->C B Prepare Acidic/Basic Aqueous Buffers B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (e.g., with buffer of neutral pH) E->F G Analyze Samples by RP-HPLC F->G H Quantify Peak Areas G->H I Calculate Concentration and % Degradation H->I J Determine Rate Constant (k) and Half-life (t½) I->J

Caption: Experimental workflow for kinetic studies.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for monitoring the degradation of this compound. It should be validated for your specific equipment and experimental conditions.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Preparation of Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and dissolve in a 50 mL volumetric flask with acetonitrile.

    • Working Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with acetonitrile in a volumetric flask.

  • Forced Degradation Study Procedure:

    • Acid Hydrolysis:

      • Pipette 5 mL of the working solution (100 µg/mL) into a 50 mL flask.

      • Add 20 mL of 0.1 M HCl.

      • Keep the flask in a water bath at 50°C.

      • Withdraw 1 mL aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

      • Immediately neutralize the aliquot with 1 mL of 0.1 M NaOH and dilute to 10 mL with mobile phase.

      • Inject into the HPLC system.

    • Base Hydrolysis:

      • Pipette 5 mL of the working solution (100 µg/mL) into a 50 mL flask.

      • Add 20 mL of 0.1 M NaOH.

      • Keep the flask in a water bath at 50°C.

      • Withdraw 1 mL aliquots at specified time intervals (e.g., 0, 10, 20, 30, 60, 120 minutes).

      • Immediately neutralize the aliquot with 1 mL of 0.1 M HCl and dilute to 10 mL with mobile phase.

      • Inject into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the concentration of this compound remaining using a calibration curve.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • The degradation rate constant (k) is the negative of the slope of the resulting line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

Technical Support Center: Piperonyl Acetate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Piperonyl acetate in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

This compound is an ester, and its primary degradation pathway in solution is hydrolysis.[1][2] This reaction is catalyzed by the presence of acids and, more significantly, bases (caustic solutions).[2][3] Additionally, exposure to strong oxidizing agents, elevated temperatures, and light can also contribute to its degradation.[2][3][4]

  • Hydrolysis: The ester bond is susceptible to cleavage, especially at acidic or alkaline pH, yielding piperonyl alcohol and acetic acid.[1]

  • Oxidation: Strong oxidizing acids can cause a vigorous reaction.[2] Oxidative stress conditions should be considered a potential degradation pathway.

  • Thermal Stress: Like many organic compounds, elevated temperatures can accelerate degradation. It is recommended to store the material in a refrigerator.[3]

  • Photolysis: Exposure to light can provide the energy to initiate degradation reactions, a factor considered in formal stability studies.[5]

Q2: What are the expected degradation products of this compound?

The principal degradation products from hydrolysis are Piperonyl Alcohol and Acetic Acid .[1] In biological systems or under oxidative stress, Piperonyl alcohol can be further oxidized to form piperonal and then piperonylic acid.[1] Identifying these degradants is crucial for developing stability-indicating analytical methods.

G PA This compound H2O + H₂O (Acid/Base Catalyst) PA->H2O Products H2O->Products Hydrolysis P_Alc Piperonyl Alcohol Products->P_Alc AA Acetic Acid Products->AA

Caption: Hydrolysis degradation pathway of this compound.

Q3: How does the pH of the solution affect the stability of this compound?

As an ester, the stability of this compound is highly dependent on pH. It is most stable in a slightly acidic to neutral environment. Both strongly acidic and, particularly, alkaline conditions significantly accelerate its hydrolysis.[2] Interaction with caustic solutions generates heat, indicating a rapid reaction.[2]

Table 1: Summary of pH Effects on this compound Stability

pH RangeConditionExpected StabilityPrimary Degradation Pathway
< 4AcidicLow to ModerateAcid-Catalyzed Hydrolysis
4 - 7NeutralHighMinimal Hydrolysis
> 7Basic / AlkalineVery LowBase-Catalyzed Hydrolysis
Q4: My experiment is showing inconsistent results. How can I troubleshoot potential stability issues with my this compound solution?

Inconsistent results are often a sign of compound degradation. Use the following workflow to diagnose potential stability problems with your this compound solutions.

G Start Inconsistent Results Observed CheckpH Is the solution pH controlled and between 4-7? Start->CheckpH CheckTemp Was the solution stored at elevated temperatures? CheckpH->CheckTemp Yes Result1 High Degradation Likely. Buffer solution. CheckpH->Result1 No CheckLight Was the solution exposed to direct light? CheckTemp->CheckLight No Result2 High Degradation Likely. Store refrigerated. CheckTemp->Result2 Yes CheckOxidants Does the formulation contain oxidizing agents? CheckLight->CheckOxidants No Result3 Degradation Possible. Use amber vials. CheckLight->Result3 Yes CheckAge Was the solution prepared fresh? CheckOxidants->CheckAge No Result4 Degradation Possible. Evaluate excipients. CheckOxidants->Result4 Yes Result5 Degradation Possible. Prepare fresh daily. CheckAge->Result5 No End Stability Likely Good. Investigate other variables. CheckAge->End Yes

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols & Methods

Protocol 1: General Method for a Forced Degradation Study

Forced degradation, or stress testing, is used to identify likely degradation products and demonstrate the specificity of analytical methods.[6] The goal is to achieve 5-20% degradation of the active ingredient.[5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]

2. Stress Conditions: (A control sample, protected from stress, should be analyzed alongside all stressed samples)

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor frequently (e.g., 30 min, 1, 4 hours), as base hydrolysis is often rapid.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).[5]

    • Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Store the stock solution (or solid material) in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24, 48 hours).[4]

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing combined UV and visible light, as specified by ICH Q1B guidelines.[5]

    • A control sample should be wrapped in foil to exclude light.

3. Analysis:

  • Analyze all stressed samples and the control using a stability-indicating method, such as HPLC-UV.

  • Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the this compound peak.

Protocol 2: Example HPLC Method for Stability Analysis

A stability-indicating analytical method is one that can separate the active compound from its degradation products.[4] A reverse-phase HPLC method is commonly used for this purpose.[4]

Table 2: Example HPLC Parameters

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic or Gradient elution with Methanol and Water
Example Isocratic Methanol:Water (70:30, v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[9]
Injection Volume 10 µL
Column Temperature 25°C

Note: This is a starting point. The method must be fully developed and validated to ensure it is stability-indicating for your specific formulation and observed degradants.

References

Technical Support Center: Purification of Crude Piperonyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Piperonyl acetate using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common and effective stationary phase for the purification of this compound is silica gel (230-400 mesh). Its polar nature allows for good separation of the moderately polar this compound from less polar and more polar impurities.

Q2: Which solvent system (mobile phase) is best suited for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is highly effective. A common starting point is a gradient elution, beginning with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increasing the polarity to elute the this compound.

Q3: How can I monitor the separation of this compound during column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Small aliquots from the collected fractions are spotted on a TLC plate and developed in a solvent system similar to the one used for the column. The spots can be visualized under a UV lamp.

Q4: My this compound is not moving from the top of the column. What should I do?

A4: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel. You should gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

Q5: The separation between this compound and an impurity is very poor. How can I improve it?

A5: To improve separation (resolution), you can try a shallower solvent gradient, meaning you increase the polarity of the mobile phase more slowly. Alternatively, using a longer column or a finer mesh silica gel can also enhance separation.

Data Presentation: Typical Purification Parameters

The following table summarizes representative quantitative data for the purification of crude this compound by flash column chromatography. These values are illustrative and may need to be optimized for your specific crude mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Crude Sample Loading 1.0 g
Silica Gel Amount 40 - 60 g (Ratio of ~40-60:1)
Column Diameter 4 cm
Initial Mobile Phase 98:2 Hexane:Ethyl Acetate
Final Mobile Phase 90:10 Hexane:Ethyl Acetate
Fraction Volume 20 mL
Typical Purity Achieved >98%
Typical Recovery/Yield 85-95%

Experimental Protocols

Detailed Methodology for Purification of Crude this compound

This protocol outlines the purification of 1.0 g of crude this compound using flash column chromatography.

1. Materials:

  • Crude this compound (~1.0 g)

  • Silica gel (230-400 mesh, ~50 g)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (4 cm diameter)

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

2. Column Preparation (Slurry Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (~0.5 cm) over the plug.

  • In a beaker, prepare a slurry of ~50 g of silica gel in about 150 mL of the initial mobile phase (98:2 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the solvent level drop below the top of the silica.

  • Once the silica has settled, add a protective layer of sand (~0.5 cm) on top of the silica bed.

3. Sample Loading:

  • Dissolve the 1.0 g of crude this compound in a minimal amount of the initial mobile phase (~2-3 mL).

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (98:2 hexane:ethyl acetate) to the top of the column, filling the reservoir.

  • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions (e.g., 20 mL each) in test tubes or a fraction collector.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is:

    • 200 mL of 98:2 Hexane:Ethyl Acetate

    • 200 mL of 95:5 Hexane:Ethyl Acetate

    • 200 mL of 90:10 Hexane:Ethyl Acetate

5. Monitoring the Separation:

  • Use TLC to analyze the collected fractions. Spot a small amount from every few fractions onto a TLC plate.

  • Develop the TLC plate in a chamber with a suitable solvent system (e.g., 85:15 hexane:ethyl acetate).

  • Visualize the separated spots under a UV lamp.

  • Identify the fractions containing the pure this compound.

6. Isolation of Pure Product:

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a clear to pale yellow liquid.

  • Determine the yield and confirm the purity using analytical techniques such as GC-MS or NMR.

Troubleshooting Guides

Below are common problems encountered during the purification of this compound by column chromatography, along with their potential causes and solutions.

Problem 1: this compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)

  • Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Elutes too quickly: Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate.

    • Does not elute: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

Problem 2: Poor Separation of this compound from Impurities

  • Cause:

    • The solvent polarity gradient is too steep.

    • The column is overloaded with the crude sample.

    • Improperly packed column leading to channeling.

  • Solution:

    • Use a shallower solvent gradient (increase the ethyl acetate percentage more slowly).

    • Reduce the amount of crude material loaded onto the column. The ratio of silica to crude sample should be at least 40:1.

    • Repack the column carefully to ensure a homogenous and bubble-free bed.

Problem 3: Tailing of the this compound Spot on TLC and Broad Bands on the Column

  • Cause:

    • The sample was loaded in too much solvent.

    • The crude sample is not fully soluble in the mobile phase.

    • Acidic impurities in the crude mixture interacting strongly with the silica gel.

  • Solution:

    • Dissolve the crude sample in the absolute minimum amount of solvent for loading.

    • If solubility is an issue, consider a "dry loading" method where the crude sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

    • A pre-purification step, such as an acid-base extraction, may be necessary to remove highly polar, acidic impurities.

Problem 4: The collected fractions of this compound are still impure.

  • Cause:

    • An impurity has a very similar polarity to this compound.

    • Fractions were mixed incorrectly.

  • Solution:

    • Re-run the column chromatography on the impure fractions using a very shallow solvent gradient.

    • Consider using a different solvent system, for example, dichloromethane/hexane.

    • Carefully re-analyze the TLC plates of the fractions to ensure only the pure fractions are combined.

Visualizations

experimental_workflow prep Column Preparation load Sample Loading prep->load elute Elution & Fraction Collection load->elute monitor TLC Monitoring elute->monitor isolate Product Isolation monitor->isolate

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow start Problem Encountered check_rf Check Rf Value start->check_rf rf_ok Rf in Optimal Range? check_rf->rf_ok adjust_polarity Adjust Mobile Phase Polarity rf_ok->adjust_polarity No check_separation Poor Separation? rf_ok->check_separation Yes adjust_polarity->check_rf separation_ok Good Separation? check_separation->separation_ok optimize_gradient Optimize Gradient / Repack Column separation_ok->optimize_gradient No check_tailing Spot Tailing? separation_ok->check_tailing Yes optimize_gradient->start tailing_ok No Tailing? check_tailing->tailing_ok dry_load Consider Dry Loading tailing_ok->dry_load No end Successful Purification tailing_ok->end Yes dry_load->start

Caption: Troubleshooting logical relationships for column chromatography.

Technical Support Center: Resolving Co-eluting Peaks in GC-MS Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Piperonyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the GC-MS analysis of this compound, particularly concerning peak co-elution.

Question: I am observing a single, broad, or misshapen peak where I expect to see this compound. How can I confirm if this is due to co-elution?

Answer:

Co-elution, the overlapping of two or more compound peaks in a chromatogram, can lead to inaccurate quantification and identification. Here’s how you can investigate this issue:

  • Mass Spectral Analysis: Manually inspect the mass spectrum across the entire peak in your chromatography data system. If the mass spectral profile changes from the beginning to the end of the peak, it is a strong indication of co-eluting compounds. A pure compound should have a consistent mass spectrum throughout its elution.

  • Extracted Ion Chromatogram (EIC): Generate EICs for the characteristic ions of this compound (e.g., m/z 194, 135, 152) and potential impurities. If the apex of the peaks for these individual ions do not perfectly align, it confirms co-elution.

  • Peak Shape Analysis: Look for subtle signs of co-elution in the peak shape, such as shoulders, tailing, or fronting, which can suggest the presence of more than one compound.[1]

Question: My this compound peak is co-eluting with another compound. What are the first steps to resolve this?

Answer:

The initial approach to resolving co-eluting peaks involves modifying your GC method to improve separation (resolution). The key parameters to adjust are the oven temperature program and the carrier gas flow rate.

  • Oven Temperature Program: This is often the most effective parameter for improving separation.[2]

    • Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 5°C/minute) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.[2]

    • Add an Isothermal Hold: Introducing an isothermal hold (a period of constant temperature) in your program, typically 20-30°C below the elution temperature of the co-eluting pair, can provide the necessary additional separation.[3]

  • Carrier Gas Flow Rate: An optimized flow rate is crucial for good peak shape and resolution. Ensure your carrier gas (typically Helium) flow rate is optimized for your column's internal diameter, usually around 1.0-1.5 mL/min.[2]

Question: I've adjusted the temperature program and flow rate, but the peaks are still not fully resolved. What should I try next?

Answer:

If initial method adjustments are insufficient, you should consider the GC column itself. The choice of stationary phase is a critical factor in achieving selectivity between analytes.

  • Stationary Phase Selection: The principle of "like dissolves like" is a good starting point. For separating compounds with similar boiling points but different polarities, a change in stationary phase chemistry is often necessary. This compound is a moderately polar compound. If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane), switching to a more polar stationary phase may provide the required selectivity.

  • Column Dimensions:

    • Length: A longer column provides more theoretical plates, which can increase resolution. Doubling the column length can improve resolution by approximately 40%.[4]

    • Internal Diameter (ID): A smaller ID column generally provides higher efficiency and better resolution, but has a lower sample capacity.

    • Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile compounds.

Question: Could there be isomeric impurities co-eluting with my this compound?

Answer:

Yes, it is possible that isomers of this compound or structurally similar compounds are present and co-eluting. For instance, compounds like safrole and isosafrole share the piperonyl functional group and have similar boiling points, making them potential candidates for co-elution.

  • Mass Spectrometry: Carefully examine the mass spectra for unique fragment ions that can differentiate between the isomers. Even with chromatographic co-elution, you may be able to perform deconvolution and selective quantification using these unique ions.

  • Chiral Columns: If you suspect the presence of enantiomers (non-superimposable mirror-image isomers), a chiral stationary phase will be necessary for their separation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a GC-MS method for this compound analysis?

A1: A good starting point would be to adapt a method used for a structurally similar compound, such as Piperonyl butoxide. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a reasonable initial choice. A temperature program could start at a lower temperature (e.g., 100°C) to ensure good peak shape for early eluting compounds, followed by a ramp to a higher temperature (e.g., 280°C) to elute all components.

Q2: What are the key mass spectral fragments for identifying this compound?

A2: Based on public spectral libraries, the key mass-to-charge ratios (m/z) for this compound (molecular weight 194.19 g/mol ) under electron ionization (EI) are typically 194 (molecular ion), 135, and 152.[6]

Q3: How can I improve the signal intensity of my this compound peak?

A3: Low signal intensity can be due to several factors. Check for leaks in your system, ensure your injection volume is appropriate, and verify that your MS detector is tuned correctly. In the MS settings, you can use Selected Ion Monitoring (SIM) mode, focusing on the characteristic ions of this compound, to significantly increase sensitivity compared to a full scan mode.[2]

Q4: My baseline is noisy, which is affecting my ability to detect small peaks. What can I do?

A4: A noisy baseline can be caused by column bleed, contamination in the carrier gas or injector, or electronic noise. To address this, you can:

  • Bake out your column at a high temperature (below its maximum limit) to remove contaminants.

  • Check for leaks in your gas lines.

  • Ensure high-purity carrier gas is being used.

  • Clean the injector liner and replace the septum.

Quantitative Data Summary

Table 1: Effect of GC Oven Temperature Program on Peak Resolution

Parameter ChangeEffect on Retention TimeEffect on Peak WidthEffect on ResolutionRecommendation for Co-eluting Peaks
Decrease Initial Temperature IncreasesIncreases for early peaksImproves for early peaksLower the initial temperature to improve separation of early eluting compounds.[7]
Slower Ramp Rate IncreasesNarrows relative to timeGenerally ImprovesUse a slower ramp rate (e.g., 2-5°C/min) through the elution range of the co-eluting pair.[2]
Add Isothermal Hold IncreasesCan narrow peaksCan significantly improveAdd a hold at a temperature 20-30°C below the elution temperature of the pair.[3]

Table 2: Effect of GC Column Dimensions on Peak Resolution

Parameter ChangeEffect on Efficiency (Plates)Effect on ResolutionEffect on Analysis TimeRecommendation for Co-eluting Peaks
Increase Column Length IncreasesImprovesIncreasesUse a longer column if other method adjustments fail.[4]
Decrease Internal Diameter IncreasesImprovesDecreasesConsider a smaller ID column for higher efficiency, but be mindful of sample capacity.
Increase Film Thickness DecreasesMay improve for volatilesIncreasesGenerally not the primary parameter to adjust for resolving complex mixtures.

Experimental Protocols

Protocol 1: Suggested GC-MS Method for Analysis of this compound

This protocol is a starting point for the analysis of this compound and can be optimized to resolve co-eluting peaks. It is adapted from methods used for structurally similar compounds.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS, or equivalent).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector:

    • Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.[8]

    • Ramp 1: 25°C/min to 150°C.[8]

    • Ramp 2: 6°C/min to 280°C, hold for 12 minutes.[8]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C[8]

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

    • Scan Range: m/z 40-400 (or SIM mode monitoring m/z 194, 135, 152)

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_method_optimization Method Optimization cluster_column_selection Column Selection cluster_advanced Advanced Solutions cluster_end End start Poor Peak Resolution or Co-elution Observed investigate Confirm Co-elution start->investigate mass_spec Check Mass Spectrum Across Peak investigate->mass_spec How? eic Analyze Extracted Ion Chromatograms investigate->eic How? optimize_temp Adjust Temperature Program mass_spec->optimize_temp Confirmed eic->optimize_temp Confirmed slow_ramp Slower Ramp Rate optimize_temp->slow_ramp isothermal_hold Add Isothermal Hold optimize_temp->isothermal_hold resolved Peaks Resolved optimize_temp->resolved Resolved optimize_flow Optimize Carrier Gas Flow slow_ramp->optimize_flow Still not resolved isothermal_hold->optimize_flow Still not resolved change_column Change GC Column optimize_flow->change_column Still not resolved optimize_flow->resolved Resolved change_phase Different Stationary Phase change_column->change_phase change_dims Different Dimensions (Length, ID) change_column->change_dims change_column->resolved Resolved advanced Advanced Techniques change_phase->advanced Still not resolved change_dims->advanced Still not resolved deconvolution MS Deconvolution advanced->deconvolution chiral Use Chiral Column (for enantiomers) advanced->chiral advanced->resolved Resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis sample Sample containing This compound dissolve Dissolve in appropriate solvent sample->dissolve injection Injection into GC dissolve->injection column Separation on Capillary Column injection->column ionization Ionization (EI) column->ionization mass_analyzer Mass Analysis (Quadrupole) ionization->mass_analyzer detector Detection mass_analyzer->detector chromatogram Chromatogram (TIC, EIC) detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum identification Compound Identification & Quantification chromatogram->identification mass_spectrum->identification

Caption: General experimental workflow for GC-MS analysis.

References

Technical Support Center: Piperonyl Acetate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of piperonyl acetate in aqueous solutions. The information is intended to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally considered to have low solubility in water.[1][2] Quantitative data indicates its water solubility to be approximately 692.8 mg/L at 25°C.[3][4] It is, however, soluble in organic solvents and oils and miscible with ethanol at room temperature.[1]

Q2: I am observing a cloudy precipitate when I add this compound to my aqueous buffer. What is happening?

A cloudy precipitate is a common indication that the concentration of this compound has exceeded its solubility limit in the aqueous medium. This leads to the compound coming out of solution.

Q3: Can the pH of the aqueous solution affect the solubility of this compound?

This compound is an ester and does not have easily ionizable groups.[2] Therefore, adjusting the pH of the aqueous solution is not expected to significantly increase its solubility.[5]

Q4: Are there any known stability issues with this compound in aqueous solutions?

Yes, as an ester, this compound can undergo hydrolysis, especially under acidic or basic conditions, to form piperonyl alcohol and acetic acid.[3] The rate of hydrolysis will depend on the pH and temperature of the solution.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when working with this compound in aqueous solutions.

Problem: this compound Fails to Dissolve or Forms a Precipitate

Possible Cause 1: Exceeded Solubility Limit The concentration of this compound is above its intrinsic aqueous solubility.

Solution 1: Employ Co-solvents A common and effective method to increase the solubility of poorly soluble compounds is the use of a co-solvent.[6][7] Co-solvents reduce the polarity of the aqueous phase, allowing for better solvation of hydrophobic molecules.

Experimental Protocol: Co-solvent Method

  • Select a suitable co-solvent: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used co-solvents.[8] Given that this compound is miscible with ethanol, this is a good starting point.[1]

  • Prepare a stock solution: Dissolve the this compound in the chosen co-solvent at a high concentration.

  • Titrate into the aqueous solution: While stirring, slowly add the this compound stock solution dropwise to the aqueous buffer.

  • Observe for precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that co-solvent/aqueous buffer ratio has been reached.

  • Optimize the co-solvent concentration: The final concentration of the co-solvent should be kept as low as possible to avoid potential effects on the experimental system. It is advisable to run a vehicle control (aqueous buffer with the same concentration of co-solvent) in your experiments.

Solution 2: Utilize Surfactants to Create a Microemulsion Surfactants can be used to create microemulsions, which are stable, isotropic mixtures of oil, water, and surfactant.[6][9] This can effectively solubilize hydrophobic compounds like this compound.

Experimental Protocol: Microemulsion Formulation

  • Choose a surfactant: Non-ionic surfactants such as Tween 80 or Pluronic F68 are often used in biological experiments due to their lower toxicity.[7]

  • Determine the required HLB: The appropriate hydrophilic-lipophilic balance (HLB) of the surfactant or surfactant blend is crucial for forming a stable microemulsion.

  • Prepare the formulation: a. Dissolve the this compound in a suitable oil phase. b. Separately, prepare an aqueous phase. c. Add the selected surfactant(s) to either the oil or aqueous phase. d. Gradually mix the oil phase into the aqueous phase with continuous, vigorous stirring or sonication until a clear, stable microemulsion is formed.

  • Characterize the microemulsion: It is important to characterize the particle size and stability of the microemulsion to ensure consistency.

Solution 3: Prepare a Solid Dispersion For applications where a solid dosage form is required, a solid dispersion can be prepared. This involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate.[10][11]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a carrier: Choose a hydrophilic polymer such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[8]

  • Dissolve components: Dissolve both the this compound and the carrier in a common volatile solvent (e.g., ethanol).

  • Evaporate the solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator). This will result in a solid mass where the this compound is dispersed within the carrier.

  • Process the solid dispersion: The resulting solid can be ground into a powder and then reconstituted in the aqueous solution for the experiment.

Data Summary: Solubility of this compound
PropertyValueSource
Water SolubilityInsoluble (<1 mg/ml)[1]
Water Solubility692.8 mg/L at 25 °C[3][4]
Solubility in Organic SolventsSoluble[1]
Miscibility in EthanolMiscible at room temperature[1]

Visual Guides

Troubleshooting_Piperonyl_Acetate_Solubility start Start: this compound Solubility Issue precipitate Observation: Precipitate or Cloudiness start->precipitate cause Probable Cause: Exceeded Solubility Limit precipitate->cause solution_choice Select a Solubilization Strategy cause->solution_choice cosolvent Strategy 1: Use Co-solvents solution_choice->cosolvent microemulsion Strategy 2: Formulate a Microemulsion solution_choice->microemulsion solid_dispersion Strategy 3: Prepare Solid Dispersion solution_choice->solid_dispersion protocol_cosolvent Follow Co-solvent Protocol cosolvent->protocol_cosolvent protocol_microemulsion Follow Microemulsion Protocol microemulsion->protocol_microemulsion protocol_solid_dispersion Follow Solid Dispersion Protocol solid_dispersion->protocol_solid_dispersion end End: Solubilized This compound protocol_cosolvent->end protocol_microemulsion->end protocol_solid_dispersion->end

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow_Co_Solvent start Start step1 Step 1: Select a biocompatible co-solvent (e.g., Ethanol, PEG 400) start->step1 step2 Step 2: Prepare a concentrated stock solution of piperonyl acetate in the co-solvent step1->step2 step3 Step 3: Slowly add the stock solution to the aqueous buffer with stirring step2->step3 decision Observe for Precipitation step3->decision success Result: Clear Solution (Solubilization Achieved) decision->success No failure Result: Precipitation (Solubility Limit Exceeded) decision->failure Yes end End success->end optimize Optimize: Adjust co-solvent concentration or choose an alternative co-solvent failure->optimize optimize->step2

Caption: Experimental workflow for the co-solvent solubilization method.

References

How to prevent hydrolysis of Piperonyl acetate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Piperonyl acetate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound, an ester, can undergo hydrolysis, a chemical reaction with water, to break down into piperonyl alcohol and acetic acid. This degradation is a significant concern during experiments as it reduces the concentration of the active compound, potentially leading to inaccurate and unreliable results. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[1]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of esters like this compound are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis. Basic-catalyzed hydrolysis, also known as saponification, is typically irreversible and faster than acid-catalyzed hydrolysis.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1]

  • Presence of Catalysts: Certain enzymes (esterases) and metal ions can act as catalysts, speeding up the degradation process.

Q3: How can I store this compound to minimize hydrolysis?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place in a tightly sealed container to minimize exposure to moisture and light. For extended storage, refrigeration is recommended.

Q4: Are there any chemical stabilizers I can add to my experimental solutions?

A4: Yes, certain stabilizers can be incorporated into formulations to protect esters from hydrolysis. These include:

  • Antioxidants: Phenolic compounds or hindered phenols can scavenge free radicals that may trigger hydrolysis.[1]

  • Chelating Agents: Agents like EDTA can bind metal ions that might catalyze hydrolysis.[1]

  • Carbodiimides: These compounds can react with the carboxylic acid product of hydrolysis, preventing the reaction from proceeding.[1] The choice of stabilizer will depend on the specific experimental conditions and compatibility with your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Hydrolysis of this compound in stock or working solutions.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) and in a neutral or slightly acidic buffer (pH 5-6). Monitor the purity of the solutions periodically using analytical methods like HPLC or GC-MS.
Loss of this compound concentration in aqueous buffers. pH-dependent hydrolysis.Optimize the pH of your buffer. For this compound, a slightly acidic to neutral pH is generally preferred to minimize both acid- and base-catalyzed hydrolysis. Avoid highly acidic (pH < 4) or alkaline (pH > 8) conditions.
Rapid degradation of this compound at elevated temperatures. Temperature-accelerated hydrolysis.If your experiment requires elevated temperatures, minimize the incubation time as much as possible. Consider running control experiments to quantify the extent of hydrolysis under your specific conditions. If possible, perform the experiment at a lower temperature.
Precipitation observed in the experimental solution. Formation of less soluble hydrolysis products (e.g., piperonyl alcohol).This indicates significant hydrolysis has occurred. Discard the solution and prepare a fresh one. Re-evaluate your experimental conditions (pH, temperature, storage) to prevent future occurrences.

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following tables provide estimated hydrolysis rates based on data for Benzyl acetate, a structurally similar compound. This data should be used as a guideline, and it is recommended to perform stability studies under your specific experimental conditions.

Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C as a Function of pH

pHEstimated Half-life (Days)
3~110
5~1100
738[2]
9~4
11~0.04

Note: Values other than at pH 7 are extrapolated based on typical ester hydrolysis profiles and should be considered rough estimates.

Table 2: Estimated Effect of Temperature on the Hydrolysis Rate of this compound at pH 7

Temperature (°C)Relative Rate Increase (approx.)
40.25x
251x
373-4x
5010-15x

Note: These are general estimations based on the principles of chemical kinetics. The actual rate increase will depend on the activation energy of the hydrolysis reaction.

Experimental Protocols

Protocol 1: Quantification of this compound and Piperonyl Alcohol by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for the analysis of similar compounds, such as benzyl acetate and benzyl alcohol.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • 272 nm (based on the absorbance maximum of the piperonyl group).

  • Procedure:

    • Prepare standard solutions of this compound and piperonyl alcohol of known concentrations in the mobile phase.

    • Generate a calibration curve for each compound by injecting the standards and plotting peak area versus concentration.

    • Prepare your experimental samples by diluting them in the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the prepared samples into the HPLC system.

    • Quantify the amount of this compound and piperonyl alcohol in your samples by comparing their peak areas to the calibration curves.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound and its Hydrolysis Products

This protocol provides a general framework for the analysis of this compound and its degradation products.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

    • (This program should be optimized for your specific instrument and analytes).

  • Injector Temperature:

    • 250°C.

  • MS Parameters:

    • Electron ionization (EI) at 70 eV.

    • Scan range of m/z 40-400.

  • Procedure:

    • Prepare standard solutions of this compound and piperonyl alcohol in a suitable solvent (e.g., ethyl acetate).

    • Extract your aqueous experimental samples with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract if necessary.

    • Inject the standards and sample extracts into the GC-MS system.

    • Identify this compound and piperonyl alcohol based on their retention times and mass spectra. Quantification can be achieved using an internal standard and a calibration curve.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions Piperonyl_Acetate This compound Transition_State Tetrahedral Intermediate Piperonyl_Acetate->Transition_State + H₂O Water Water (H₂O) Water->Transition_State Piperonyl_Alcohol Piperonyl Alcohol Transition_State->Piperonyl_Alcohol Proton Transfer Acetic_Acid Acetic Acid Transition_State->Acetic_Acid Proton Transfer Acid_Catalyst H⁺ (Acid Catalyst) Base_Catalyst OH⁻ (Base Catalyst) Heat Heat (Δ)

Caption: Hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Technical Support Center: Optimizing GC Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Piperonyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites in the GC inlet (e.g., liner, seal) or on the column itself. These interactions can be caused by exposed silanol groups or contaminants.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites at the head of the column.

  • Inappropriate Temperature: An injector or oven temperature that is too low can result in slow vaporization and transfer of the analyte.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

Solutions:

  • Use a Deactivated Liner: Employ a deactivated (silanized) inlet liner to minimize interactions with the analyte.

  • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

  • Column Maintenance: Trim the first few centimeters of the column to remove contaminants.

  • Optimize Temperatures: Ensure the injector and oven temperatures are appropriate for the analysis. A good starting point for the injector is 250°C[1].

  • Adjust Sample Concentration/Split Ratio: If overloading is suspected, dilute the sample or increase the split ratio. A split ratio of 10:1 is a good starting point for many applications[2].

Q2: I'm observing low sensitivity or no peak for this compound. What should I check?

Low sensitivity can stem from several issues:

  • High Split Ratio: If using a split injection, the split ratio may be too high, sending most of the sample to the split vent instead of the column.

  • Leaks: Leaks in the injection port, fittings, or septum can lead to sample loss.

  • Thermal Degradation: Although not extensively documented for this compound, some thermally labile compounds can degrade in a hot injector, leading to a reduced analyte signal.

  • Improper Injection Volume: The injection volume may be too low for the concentration of the sample.

  • Detector Issues: The detector may not be functioning correctly, or its parameters may be suboptimal.

Solutions:

  • Optimize Split Ratio/Use Splitless Injection: For trace analysis, consider using a lower split ratio or switching to a splitless injection mode.

  • Perform a Leak Check: Regularly check for leaks using an electronic leak detector.

  • Evaluate Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can sometimes cause degradation. Experiment with slightly lower injector temperatures if degradation is suspected.

  • Adjust Injection Volume: Increase the injection volume if appropriate for your column dimensions and sample concentration.

  • Check Detector Parameters: Ensure the detector gases (for FID) are at the correct flow rates and that the detector is clean and functioning properly.

Q3: I'm seeing carryover from a previous injection. How can I prevent this?

Carryover, the appearance of a peak from a previous injection in a subsequent blank or sample, can be due to:

  • Contamination in the Syringe: The injection syringe may not be adequately cleaned between injections.

  • Contamination in the Inlet: Residue from a concentrated sample can remain in the inlet liner or on the seal.

  • Column Contamination: High-boiling point compounds from the sample matrix can be retained on the column and elute in later runs.

Solutions:

  • Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol with appropriate solvents.

  • Inlet Maintenance: Regularly replace the inlet liner and septum.

  • Bake Out the Column: After a series of analyses, perform a column bakeout at a temperature below the column's maximum limit to remove strongly retained compounds.

  • Use a Guard Column: A guard column can help trap non-volatile residues and protect the analytical column.

Q4: There are unexpected peaks in my chromatogram. What could be their source?

Extraneous peaks can originate from several sources:

  • Septum Bleed: Small particles from the septum can break off and enter the inlet, leading to characteristic bleed peaks.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents used for sample preparation can appear as peaks.

  • Sample Matrix Components: The sample itself may contain other volatile compounds that co-elute with or near the this compound peak.

  • Thermal Degradation Products: If the analyte is degrading in the inlet, the degradation products may appear as additional peaks.

Solutions:

  • Use High-Quality Septa: Choose high-quality, low-bleed septa and replace them regularly.

  • Ensure Gas and Solvent Purity: Use high-purity carrier gas and analytical-grade solvents.

  • Optimize Chromatographic Conditions: Adjust the oven temperature program to improve the separation of this compound from matrix components.

  • Evaluate Injector Temperature: If thermal degradation is suspected, try reducing the injector temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC injection parameters for this compound analysis?

Based on available methods and general chromatographic principles, the following are recommended starting parameters.

ParameterRecommended Value
Injection Mode Split or Splitless
Injector Temperature 250 °C[1]
Split Ratio 10:1 to 100:1 (for split mode)[2]
Injection Volume 1 µL
Liner Deactivated (silanized) with glass wool

Q2: Which type of GC column is suitable for this compound analysis?

A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good choice for the analysis of fragrance compounds like this compound. These columns provide good selectivity and thermal stability. A standard column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

Q3: How should I prepare my sample for GC analysis of this compound?

Sample preparation will depend on the matrix. For simple liquid samples, a direct dilution with a suitable solvent like ethyl acetate or hexane is often sufficient. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the this compound and remove interfering compounds.

Q4: What is the boiling point of this compound and why is it important for GC analysis?

The boiling point of this compound is approximately 279-281 °C at atmospheric pressure. This information is crucial for setting the GC parameters. The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte, while the oven temperature program should be designed to allow for good separation from other components and elution of the this compound peak in a reasonable time.

Q5: Is this compound prone to thermal degradation in the GC inlet?

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general method for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dilute them with the same solvent to fall within the calibration range.

2. GC-FID Instrument Setup

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split

    • Temperature: 250 °C[1]

    • Split Ratio: 20:1

    • Liner: Deactivated, split liner with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Injection Volume: 1 µL

3. Analysis Procedure

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards from the lowest to the highest concentration.

  • Inject the prepared samples.

  • Inject a quality control (QC) standard at regular intervals to monitor instrument performance.

4. Data Analysis

  • Integrate the peak area of this compound in all chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

TroubleshootingWorkflow start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape peak_tailing Peak Tailing? peak_shape->peak_tailing Yes low_sensitivity Low Sensitivity? peak_shape->low_sensitivity No peak_tailing->low_sensitivity No active_sites Check for Active Sites (Liner, Column) peak_tailing->active_sites Yes extra_peaks Extra Peaks? low_sensitivity->extra_peaks No leaks Check for Leaks low_sensitivity->leaks Yes septum_bleed Check Septum Bleed extra_peaks->septum_bleed Yes end Problem Resolved extra_peaks->end No column_install Verify Column Installation (Cut, Depth) active_sites->column_install overload Check for Overload (Dilute, Increase Split) column_install->overload overload->end split_ratio Optimize Split Ratio/ Use Splitless leaks->split_ratio injector_temp Evaluate Injector Temp. split_ratio->injector_temp injector_temp->end contamination Check for Contamination (Gas, Solvents, Matrix) septum_bleed->contamination contamination->injector_temp

Caption: Troubleshooting workflow for GC analysis of this compound.

ExperimentalWorkflow prep Sample Preparation (Dilution/Extraction) gc_setup GC Instrument Setup (Column, Temps, Flows) prep->gc_setup injection Sample Injection (1 µL, Split/Splitless) gc_setup->injection separation Chromatographic Separation (Oven Program) injection->separation detection Detection (FID) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc results Results (Quantification) data_proc->results

Caption: General experimental workflow for this compound GC analysis.

References

Technical Support Center: Mass Spectrometry Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of Piperonyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am performing GC-MS analysis of this compound using Electron Ionization (EI) and observe a very low or absent molecular ion peak at m/z 194. Is this normal?

A1: Yes, it is common to observe a weak or absent molecular ion peak for this compound under Electron Ionization (EI) conditions.[1][2] EI is a high-energy ionization technique that can cause extensive fragmentation of the parent molecule.[3][4] For this compound, the molecular ion (M+) at m/z 194 is prone to fragmentation.[1] The most abundant peak (base peak) in the EI spectrum of this compound is typically observed at m/z 135.[1]

Q2: What are the major fragment ions I should expect to see for this compound in EI-MS?

A2: The fragmentation of this compound in EI-MS is predictable. The primary fragmentation involves the loss of the acetyl group or parts of the piperonyl moiety. Below is a table summarizing the expected major fragment ions.

m/zRelative IntensityPutative Fragment Structure/Loss
194LowMolecular Ion [M]+
152Moderate[M - CH₂CO]+
135High (Base Peak)[M - OCOCH₃]+
134Moderate[M - CH₃COOH]+
43Moderate[CH₃CO]+

Data compiled from PubChem.[1]

Q3: My overall signal intensity for all this compound fragments is low. What are the potential causes and solutions?

A3: Low signal intensity for all fragments can stem from several factors related to sample preparation, instrument parameters, or the inherent properties of the analyte. Here are some troubleshooting steps:

  • Sample Concentration: Ensure the concentration of this compound in your sample is within the optimal range for your instrument. If the concentration is too low, you may not observe a significant signal.

  • Injection Volume: Increasing the injection volume may boost the signal. However, be cautious of overloading the column.

  • GC Method Optimization:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to volatilize this compound without causing thermal degradation. A flash point of >230 °F (>110 °C) is reported.[5]

    • Column Choice: Use a GC column appropriate for the polarity of this compound. A standard non-polar column is often suitable.[1]

    • Temperature Program: Optimize the temperature ramp to ensure good peak shape and elution.

  • Ion Source Cleanliness: A contaminated ion source can significantly reduce sensitivity. Regular cleaning and maintenance of the MS source are crucial.

  • Detector Issues: Verify that the detector is functioning correctly and the multiplier voltage is set appropriately.

Q4: How can I increase the signal intensity of the molecular ion for this compound?

A4: To enhance the molecular ion signal, consider using a "softer" ionization technique that imparts less energy to the analyte molecule, thus reducing fragmentation.[6][7]

  • Chemical Ionization (CI): GC-MS with Chemical Ionization (CI) is a good alternative to EI. CI uses a reagent gas (e.g., methane, ammonia) to produce reagent ions that then ionize the analyte through proton transfer or adduction, resulting in less fragmentation and a more prominent protonated molecule [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): If you are using an LC-MS system, APCI is well-suited for relatively non-polar and thermally stable compounds like this compound.[6][7][8] It typically produces singly charged ions with minimal fragmentation.[9]

  • Electrospray Ionization (ESI): While ESI is generally used for more polar molecules, it may be possible to ionize this compound by forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+NH4]+).[10][11] This would require careful optimization of the mobile phase composition.

Q5: Could in-source decay be contributing to the low signal intensity?

A5: In-source decay (ISD) or in-source fragmentation is a phenomenon where molecules fragment within the ion source before mass analysis.[12] While more commonly discussed in the context of MALDI, similar processes can occur in other sources. If the instrument's source conditions (e.g., temperature, voltages) are too harsh, it can lead to increased fragmentation and a weaker molecular ion signal. Optimizing source parameters to be as "gentle" as possible can help mitigate this.

Experimental Protocols

General Protocol for GC-MS Analysis of this compound using Electron Ionization (EI)

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.

  • Sample Preparation: Dissolve the this compound standard or sample extract in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 1-10 µg/mL.

  • GC Parameters:

    • Injection Port: Split/splitless injector.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane column (or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Visualizations

Troubleshooting_Low_Signal_Intensity Troubleshooting Workflow for Low this compound Signal start Low Signal Intensity for this compound check_molecular_ion Is the molecular ion (m/z 194) weak/absent, but fragments are present? start->check_molecular_ion ei_fragmentation Expected behavior for EI-MS due to fragmentation. Base peak should be m/z 135. check_molecular_ion->ei_fragmentation Yes check_all_signals Are ALL signals (molecular ion and fragments) weak? check_molecular_ion->check_all_signals No use_soft_ionization Consider softer ionization techniques: - Chemical Ionization (CI) - APCI or ESI (LC-MS) ei_fragmentation->use_soft_ionization To see molecular ion optimize_sample Optimize Sample Preparation: - Increase concentration - Check sample stability check_all_signals->optimize_sample Yes optimize_gc Optimize GC Method: - Inlet temperature - Injection volume - Temperature program optimize_sample->optimize_gc check_ms_hardware Check MS Hardware: - Clean ion source - Verify detector function optimize_gc->check_ms_hardware

Caption: Troubleshooting workflow for low signal intensity.

Mass_Spec_Workflow General Mass Spectrometry Workflow for this compound cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection sample_prep Dissolve this compound in appropriate solvent separation Inject into GC or LC system sample_prep->separation gc_column GC: Volatilization and separation on column separation->gc_column lc_column LC: Separation in liquid phase separation->lc_column ionization Eluent enters MS source gc_column->ionization lc_column->ionization ei Electron Ionization (EI) (High Fragmentation) ionization->ei soft_ionization Soft Ionization (CI, APCI, ESI) (Low Fragmentation) ionization->soft_ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ei->mass_analyzer soft_ionization->mass_analyzer detector Detector mass_analyzer->detector data_system Data System & Spectrum Generation detector->data_system

Caption: General experimental workflow for mass spec analysis.

References

Technical Support Center: Purification of Commercial Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial-grade piperonyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain impurities stemming from its synthesis and potential degradation. These can include unreacted starting materials, byproducts, and degradation products.

  • Synthesis-Related Impurities:

    • Piperonyl alcohol: A common precursor in the acetylation reaction to form this compound.[1]

    • Piperonal (Heliotropin): Can be a starting material for some synthesis routes or an oxidation product of piperonyl alcohol.[1][2]

    • Acetic anhydride or Acetic acid: Used as acetylating agents in the synthesis.[1]

    • 5-Chloromethyl-1,3-benzodioxole: A potential precursor from certain synthetic pathways.[3]

  • Degradation Products:

    • Piperonyl alcohol and Acetic acid: Formed by the hydrolysis of this compound.[4]

    • Piperonal and Piperonylic acid: Resulting from the oxidation of piperonyl alcohol.[4]

Q2: How can I assess the purity of my commercial this compound?

A2: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][5] GC-MS is particularly effective for separating and identifying volatile and semi-volatile compounds like this compound and its likely impurities.[6]

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Distillation: Suitable for separating liquids with different boiling points. This is effective if the impurities are significantly more or less volatile than this compound.[7][8]

  • Column Chromatography: A versatile technique for separating a wide range of impurities based on their differential adsorption to a stationary phase.[9][10]

  • Recrystallization: This method is applicable if this compound is a solid at room temperature or can be solidified from a suitable solvent, and if the impurities have different solubility profiles.[11][12]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of impurities during fractional distillation.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., packed with Raschig rings or Vigreux indentations).[8]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[7]
Poor insulation of the column. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Boiling points of impurities are too close to this compound. In cases where boiling points are very similar, fractional distillation may not be sufficient.[13] Consider using column chromatography for a more effective separation.

Problem: The compound is degrading during distillation.

Possible Causes & Solutions:

CauseSolution
Distillation temperature is too high. Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and the impurities, reducing the risk of thermal degradation.
Presence of acidic or basic impurities. Neutralize the crude this compound with a dilute sodium bicarbonate solution, wash with water, and dry with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Column Chromatography

Problem: Incomplete separation of this compound from an impurity.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system (eluent). Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent that provides good separation between this compound and the impurity.[14] Adjust the polarity of the solvent system accordingly.
Column overloading. Use a larger column or reduce the amount of sample loaded onto the column.
Column packing is not uniform. Repack the column carefully to ensure a uniform and dense stationary phase, avoiding any air bubbles or channels.

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound. Method optimization may be required.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the commercial this compound in a suitable solvent such as ethyl acetate or dichloromethane.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

    • If an internal standard is used, add a known concentration to each sample and calibration standard.

  • GC-MS Parameters: The following are typical starting parameters that may need to be optimized.[5][6]

ParameterSetting
Column: TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas: Helium at a constant flow of 1 mL/min[5]
Injector Temperature: 280 °C[5]
Injection Mode: Splitless
Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp to 150 °C at 25 °C/min, then ramp to 280 °C at 6 °C/min and hold for 12 min.[5]
MS Transfer Line Temp: 280 °C[5]
MS Ion Source Temp: 250 °C[5]
Ionization Mode: Electron Ionization (EI) at 70 eV[5]
Scan Range: m/z 50-550[5]
  • Data Analysis:

    • Identify this compound and impurities based on their retention times and mass spectra by comparing them to reference spectra from a library (e.g., NIST).[5]

    • Quantify the impurities by comparing their peak areas to that of this compound or an internal standard.

Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the commercial this compound in the round-bottom flask with a few boiling chips.

    • Begin heating the flask gently.

    • Collect fractions in separate receiving flasks based on the temperature plateaus observed. The main fraction should be collected at the boiling point of this compound (150-151 °C at 10 mmHg).[1]

    • Analyze the purity of each fraction using GC-MS or HPLC.

Purification by Recrystallization

This method is suitable if this compound is solid at room temperature or if a suitable solvent system can be found.

  • Solvent Selection:

    • Test the solubility of the commercial this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the this compound when hot but not when cold, while the impurities remain soluble at cold temperatures.[11] Common solvents to test include ethanol, methanol, hexane, and water, or solvent pairs.[11]

  • Procedure:

    • Dissolve the impure this compound in the minimum amount of hot solvent.[15]

    • If there are insoluble impurities, perform a hot filtration to remove them.[12]

    • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.[15]

    • Further cool the solution in an ice bath to maximize the yield of the purified product.[15]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[12]

    • Dry the purified crystals.

Visualizations

PurificationWorkflow start Commercial This compound purity_check Purity Analysis (GC-MS / HPLC) start->purity_check decision Purity Acceptable? purity_check->decision purification Purification Method decision->purification No final_product Purified This compound decision->final_product Yes distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization distillation->purity_check chromatography->purity_check recrystallization->purity_check end End final_product->end

Caption: General workflow for the purification and analysis of commercial this compound.

ImpuritySources cluster_synthesis Synthesis Precursors cluster_product Product & Impurities cluster_degradation Degradation Pathway piperonyl_alcohol Piperonyl Alcohol piperonyl_acetate This compound piperonyl_alcohol->piperonyl_acetate Acetylation piperonal Piperonal piperonal->piperonyl_acetate Synthesis Route acetic_anhydride Acetic Anhydride acetic_anhydride->piperonyl_acetate Acetylation unreacted Unreacted Precursors piperonyl_acetate->unreacted byproducts Synthesis Byproducts piperonyl_acetate->byproducts hydrolysis Hydrolysis piperonyl_acetate->hydrolysis Moisture degradation_products Piperonyl Alcohol, Piperonal, Piperonylic Acid hydrolysis->degradation_products oxidation Oxidation degradation_products->oxidation Air

Caption: Relationship between precursors, this compound, and potential impurities.

References

Technical Support Center: Piperonyl Acetate Reactions with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with piperonyl acetate and strong oxidizing agents. It provides troubleshooting advice and frequently asked questions (FAQs) to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reacting this compound with strong oxidizing agents?

A1: The primary hazards include the potential for highly exothermic reactions that can lead to a rapid increase in temperature and pressure, posing a risk of explosion and fire.[1] Strong oxidizing agents can react vigorously with organic compounds like this compound, and the heat generated can be sufficient to ignite the reaction products.[1] It is crucial to handle these reactions with extreme caution, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Q2: What are the likely oxidation products when this compound reacts with a strong oxidizing agent?

A2: The reaction's outcome can vary depending on the specific oxidizing agent and reaction conditions. Two primary sites on the this compound molecule are susceptible to oxidation: the benzylic position and the methylenedioxy group.

  • Oxidation at the Benzylic Position: The most probable reaction is the oxidation of the benzylic carbon-hydrogen bonds. Based on reactions with similar benzyl esters, the acetate group may be cleaved and the benzylic carbon oxidized to a carboxylic acid, yielding piperonylic acid.

  • Cleavage of the Methylenedioxy Ring: Under harsh oxidative conditions, the methylenedioxy ring can be cleaved. This is a potential side reaction or degradation pathway that can lead to a mixture of products.

Q3: My reaction is showing an unexpected exotherm. What should I do?

A3: An unexpected exotherm is a serious safety concern and must be addressed immediately.

  • Stop the addition of reagents: Immediately cease adding any more oxidizing agent or other reactants.

  • Cool the reaction: If it is safe to do so, apply external cooling using an ice bath or other cooling system.

  • Alert others: Inform colleagues in the vicinity of the situation.

  • Evacuate if necessary: If the exotherm is uncontrollable, evacuate the area and follow your institution's emergency procedures.

To prevent unexpected exotherms, always add the oxidizing agent slowly and in small portions, with continuous monitoring of the reaction temperature. Perform a small-scale trial reaction first to assess the reaction's thermal profile.

Q4: I am not getting the expected product. What could be the issue?

A4: Several factors can lead to unexpected results:

  • Over-oxidation: The oxidizing agent may be too strong or the reaction time too long, leading to the formation of undesired byproducts or complete degradation of the starting material.

  • Incorrect Stoichiometry: The ratio of this compound to the oxidizing agent is critical. An excess of the oxidant can lead to over-oxidation.

  • Reaction Temperature: Temperature plays a significant role in selectivity. A temperature that is too high can favor side reactions.

  • Solvent Choice: The solvent can influence the reactivity of the oxidizing agent and the stability of the products.

Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficiently active oxidizing agent. 2. Reaction temperature is too low. 3. Inadequate mixing.1. Verify the quality and concentration of the oxidizing agent. 2. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Multiple Products 1. Over-oxidation due to harsh conditions. 2. Cleavage of the methylenedioxy ring. 3. Non-selective oxidizing agent.1. Use a milder oxidizing agent or less forcing conditions (lower temperature, shorter reaction time). 2. Consider protecting the methylenedioxy group if it is not the desired reaction site. 3. Screen different oxidizing agents to find one with better selectivity for the desired transformation.
Runaway Reaction / Uncontrolled Exotherm 1. Addition rate of the oxidizing agent is too fast. 2. Inadequate cooling. 3. High concentration of reactants.1. Add the oxidizing agent slowly and portion-wise, monitoring the temperature continuously. 2. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity. 3. Dilute the reaction mixture to better manage heat dissipation. Always conduct a small-scale pilot reaction first.
Product Degradation 1. Product is unstable under the reaction conditions. 2. Prolonged exposure to the strong oxidizing agent.1. As soon as the reaction is complete (monitored by TLC or GC), quench the reaction and work up the product promptly. 2. Isolate the product as quickly as possible to prevent further degradation.

Experimental Protocols

General Safety Precautions for Handling Strong Oxidizing Agents:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a certified fume hood.

  • Storage: Store strong oxidizing agents separately from flammable and combustible materials.

  • Quenching: Have a suitable quenching agent readily available to neutralize the oxidizing agent in case of an emergency or at the end of the reaction. Common quenching agents include sodium bisulfite or sodium thiosulfate solutions.

Example Experimental Workflow for a Controlled Oxidation Reaction:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Setup Set up reaction vessel with inert atmosphere and cooling Reagents Prepare solutions of this compound and oxidizing agent Setup->Reagents Addition Slowly add oxidizing agent to this compound solution at controlled temperature Reagents->Addition Monitoring Monitor reaction progress by TLC/GC Addition->Monitoring Continuous Quench Quench the reaction with a suitable reducing agent Monitoring->Quench Upon completion Extraction Extract the product with an organic solvent Quench->Extraction Purification Purify the product (e.g., chromatography, crystallization) Extraction->Purification Characterization Characterize the product (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for conducting a controlled oxidation of this compound.

Visualizing Potential Reaction Pathways

The following diagram illustrates the potential reaction pathways for the oxidation of this compound with a strong oxidizing agent.

Reaction_Pathways cluster_products Potential Products PiperonylAcetate This compound PiperonylicAcid Piperonylic Acid (Benzylic Oxidation) PiperonylAcetate->PiperonylicAcid [Strong Oxidant] Controlled Conditions RingCleavage Ring-Cleaved Products (Methylenedioxy Group Oxidation) PiperonylAcetate->RingCleavage [Strong Oxidant] Harsh Conditions Degradation Degradation Products PiperonylicAcid->Degradation [Excess Oxidant] RingCleavage->Degradation [Excess Oxidant]

Caption: Potential oxidation pathways of this compound with strong oxidizing agents.

References

Finding a suitable solvent for Piperonyl acetate recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of Piperonyl Acetate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on finding a suitable solvent for recrystallization and addresses common challenges encountered during the experimental process.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for developing a successful recrystallization protocol.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance Clear pale yellow liquid[1][2]
Melting Point 51 °C[1]
Boiling Point 150-151 °C at 10 mmHg[3][4]
Solubility Insoluble in water (<1 mg/ml). Soluble in organic solvents and oils. Miscible with ethanol at room temperature.[1]
Density 1.227-1.239 g/mL at 25 °C[3][4]

Experimental Protocols

Solvent Screening for Recrystallization

The ideal solvent for recrystallization should dissolve this compound completely when hot and sparingly when cold. Given the low melting point of this compound (51 °C), care must be taken to select a solvent with a relatively low boiling point to prevent the compound from "oiling out."

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of potential solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl acetate, Hexane, Heptane)

  • Test tubes

  • Heating apparatus (e.g., water bath, heating block)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 50-100 mg of crude this compound into a small test tube.

  • Add a small amount of the chosen solvent (e.g., 0.5 mL) at room temperature.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block while stirring or vortexing.

  • Continue to add small portions of the solvent until the this compound is completely dissolved at the elevated temperature. Note the approximate volume of solvent used.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod to induce crystallization.

  • After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. A good solvent will yield a significant amount of purified crystals.

  • Repeat this process with other potential single solvents and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane). For mixed solvents, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity is observed.

General Recrystallization Protocol for this compound

This protocol is a general guideline and may need to be optimized based on the results of the solvent screening experiment.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (from screening)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry completely under vacuum.

  • Determine the melting point of the dried crystals to assess their purity.

Troubleshooting and FAQs

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem with low-melting-point compounds like this compound.[5][6][7] It occurs when the compound separates from the solution as a liquid rather than a solid.[8] Here are several strategies to address this issue:

  • Use a lower-boiling point solvent: The temperature of the saturated solution may be above the melting point of your compound.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it, then cool again.[8]

  • Cool the solution more slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure this compound, adding a seed crystal to the cooled solution can initiate crystallization.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[9]

Q2: No crystals are forming even after cooling the solution in an ice bath. What is the problem?

A2: This is a common issue that can arise from a few different factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to increase the concentration and then cool the solution again.[7]

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[7]

  • The compound is very soluble in the chosen solvent even at low temperatures: In this case, you will need to select a different solvent or use a mixed-solvent system where the compound is less soluble.

Q3: The recovery of my recrystallized this compound is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Dissolving the compound in a large excess of solvent will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel. Ensure the filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

  • The compound has significant solubility in the cold solvent: If the chosen solvent is not ideal, a considerable amount of the product may remain dissolved even at low temperatures. A different solvent may be required.

Q4: What are the key safety precautions when performing a recrystallization of this compound?

A4: It is important to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

  • Fire Safety: Be aware of the flammability of the organic solvents used and keep them away from open flames or hot surfaces.

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[11]

Visualizations

SolventSelectionWorkflow cluster_start Start cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_recrystallization Recrystallization Protocol start Crude this compound select_solvent Select Potential Solvent start->select_solvent test_rt_solubility Test Solubility at Room Temperature select_solvent->test_rt_solubility test_hot_solubility Test Solubility in Hot Solvent test_rt_solubility->test_hot_solubility If insoluble cool_solution Cool Solution test_hot_solubility->cool_solution If soluble when hot observe_crystals Observe Crystal Formation cool_solution->observe_crystals is_suitable Is Solvent Suitable? observe_crystals->is_suitable good_crystals Good Crystal Yield is_suitable->good_crystals Yes poor_outcome Poor Outcome (No Crystals/Oiling Out) is_suitable->poor_outcome No proceed_recrystallization Proceed with Recrystallization good_crystals->proceed_recrystallization poor_outcome->select_solvent Try another solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

RecrystallizationTroubleshooting cluster_process Recrystallization Process cluster_solutions Troubleshooting Solutions cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out dissolve Dissolve Crude Product in Hot Solvent cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals_form Crystals Form outcome->crystals_form Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Product 'Oils Out' outcome->oiling_out Problem boil_off_solvent Boil Off Excess Solvent no_crystals->boil_off_solvent scratch_flask Scratch Flask no_crystals->scratch_flask add_seed Add Seed Crystal no_crystals->add_seed add_more_solvent Add More Solvent oiling_out->add_more_solvent slower_cooling Cool More Slowly oiling_out->slower_cooling change_solvent Change Solvent oiling_out->change_solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Piperonyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[5][6]

Q2: What causes ion suppression and ion enhancement?

A2: Ion suppression, the more common phenomenon, is a decrease in the analyte's signal response. It can be caused by several factors, including:

  • Competition for ionization: Co-eluting matrix components can compete with this compound for the limited charge or energy in the ion source, reducing the number of analyte ions that are formed.[1]

  • Changes in droplet formation and evaporation: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, hindering the efficient release of analyte ions into the gas phase.[3]

  • Ion-pairing: Matrix components can form neutral adducts with this compound ions, preventing their detection by the mass spectrometer.

Ion enhancement, an increase in the analyte's signal response, is less common but can occur when matrix components improve the ionization efficiency of this compound, for instance, by altering the mobile phase's pH or facilitating the transfer of protons to the analyte.[1][7]

Q3: Which biological matrices are most likely to cause significant matrix effects for this compound analysis?

A3: Complex biological matrices are prone to causing significant matrix effects. For this compound analysis, matrices such as plasma, serum, urine, and tissue homogenates are of particular concern due to their high content of proteins, phospholipids, and salts.[1][2][8] The specific composition of the matrix will determine the nature and extent of the matrix effect.[9]

Q4: How can I minimize matrix effects during method development for this compound?

A4: A multi-faceted approach is recommended to minimize matrix effects:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting this compound.[1] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often less clean, potentially leaving significant matrix components in the extract.[9][10]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[10]

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte from the matrix.[1][9][10]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC separation can chromatographically resolve this compound from co-eluting matrix components.[1][8] This can be achieved by adjusting the column chemistry, mobile phase composition, gradient profile, and flow rate.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[1] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.

Q5: How do I quantitatively assess the matrix effect for my this compound assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared in a post-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect. Regulatory guidelines often recommend that the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix be ≤15%.

Troubleshooting Guide

Issue 1: I am observing low signal intensity and poor sensitivity for this compound.

  • Question: Could matrix effects be the cause of my low signal intensity?

  • Answer: Yes, significant ion suppression is a primary cause of low signal intensity. Co-eluting endogenous components from your sample matrix are likely interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will help identify the regions of your chromatogram where ion suppression is occurring.

    • Improve Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) to remove more of the interfering matrix components.

    • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment. This may involve changing the analytical column, modifying the mobile phase gradient, or altering the flow rate.

    • Check Instrument Source Conditions: Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to maximize the response for this compound.

Issue 2: My results for this compound are highly variable and not reproducible.

  • Question: Why am I getting poor reproducibility in my assay?

  • Answer: Poor reproducibility is a classic symptom of variable matrix effects between different samples or batches of matrix. The composition of the biological matrix can vary from one individual or lot to another, leading to inconsistent ion suppression or enhancement.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects as it will be affected in the same way as the analyte.

    • Evaluate Matrix Effect in Multiple Lots of Matrix: Quantify the matrix factor in at least six different lots of your biological matrix to assess the inter-lot variability. If the variability is high, your sample preparation and chromatography need further optimization.

    • Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[11] However, ensure that the diluted sample concentration is still above the lower limit of quantitation.

Issue 3: The peak area of my internal standard is inconsistent across samples.

  • Question: What would cause the response of my internal standard to be erratic?

  • Answer: An inconsistent internal standard response is a strong indicator of matrix effects, especially if the IS is added before sample extraction. It suggests that the IS is also experiencing variable ion suppression or enhancement.

  • Troubleshooting Steps:

    • Investigate the Co-elution of Interferences: Use a post-column infusion experiment with the internal standard to see if it co-elutes with regions of ion suppression.

    • Re-evaluate Your Choice of Internal Standard: If you are not using a SIL-IS, your structural analog may not be adequately mimicking the behavior of this compound in the presence of the matrix.

    • Improve Sample Cleanup: A more effective sample preparation method will reduce the matrix components that affect both the analyte and the internal standard.

Quantitative Data Presentation

The following table provides an example of how to present quantitative data for matrix effect assessment for this compound in human plasma. Note: This is hypothetical data for illustrative purposes.

ParameterLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean%CV
Analyte MF 0.780.820.750.850.790.810.805.2%
IS MF 0.800.850.780.880.810.830.834.7%
IS-Normalized MF 0.980.960.960.970.980.980.971.0%
Recovery (%) 92.594.191.895.393.293.793.41.4%
Process Efficiency (%) 72.277.268.981.073.675.974.86.0%
  • Matrix Factor (MF): (Peak area in the presence of matrix) / (Peak area in neat solution)

  • IS-Normalized MF: (Analyte MF) / (IS MF)

  • Recovery (%): (Peak area of pre-extraction spike) / (Peak area of post-extraction spike) * 100

  • Process Efficiency (%): (Peak area of pre-extraction spike) / (Peak area in neat solution) * 100

Experimental Protocols

1. Post-Column Infusion for Qualitative Assessment of Matrix Effects

This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.

  • Methodology:

    • A solution of this compound is continuously infused into the LC flow path just after the analytical column and before the mass spectrometer's ion source using a T-junction.

    • A blank, extracted matrix sample is injected onto the LC-MS/MS system.

    • The signal for this compound is monitored throughout the chromatographic run.

    • Any deviation (dip or peak) from the stable baseline signal indicates the retention time of matrix components that cause ion suppression or enhancement, respectively.

2. Pre- and Post-Extraction Spike Experiment for Quantitative Assessment

This experiment quantifies the matrix factor, recovery, and overall process efficiency.

  • Methodology:

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound and its internal standard are spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then this compound and its IS are spiked into the final extract.

      • Set C (Pre-Extraction Spike): this compound and its IS are spiked into the blank biological matrix before the extraction process.

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix factor, recovery, and process efficiency using the peak areas from the three sets of samples as described in the data presentation table above.

Visualizations

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Validation A Post-Column Infusion B Analyze Extracted Blank Matrix A->B Identify Suppression/ Enhancement Zones C Pre- & Post-Extraction Spike Experiment B->C D Calculate Matrix Factor, Recovery, and Process Efficiency C->D E Optimize Sample Preparation D->E If MF or Recovery is Unacceptable F Optimize Chromatography D->F If Co-elution is Observed G Implement Stable Isotope-Labeled IS D->G If Reproducibility is Poor H Validate Method According to Regulatory Guidelines E->H F->H G->H

Caption: Experimental workflow for addressing matrix effects.

G start LC-MS/MS Issue Observed (e.g., Poor Reproducibility, Low Signal) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 ans1_no Implement SIL-IS if possible. This is the most robust solution. q1->ans1_no No q2 Is the IS response consistent across samples? q1->q2 Yes a1_yes Yes a1_no No end Re-validate Method ans1_no->end ans2_no Investigate matrix effects on IS. Improve sample cleanup. q2->ans2_no No q3 Have you performed a post-column infusion experiment? q2->q3 Yes a2_yes Yes a2_no No ans2_no->end ans3_no Perform post-column infusion to identify suppression zones. q3->ans3_no No q4 Does the analyte peak co-elute with a suppression zone? q3->q4 Yes a3_yes Yes a3_no No ans3_no->q4 ans4_yes Optimize chromatography to separate analyte from suppression zone. q4->ans4_yes Yes ans4_no Matrix effect may not be the primary issue. Investigate other parameters (e.g., instrument performance). q4->ans4_no No a4_yes Yes a4_no No ans4_yes->end

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

A Comparative Analysis of Piperonyl Acetate and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating global threat of vector-borne diseases necessitates the continued development and evaluation of effective insect repellents. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for personal protection against a wide range of biting insects. However, the demand for alternative repellents with improved sensory characteristics and toxicological profiles has driven research into other compounds. Among these is Piperonyl acetate, a compound recognized for its pleasant aroma and potential insecticidal properties. This guide provides a comparative analysis of the insect repellent efficacy of this compound versus DEET, based on available experimental data. It is intended for researchers, scientists, and professionals in drug and pesticide development.

Comparative Efficacy: A Data Deficit for this compound

A comprehensive review of the scientific literature reveals a significant disparity in the available data on the repellent efficacy of this compound compared to the extensive body of research on DEET. While DEET has been the subject of numerous laboratory and field studies quantifying its effectiveness against various insect species, there is a notable lack of direct comparative studies evaluating this compound as a primary insect repellent for personal protection.

Information on this compound primarily highlights its use as a fragrance component and its potential as an insecticide or insecticide synergist, particularly in the form of Piperonyl butoxide. One study investigating related compounds found that eugenyl acetate, which shares some structural similarities with this compound, exhibited no significant repellent activity on its own. This lack of quantitative data for this compound's repellency against biting insects, such as mosquitoes, precludes a direct, data-driven comparison with DEET.

DEET: Efficacy and Mechanism of Action

DEET is a broad-spectrum repellent effective against mosquitoes, ticks, fleas, and other biting arthropods. Its efficacy is concentration-dependent, with higher concentrations generally providing longer protection times.

Signaling Pathways of DEET

The precise mechanism of action for DEET is still under investigation, with several proposed signaling pathways contributing to its repellent effect. It is understood to act on the insect's olfactory system, interfering with the detection of host cues.

DEET_Signaling_Pathways cluster_olfactory Olfactory Mechanisms cluster_contact Contact Chemosensation Host_Cues Host Odors (e.g., Lactic Acid, CO2) Olfactory_Receptors Odorant Receptors (ORs) & Ionotropic Receptors (IRs) on Antennae Host_Cues->Olfactory_Receptors Binds to Attraction_Signal Host Attraction Signal to Brain Olfactory_Receptors->Attraction_Signal Activates Repulsion_Signal Repellent Signal to Brain Olfactory_Receptors->Repulsion_Signal May directly activate certain receptors DEET DEET DEET->Olfactory_Receptors Interacts with Masking Masking/Confusion of Host Cues DEET->Masking Contributes to Masking->Attraction_Signal Inhibits/Disrupts DEET_Contact DEET on Skin Gustatory_Receptors Gustatory Receptors on Tarsi/Mouthparts DEET_Contact->Gustatory_Receptors Activates Aversive_Behavior Aversive Behavior (e.g., take-off) Gustatory_Receptors->Aversive_Behavior Triggers

Proposed signaling pathways for DEET's repellent action.

This compound: Limited Data on Repellent Signaling

Currently, there is a lack of published research specifically detailing the signaling pathways involved in any potential insect repellent effects of this compound. While it is known to have a distinct floral-fruity odor, its interaction with insect olfactory receptors in the context of repellency has not been elucidated.

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy typically involves standardized laboratory and field testing methodologies. A common laboratory method is the "arm-in-cage" test.

Arm-in-Cage Experimental Workflow

This method provides a controlled environment to assess the complete protection time of a repellent formulation.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Analysis Subject_Recruitment Recruit Human Subjects Repellent_Application Apply Test Repellent and Control to Subjects' Arms Subject_Recruitment->Repellent_Application Insect_Rearing Rear Test Insects (e.g., Aedes aegypti) Arm_Insertion Insert Treated Arm into Cage with Insects Insect_Rearing->Arm_Insertion Repellent_Application->Arm_Insertion Observation Observe for a Set Time Period Arm_Insertion->Observation First_Bite Record Time to First Confirmed Bite Observation->First_Bite Calculate_CPT Calculate Complete Protection Time (CPT) First_Bite->Calculate_CPT Statistical_Analysis Perform Statistical Analysis Calculate_CPT->Statistical_Analysis Compare_Efficacy Compare Efficacy of Different Repellents Statistical_Analysis->Compare_Efficacy

A typical workflow for an arm-in-cage insect repellent efficacy test.

Conclusion

Based on the currently available scientific literature, a direct comparison of the insect repellent efficacy of this compound and DEET is not feasible due to a significant lack of data for this compound. DEET remains a well-characterized and highly effective insect repellent with a multi-modal mechanism of action. While this compound is utilized in the fragrance and insecticide industries, its potential as a primary repellent for personal protection requires substantial further investigation. Future research should focus on conducting standardized efficacy trials of this compound against key vector species to quantify its repellent properties and allow for a meaningful comparison with established repellents like DEET. Until such data becomes available, DEET remains the benchmark for effective personal protection against biting insects.

A Comparative Spectral Analysis of Piperonyl Acetate and Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of piperonyl acetate and piperonyl alcohol, two closely related compounds with applications in the fragrance, flavor, and pharmaceutical industries. Understanding their distinct spectral signatures is crucial for identification, purity assessment, and metabolic studies. This document presents a summary of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Introduction

Piperonyl alcohol and its corresponding acetate ester, this compound, share a common 3,4-methylenedioxybenzyl core structure. This structural similarity results in some overlapping spectral features. However, the presence of a hydroxyl group (-OH) in piperonyl alcohol versus an acetate group (-OCOCH₃) in this compound leads to distinct and identifiable differences in their respective spectra. These differences are critical for unambiguous characterization.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and piperonyl alcohol.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group This compound (cm⁻¹) ** Piperonyl Alcohol (cm⁻¹) **Interpretation
O-H Stretch-Broad, ~3400-3200Presence of a hydroxyl group in piperonyl alcohol.
C=O Stretch (Ester)Strong, ~1735-Characteristic of the acetate group in this compound.
C-O Stretch (Ester)~1240-Further evidence of the acetate functionality.
C-O Stretch (Alcohol)-~1030Indicates the primary alcohol in piperonyl alcohol.
=C-H Stretch (Aromatic)~3030~3030Aromatic C-H bonds common to both structures.
C-H Stretch (Aliphatic)~2900~2900Aliphatic C-H bonds in the methylenedioxy and benzyl groups.
C=C Stretch (Aromatic)~1600, ~1500, ~1450~1600, ~1500, ~1450Aromatic ring vibrations common to both molecules.
O-CH₂-O Stretch~1040, ~930~1040, ~930Characteristic of the methylenedioxy group in both compounds.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
Proton Environment This compound (δ, ppm) Piperonyl Alcohol (δ, ppm) Multiplicity Integration
Ar-H ~6.8~6.8m3H
O-CH₂-O~5.95~5.95s2H
Ar-CH₂-O~5.0~4.6s2H
-OH-~1.6 (variable)s (broad)1H
-OCOCH₃~2.1-s3H

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
Carbon Environment This compound (δ, ppm) Piperonyl Alcohol (δ, ppm)
C =O (Ester)~171-
Aromatic C (quaternary)~148, ~147, ~131~148, ~147, ~135
Aromatic C -H~122, ~108, ~108~122, ~108, ~108
O-C H₂-O~101~101
Ar-C H₂-O~66~65
-OCOCH~21-

Note: Chemical shifts (δ) are approximate.

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
Fragment (m/z) This compound Piperonyl Alcohol Interpretation
[M]⁺ 194152Molecular ion peak.
[M - 43]⁺ 151-Loss of acetyl group (CH₃CO).
[M - 60]⁺ 134-Loss of acetic acid (CH₃COOH) via McLafferty rearrangement.
[M - 31]⁺ -121Loss of CH₂OH.
135 ProminentProminent3,4-methylenedioxybenzyl cation.
105 PresentPresentFurther fragmentation of the benzyl cation.
77 PresentPresentPhenyl cation.

Experimental Protocols

The data presented above are typically acquired using the following standard laboratory procedures.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or neat liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Sample Preparation (Neat Film): One to two drops of the liquid are placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Data Acquisition: A background spectrum of the clean, empty accessory is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).[1]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required with a relaxation delay of 2-5 seconds.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Chromatographic Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient.

  • Ionization: As the compounds elute from the GC column, they enter the MS source where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum for each eluting compound.

Visualization of the Comparison Workflow

The logical process for comparing the spectral data of this compound and piperonyl alcohol is illustrated below.

G cluster_comparison Comparative Interpretation PA This compound IR IR Spectroscopy PA->IR NMR NMR Spectroscopy PA->NMR MS Mass Spectrometry PA->MS POH Piperonyl Alcohol POH->IR POH->NMR POH->MS IR_Data Functional Group Analysis IR->IR_Data NMR_Data Chemical Shift & Coupling Analysis NMR->NMR_Data MS_Data Fragmentation Pattern Analysis MS->MS_Data Comparison Identify Key Spectral Differences IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectral comparison of two analytes.

Conclusion

The spectral data presented provide a clear basis for differentiating this compound from piperonyl alcohol. The most definitive distinctions are the presence of a strong C=O stretch in the IR spectrum and a singlet at ~2.1 ppm in the ¹H NMR spectrum for this compound, and a broad O-H stretch in the IR and a labile -OH proton signal in the ¹H NMR for piperonyl alcohol. Mass spectrometry further distinguishes the two by their different molecular ion peaks and characteristic fragmentation patterns. These data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

A Comparative Analysis of the Biological Activities of Piperonyl Acetate and Piperonal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of piperonyl acetate and its aldehyde precursor, piperonal.

This guide provides a detailed comparison of the biological activities of this compound and piperonal, drawing upon available experimental data. While both compounds share a common piperonyl moiety, their differing functional groups—an acetate ester versus an aldehyde—confer distinct biological properties. This document summarizes the known activities of each compound, presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a clear understanding of their respective mechanisms of action.

Executive Summary

Current scientific literature extensively documents the diverse biological activities of piperonal , including its roles as an anticancer, antimicrobial, and anti-obesity agent. Mechanistic studies have begun to elucidate the signaling pathways modulated by piperonal, highlighting its potential as a lead compound in drug discovery.

In stark contrast, This compound is primarily recognized for its application in the fragrance and flavor industries, and as a component in insecticides where it is thought to act on the nervous system of insects.[1] There is a notable scarcity of publicly available data on its specific therapeutic biological activities, such as anticancer or antimicrobial effects, that would allow for a direct quantitative comparison with piperonal. A toxicological and dermatological review has been conducted on this compound in the context of its use as a fragrance ingredient.[2]

This guide, therefore, presents a comprehensive overview of piperonal's biological activities, supported by experimental data, and contrasts this with the current limited knowledge of this compound's therapeutic potential, thereby identifying a significant gap in the scientific literature.

Piperonal: A Biologically Active Aldehyde

Piperonal (3,4-methylenedioxybenzaldehyde) has demonstrated a range of significant biological activities, positioning it as a molecule of interest for therapeutic development.[3]

Anticancer Activity

Piperonal has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism of action for some piperonal derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Cytotoxicity of Piperonal Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Piperonal-derived chalconeK562 (Leukemia)<1(Not explicitly stated, but inferred from context)
Antimicrobial Activity

Piperonal has exhibited antimicrobial properties against various pathogens. Its aldehyde functional group is likely a key contributor to this activity.

Table 2: Antimicrobial Activity of Piperonal

MicroorganismAssay TypeResultReference
Mycobacterium tuberculosis-Active[3]
Various bacteria and fungi-Antimicrobial activity reported[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for piperonal against a broad spectrum of microbes are not detailed in the readily available literature.

Other Biological Activities
  • Anticonvulsant Activity: Piperonal has been reported to possess anticonvulsant properties.[3]

  • Anti-obesity and Antidiabetic Effects: Studies in mice have shown that piperonal can prevent the accumulation of hepatic lipids and upregulate insulin signaling molecules, suggesting its potential in managing hyperlipidemia and diabetes.[3]

This compound: An Ester with Limited Characterized Therapeutic Activity

This compound is the acetate ester of piperonyl alcohol. Its primary applications are in the fragrance industry for its sweet, floral scent and in agriculture as an insecticide.[1] It is reported to disrupt the nervous system of insects.[1]

A review of toxicological and dermatological data was conducted for its use as a fragrance ingredient.[2] However, there is a significant lack of published research investigating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent in a therapeutic context. This absence of data prevents a direct and quantitative comparison with the established biological activities of piperonal.

Signaling Pathways Modulated by Piperonal

The anticancer effects of piperine, a related compound from which piperonal can be derived, are known to be mediated through various signaling pathways.[4][5][6] While direct evidence for piperonal is still emerging, the pathways affected by piperine provide a valuable framework for understanding the potential mechanisms of piperonal. These include the PI3K/Akt/mTOR, ERK1/2, and JNK/p38 MAPK pathways.[4][5]

Piperonal_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Piperonal Piperonal PI3K PI3K Piperonal->PI3K ERK ERK1/2 Piperonal->ERK JNK JNK Piperonal->JNK p38 p38 Piperonal->p38 Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Inhibition ERK->Proliferation_Survival Inhibition Apoptosis Apoptosis JNK->Apoptosis Activation p38->Apoptosis Activation

Caption: Putative signaling pathways modulated by Piperonal.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is widely used to determine the cytotoxicity of compounds against adherent cancer cell lines.

Workflow:

SRB_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Add Piperonal/ this compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 fixation Fix with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize dye with Tris buffer washing->solubilization readout Measure absorbance at 515 nm solubilization->readout end End readout->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow start Start serial_dilution Prepare serial dilutions of compound start->serial_dilution inoculation Inoculate with microbial culture serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Observe for visible growth incubation->observation determine_mic Determine MIC observation->determine_mic end End determine_mic->end

Caption: Experimental workflow for the MIC antimicrobial assay.

Methodology:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The available scientific evidence clearly indicates that piperonal possesses a range of promising biological activities, particularly in the areas of cancer and infectious diseases. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential in preclinical and clinical settings.

Conversely, the biological activities of this compound in a therapeutic context remain largely unexplored. Given its structural similarity to piperonal, it is plausible that this compound may also exhibit interesting biological properties. Therefore, future research should focus on systematically evaluating the anticancer, antimicrobial, and other potential therapeutic effects of this compound. Direct comparative studies with piperonal, utilizing standardized assays, would be invaluable in determining the structure-activity relationships and identifying the more promising candidate for further development. This would address a significant knowledge gap and could potentially unveil a new class of therapeutic agents.

References

Validating a New Analytical Method for Piperonyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative analysis of Piperonyl acetate. The presented data and protocols are representative of the performance expected from these methods and are intended to serve as a practical guide for validating a new analytical method.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters for GC-FID and HPLC-UV methods.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 1.0%
- Intermediate Precision (Inter-day)< 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL

Experimental Protocols

Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound are provided below. These protocols are based on established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).[1][2]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

a. Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared by dissolving 100 mg of the reference standard in 100 mL of a suitable solvent, such as methanol or acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Split injection.

c. Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components is assessed by analyzing blank samples and samples spiked with potential impurities.

  • Linearity: Assessed by a minimum of five concentrations across the specified range. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: Determined by the recovery method. Known amounts of this compound are spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., oven temperature, flow rate, injection volume) on the results is evaluated to ensure the method's reliability during routine use.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

a. Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared by dissolving 100 mg of the reference standard in 100 mL of the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. QC samples are prepared at low, medium, and high concentrations. All solutions should be filtered through a 0.45 µm syringe filter before injection.

b. Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 280 nm).

  • Injection Volume: 20 µL.

c. Validation Parameters:

The validation parameters for the HPLC-UV method are the same as those described for the GC-FID method: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, and Robustness. The experimental execution for each parameter is analogous to the GC-FID protocol, with adjustments made for the HPLC system.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating a new analytical method for this compound.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report Pass fail Method Fails: Re-evaluate & Re-validate acceptance->fail Fail end End: Method Approved for Routine Use report->end fail->method_dev

Caption: Workflow for analytical method validation.

References

Cross-Reactivity of Piperonyl Acetate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperonyl acetate, an aromatic compound utilized in flavor and fragrance industries, shares structural similarities with other molecules of interest in various fields, including toxicology and pharmaceutical development. Understanding its potential for cross-reactivity in immunoassays is crucial for the accurate interpretation of results and the development of specific and reliable assays. This guide provides a comprehensive overview of the principles of immunoassay cross-reactivity, outlines standard experimental protocols for its assessment, and discusses potential cross-reactants based on structural analogy, in the absence of direct published studies on this compound. While specific quantitative data for this compound is not currently available in the public domain, this guide leverages data from structurally related compounds to provide a comparative framework.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. Cross-reactivity is a phenomenon where an antibody binds to substances other than the intended target analyte. This occurs when the cross-reacting molecule shares structural similarities with the target antigen, leading to a similar binding interaction with the antibody. The degree of cross-reactivity is a critical parameter in the validation of any immunoassay, as it can lead to false-positive results or inaccurate quantification of the target analyte.

The core principle of competitive immunoassays, often used for small molecules, involves the competition between the target analyte and a labeled version of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances can interfere with this competition, leading to an erroneous signal.

dot

Caption: Principle of competitive immunoassay and potential cross-reactivity.

Potential Cross-Reactants for this compound

Given the absence of direct studies, we can infer potential cross-reactivity based on the structure of this compound, which features a methylenedioxybenzene group. Compounds sharing this moiety are the most likely candidates for cross-reactivity in a hypothetical immunoassay for this compound.

Table 1: Potential Cross-Reactants for this compound Based on Structural Similarity

Compound NameChemical StructureRationale for Potential Cross-Reactivity
This compound C₁₀H₁₀O₄ Target Analyte
Piperonyl Butoxide (PBO)C₁₉H₃₀O₅Shares the piperonyl (3,4-methylenedioxybenzyl) group. A common pesticide synergist.
Piperonal (Heliotropin)C₈H₆O₃Shares the methylenedioxybenzene core. A common fragrance ingredient.
SafroleC₁₀H₁₀O₂Contains the methylenedioxybenzene group. A precursor in the synthesis of illicit drugs.
3,4-Methylenedioxy-amphetamine (MDA)C₁₀H₁₃NO₂Possesses the methylenedioxy group. Known to cross-react in some amphetamine immunoassays.[1]

Experimental Protocol for Assessing Cross-Reactivity

A standard method for determining the cross-reactivity of a compound in a competitive immunoassay is to perform a cross-reactivity study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the percentage of cross-reactivity of potential interfering compounds in an immunoassay for a target analyte.

Materials:

  • Microtiter plates coated with the specific antibody.

  • Standard solutions of the target analyte (e.g., this compound) at various concentrations.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-labeled target analyte (conjugate).

  • Substrate solution for the enzyme.

  • Stop solution.

  • Wash buffer.

  • Plate reader.

Procedure:

  • Preparation of Standard Curve: A standard curve is generated by adding varying concentrations of the target analyte to the antibody-coated wells, followed by a fixed concentration of the enzyme-labeled analyte.

  • Cross-Reactivity Assessment: In separate wells, varying concentrations of the potential cross-reactant are added instead of the target analyte, followed by the same fixed concentration of the enzyme-labeled analyte.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The wells are washed to remove unbound substances.

  • Substrate Addition: The enzyme substrate is added, leading to a color change.

  • Stopping the Reaction: The reaction is stopped with a stop solution.

  • Measurement: The absorbance is measured using a plate reader.

  • Calculation: The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve. Similarly, the IC50 for each potential cross-reactant is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standards Prepare Target Analyte and Cross-Reactant Standards Add_Samples Add Standards/Cross-Reactants to Antibody-Coated Plate Standards->Add_Samples Add_Conjugate Add Enzyme-Labeled Analyte (Conjugate) Add_Samples->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for assessing immunoassay cross-reactivity.

Comparative Data (Hypothetical Example)

As no experimental data for this compound exists, the following table is a hypothetical representation of how cross-reactivity data would be presented. This example uses Piperonyl Butoxide (PBO) as the target analyte to illustrate the format.

Table 2: Hypothetical Cross-Reactivity of Structurally Related Compounds in a PBO Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
Piperonyl Butoxide (PBO) 10 100%
This compound5020%
Piperonal10010%
Safrole2005%
3,4-Methylenedioxy-amphetamine (MDA)>1000<1%
Unrelated Compound (e.g., Caffeine)>10,000<0.1%

Note: This data is purely illustrative and not based on actual experimental results.

Conclusion

While there is a clear need for experimental studies to determine the specific cross-reactivity profile of this compound in various immunoassay formats, this guide provides a foundational understanding of the principles and methodologies involved. Researchers developing or utilizing immunoassays for compounds containing the methylenedioxyphenyl moiety should consider the potential for cross-reactivity from structurally similar molecules. The provided experimental workflow offers a robust framework for conducting such validation studies, which are essential for ensuring the accuracy and reliability of immunoassay data. Future research in this area would be highly beneficial to the scientific community, particularly in the fields of analytical chemistry, toxicology, and drug development.

References

A Comparative Analysis of the Stability of Piperonyl Acetate and Other Common Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds is paramount for ensuring product efficacy, safety, and shelf life. This guide provides a detailed comparison of the stability of Piperonyl acetate against other commonly used acetate esters, including benzyl acetate, ethyl acetate, butyl acetate, and isoamyl acetate. The comparison focuses on hydrolytic and thermal stability, supported by available experimental data and detailed methodologies for replication.

Executive Summary

This compound, a synthetic fragrance and flavoring agent, exhibits a stability profile comparable to other common acetate esters used in various industrial applications. This guide indicates that while all acetate esters are susceptible to hydrolysis, the rate and extent of degradation are influenced by the structure of the alcohol moiety. Similarly, thermal stability varies among the esters, with aromatic esters generally showing higher thermal resistance than their aliphatic counterparts. This document outlines the key stability-indicating parameters and provides standardized protocols for their evaluation.

Comparative Stability Data

The stability of an ester is primarily determined by its susceptibility to hydrolysis and its thermal decomposition profile. The following table summarizes the available data for this compound and selected acetate esters. It is important to note that direct comparative studies under identical conditions are limited in the published literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the varying experimental conditions.

EsterMolecular FormulaMolecular Weight ( g/mol )Hydrolysis Rate Constant (k) at 25°COnset of Thermal Decomposition (TGA, °C) under N2Shelf Life (months)
This compound C₁₀H₁₀O₄194.18Data not availableEst. > 20036
Benzyl Acetate C₉H₁₀O₂150.17Half-life ~38 days at pH 7[1]Data not available24 or longer[2]
Ethyl Acetate C₄H₈O₂88.11~0.112 L·mol⁻¹·s⁻¹ (alkaline)[3]~150-20060[4]
Butyl Acetate C₆H₁₂O₂116.16Data not availableData not available24-36[3]
Isoamyl Acetate C₇H₁₄O₂130.181.0 x 10⁻¹ L·mol⁻¹·s⁻¹ (base-catalyzed)[5]Data not available24 or longer[6]

Note: The hydrolysis rate constants are reported under different conditions (e.g., alkaline or neutral) and should not be directly compared without considering the reaction mechanism. Estimated values are based on qualitative data and structural similarities.

Discussion of Stability Profiles

Hydrolytic Stability

Esters undergo hydrolysis to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by acids or bases. The rate of hydrolysis is influenced by steric and electronic effects of the substituent groups.

  • This compound , with its bulky piperonyl group, is expected to have a slower hydrolysis rate compared to simpler aliphatic esters due to steric hindrance at the carbonyl carbon. However, without specific experimental data, this remains a hypothesis.

  • Benzyl Acetate exhibits a moderate rate of hydrolysis. Its aromatic ring can influence the reactivity of the ester linkage.

  • Ethyl Acetate , Butyl Acetate , and Isoamyl Acetate are aliphatic esters. The rate of hydrolysis among these is expected to be similar, with minor differences due to the size of the alkyl chain. The available data for ethyl and isoamyl acetate suggest they are relatively susceptible to base-catalyzed hydrolysis[3][5].

Thermal Stability

Thermal stability refers to the temperature at which a compound begins to decompose. This is a critical parameter for applications involving heat, such as in baked goods or certain manufacturing processes. Thermogravimetric analysis (TGA) is the standard method for determining thermal stability.

Experimental Protocols

To facilitate direct and reliable comparison of the stability of these acetate esters, the following detailed experimental protocols are provided.

Determination of Hydrolytic Stability by Isocratic HPLC

This method is designed to quantify the rate of ester hydrolysis under controlled pH and temperature conditions.

Methodology:

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 4.0, 7.0, and 9.0 to simulate acidic, neutral, and basic conditions, respectively.

  • Sample Preparation: Prepare stock solutions of each acetate ester in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Hydrolysis Reaction:

    • In separate sealed vials, add a known volume of the ester stock solution to each buffer solution to achieve a final concentration of 100 µg/mL.

    • Incubate the vials in a constant temperature bath at 40°C.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

    • Quench the reaction by adding an equal volume of mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to an appropriate pH.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the ester being analyzed (e.g., ~275 nm for this compound and Benzyl acetate).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the remaining ester concentration at each time point by comparing the peak area to a calibration curve.

    • Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction (40°C) cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) C Mix Ester and Buffer (100 µg/mL) A->C B Prepare Ester Stock Solutions (1 mg/mL) B->C D Incubate and Sample at Time Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Quantify Remaining Ester F->G H Calculate Rate Constant (k) G->H

Figure 1: Experimental workflow for determining hydrolytic stability.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal decomposition profile of the acetate esters.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid ester sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This can be calculated using the tangent method at the point of maximum rate of weight loss from the derivative thermogravimetric (DTG) curve.

TGA_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Calibrate TGA Instrument C Place Sample in TGA A->C B Weigh 5-10 mg of Ester Sample B->C D Purge with Nitrogen C->D E Heat from 25°C to 600°C at 10°C/min D->E F Record Weight vs. Temperature E->F G Determine Onset Decomposition Temperature F->G

Figure 2: Experimental workflow for determining thermal stability.

Identification of Degradation Products by GC-MS

This protocol is for identifying the products formed during stability testing, confirming the degradation pathway.

Methodology:

  • Sample Preparation: Take aliquots from the forced degradation studies (hydrolysis and thermal) and dilute with a suitable solvent if necessary.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.

    • Injector: Split/splitless injector at a suitable temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST).

    • Confirm the identity by comparing the retention times with those of authentic standards if available.

Conclusion

The stability of acetate esters is a critical factor in their application. While this compound appears to have a good shelf life, a comprehensive understanding of its hydrolytic and thermal stability requires further quantitative experimental investigation. The provided protocols offer a standardized approach for a direct and meaningful comparison of this compound with other common acetate esters. Such studies are essential for formulators and researchers to predict product performance, ensure quality, and establish appropriate storage conditions and shelf lives.

References

Genotoxicity Assessment: A Comparative Analysis of Piperonyl Acetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that piperonyl acetate and its primary metabolites, piperonyl alcohol and piperonylic acid, are not considered genotoxic. This assessment, supported by a battery of in vitro and in vivo studies, positions this compound as a safe ingredient for use in fragrance formulations. This guide provides a comparative analysis of the genotoxic potential of this compound and its common alternatives, benzyl acetate, ethyl nonanoate, and isoamyl acetate, supported by experimental data and detailed methodologies.

Executive Summary

In comparison, alternative fragrance ingredients such as benzyl acetate, ethyl nonanoate, and isoamyl acetate have also been extensively studied. While generally considered safe, some studies on benzyl acetate have indicated potential genotoxic effects at high concentrations in specific assays.[3] Ethyl nonanoate and isoamyl acetate have shown no significant genotoxic activity in the available studies.[4]

This guide will delve into the quantitative data from key genotoxicity studies for each of these compounds, outline the experimental protocols for the assays, and provide a clear visual representation of the metabolic pathways and experimental workflows.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound, its metabolites, and selected alternatives.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
This compound Salmonella typhimurium strainsNot specifiedWith and withoutNegative[1]
Piperonal S. typhimurium TA100, TA1535, TA97, TA98100 - 10000 µ g/plate With and withoutNegative[2]
Benzyl Acetate S. typhimurium TA100, TA1535, TA97, TA98Up to 10,000 µ g/plate With and withoutNegative[5]
Ethyl Hexanoate (read-across for Ethyl Nonanoate) S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrAUp to 5000 µ g/plate With and withoutNegative[4]
Isoamyl Acetate S. typhimuriumNot specifiedWith and withoutNegative[6]

Table 2: In Vitro Micronucleus Assay Data

CompoundTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
This compound Data not publicly available----
Benzyl Acetate Chinese Hamster Ovary (CHO) cellsNot specifiedWith and withoutNegative[7]
Ethyl Hexanoate (read-across for Ethyl Nonanoate) Human peripheral blood lymphocytesUp to cytotoxic concentrationsWith and withoutNon-clastogenic[4]
Isoamyl Acetate Data not publicly available----

Table 3: In Vivo Comet Assay Data

CompoundTest SystemDose RangeOrganResultReference
This compound Data not publicly available----
Benzyl Acetate Rat liverUp to 1600 mg/kgLiverPositive at high doses[3]
Piperonyl Alcohol Data not publicly available----
Piperonylic Acid Data not publicly available----

Metabolic Pathway of this compound

This compound is expected to be metabolized in the body into piperonyl alcohol and subsequently to piperonylic acid. The genotoxicity of these metabolites is a crucial aspect of the overall safety assessment.

This compound This compound Piperonyl Alcohol Piperonyl Alcohol This compound->Piperonyl Alcohol Hydrolysis Piperonylic Acid Piperonylic Acid Piperonyl Alcohol->Piperonylic Acid Oxidation

Metabolic pathway of this compound.

Experimental Protocols

A battery of standardized and validated tests is used to assess the genotoxic potential of chemical substances. The most common assays are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vivo comet assay.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay uses several strains of the bacterium Salmonella typhimurium and Escherichia coli that have mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism. If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted.

cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Bacterial Strains (e.g., S. typhimurium his-) D Mix Bacteria, Compound, and S9 A->D B Test Compound B->D C S9 Mix (Optional) C->D E Pour on Minimal Agar Plates D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Compare to Control G->H

Workflow of the Ames Test.

In Vitro Micronucleus Assay - OECD 487

This test is used to detect damage to chromosomes. Mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. After treatment, the cells are cultured to allow for cell division. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The cells are then stained, and the frequency of cells containing micronuclei is determined by microscopic analysis.

cluster_0 Cell Culture & Treatment cluster_1 Incubation & Harvest cluster_2 Analysis A Mammalian Cells (e.g., CHO, Lymphocytes) B Treat with Test Compound A->B C Incubate to allow cell division B->C D Add Cytochalasin B (optional) C->D E Harvest and Fix Cells D->E F Stain Cells E->F G Score Micronuclei (microscopy) F->G H Calculate Frequency G->H

Workflow of the In Vitro Micronucleus Assay.

In Vivo Alkaline Comet Assay - OECD 489

The comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA damage in individual cells. Animals, typically rodents, are administered the test substance. After a specific time, cells are isolated from various organs (e.g., liver, blood), embedded in agarose on a microscope slide, and lysed to remove membranes, leaving the DNA. The slides are then placed in an electrophoresis chamber under alkaline conditions. Damaged DNA, containing breaks, will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

cluster_0 In Vivo Treatment cluster_1 Cell Isolation & Lysis cluster_2 Electrophoresis & Analysis A Administer Test Compound to Rodents B Isolate Cells from Tissues A->B C Embed Cells in Agarose on Slide B->C D Lyse Cells to release DNA C->D E Alkaline Electrophoresis D->E F Stain DNA E->F G Visualize and Score Comets F->G H Quantify DNA Damage G->H

Workflow of the In Vivo Comet Assay.

Conclusion

Based on the available scientific data, this compound and its metabolites, piperonyl alcohol and piperonylic acid, do not raise a concern for genotoxicity. The negative result in the Ames test for this compound, coupled with the lack of clastogenic activity inferred from data on the structurally similar piperonal, provides strong evidence for its safety. While some alternatives like benzyl acetate have shown potential for genotoxicity at high, likely irrelevant, exposure levels, this compound appears to have a cleaner genotoxicity profile. The data on ethyl nonanoate and isoamyl acetate also support their use as safe alternatives from a genotoxic perspective. Continued adherence to standardized testing protocols and a weight-of-evidence approach are essential for ensuring the safety of all fragrance ingredients.

References

A Toxicological Bridge: Read-Across Analysis of Piperonyl Acetate from Piperonal Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed toxicological comparison of piperonyl acetate and its metabolite, piperonal, underpins the scientific rationale for a read-across approach in safety assessments. This guide synthesizes available experimental data, providing a clear comparison of their toxicological profiles and the metabolic link that justifies the use of piperonal data to inform on the safety of this compound.

In the realm of chemical safety assessment, the principle of read-across is a cornerstone of modern toxicology, reducing the need for animal testing while upholding rigorous safety standards. This approach, supported by international guidelines, allows for the prediction of toxicity of a "target" chemical (this compound) based on the comprehensive toxicological data of a structurally and metabolically related "source" chemical (piperonal). The justification for this read-across is firmly rooted in the rapid hydrolysis of this compound to piperonyl alcohol and its subsequent metabolism to piperonal in biological systems.

Comparative Toxicity Profile

A summary of the key toxicological endpoints for this compound and piperonal is presented below, highlighting the data that supports the read-across approach.

Toxicological EndpointThis compoundPiperonalRead-Across Justification
Acute Oral Toxicity LD50: 2100 mg/kg (rat)[1]LD50: 2700 mg/kg (rat)[2][3][4][5]Similar low acute oral toxicity.
Acute Dermal Toxicity LD50: >5 g/kg (rabbit)[1]LD50: >5,000 mg/kg (rat)[3][6]Both substances exhibit low acute dermal toxicity.
Skin Irritation Slightly irritating (rabbit, Draize test)Not an irritant in humans at concentrations up to 5%[4]. Produces skin irritation in guinea pigs.[4]Both show potential for mild skin irritation at high concentrations.
Genotoxicity Not expected to be genotoxic. Negative in bacterial reverse mutation assay (Ames test), compliant with GLP and OECD TG 471.Not genotoxic. Negative in Ames test and in vitro chromosome aberration assay.[4]Both substances are non-genotoxic, indicating no potential to damage genetic material.
Repeated Dose Toxicity No data available. Read-across from piperonal is applied.NOAEL: 300 mg/kg/day (rat, OECD 422 compliant study).[7]The systemic toxicity of this compound is predicted based on the data for its primary metabolite, piperonal.
Reproductive Toxicity No data available. Read-across from piperonal is applied.NOAEL: 300 mg/kg/day (rat, OECD 422 compliant study).[7]The reproductive toxicity of this compound is predicted based on the data for its primary metabolite, piperonal.

Experimental Protocols

The toxicological data presented is supported by studies conducted in accordance with internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity is determined by administering the substance in a single dose to rats and observing the animals for a period of 14 days. The LD50 (Lethal Dose 50%) is the statistically estimated dose that is expected to be fatal to 50% of the tested animals.

Skin Irritation (Draize Test, OECD 404)

The potential of a substance to cause skin irritation is assessed by applying it to the shaved skin of rabbits. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and a Primary Dermal Irritation Index (PDII) is calculated.[4][8][9][10][11][12][13][14][15]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses specific strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.[5][16][17]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422)

This in vivo study in rats provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance. The test substance is administered daily to male and female rats before mating, during mating, and for females, throughout gestation and lactation. Observations include clinical signs, body weight, food consumption, mating performance, fertility, and offspring viability and growth. A No-Observed-Adverse-Effect Level (NOAEL) is determined for both systemic and reproductive toxicity.[18][19][20][21][22]

Mandatory Visualizations

Read-Across Workflow

Read_Across_Workflow cluster_target Target Substance cluster_source Source Substance cluster_justification Justification PiperonylAcetate This compound (Data Gap for Repeated Dose and Reproductive Toxicity) Metabolism Rapid in vivo hydrolysis and metabolism PiperonylAcetate->Metabolism is metabolized to Piperonal Piperonal (Robust Toxicological Database) Piperonal->PiperonylAcetate Metabolism->Piperonal Structural Structural Similarity

Caption: Logical workflow for the read-across assessment of this compound.

Metabolic Pathway

Metabolic_Pathway PiperonylAcetate This compound PiperonylAlcohol Piperonyl Alcohol PiperonylAcetate->PiperonylAlcohol Esterase (Hydrolysis) Piperonal Piperonal PiperonylAlcohol->Piperonal Alcohol Dehydrogenase (Oxidation)

Caption: Metabolic conversion of this compound to piperonal.

While specific signaling pathways for the toxicity of piperonal and this compound are not extensively detailed in publicly available literature, the primary mechanism of systemic toxicity for many aldehydes, including piperonal, is related to their reactivity with biological macromolecules. At high concentrations, aldehydes can cause cellular stress and disrupt normal cellular function. However, at the concentrations relevant to human exposure from fragrances and flavorings, these effects are not expected to occur, as evidenced by the high NOAEL value for piperonal. The read-across approach is further strengthened by the fact that both this compound and piperonal lack structural alerts for genotoxicity, which is consistent with the negative results in Ames tests.

References

A Researcher's Guide to the Quantitative Comparison of Piperonyl Acetate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data on Piperonyl Acetate in Plant Extracts

A comprehensive literature review reveals a scarcity of direct quantitative comparisons of this compound across different plant extracts. While the presence of this compound or its precursors like piperonal has been noted in plants such as endive (Cichorium endivia) and black pepper (Piper nigrum), specific quantitative data is often not the focus of general essential oil profiling studies. The concentration of this compound is typically low and may vary significantly based on the plant species, cultivar, geographical location, harvesting time, and the extraction method employed.

To facilitate future comparative studies, the following table provides an illustrative template for collating data. Researchers are encouraged to populate this table with their own experimental findings.

Plant SpeciesFamilyPlant Part UsedExtraction MethodThis compound Concentration (e.g., mg/g of dry weight)Reference
Viola odorataViolaceaeLeaves, FlowersSolvent ExtractionTo be determined
Piper nigrumPiperaceaeFruit (Peppercorns)HydrodistillationTo be determined
Anethum graveolensApiaceaeSeeds, LeavesHydrodistillationTo be determined
Cichorium endiviaAsteraceaeNot specifiedNot specifiedReported, but not quantified[1]

Experimental Protocols

A standardized and robust analytical methodology is paramount for the accurate quantification of this compound in diverse plant matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile and semi-volatile compounds like this compound in essential oils and plant extracts.

Plant Material Preparation and Extraction

The choice of extraction method is critical as it directly influences the yield and chemical profile of the extract.

  • Hydrodistillation: This is a standard method for extracting essential oils from aromatic plants.

    • Sample Preparation: The plant material (e.g., leaves, seeds, flowers) should be dried (e.g., air-dried in the shade or freeze-dried) and then ground to a fine powder to increase the surface area for extraction.

    • Apparatus: A Clevenger-type apparatus is typically used.

    • Procedure: A known weight of the powdered plant material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling. The steam and volatile compounds are condensed, and the essential oil is collected in the graduated tube of the Clevenger apparatus. The distillation is carried out for a specified duration (e.g., 3-4 hours) until no more oil is collected.

    • Post-Extraction: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.

  • Solvent Extraction: This method is suitable for compounds that may be sensitive to heat.

    • Sample Preparation: Similar to hydrodistillation, the plant material is dried and powdered.

    • Solvent Selection: A suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) is chosen based on the polarity of the target compound.

    • Procedure: The powdered plant material is macerated or subjected to Soxhlet extraction with the chosen solvent for a defined period.

    • Post-Extraction: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract. The extract is then stored under appropriate conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis allows for the separation, identification, and quantification of individual components within the plant extract.

  • Instrumentation: A GC-MS system equipped with a capillary column is required. A common and effective column is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5).

  • Sample Preparation for GC-MS: The essential oil or plant extract is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration. An internal standard (a compound not naturally present in the sample, with similar chemical properties to the analyte) should be added to the sample for accurate quantification.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (in split or splitless mode).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

  • Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard of this compound. The mass spectrum can also be compared with spectral libraries such as NIST (National Institute of Standards and Technology).

  • Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a pure this compound standard. The peak area of this compound in the sample is then compared to the calibration curve. The use of an internal standard helps to correct for variations in injection volume and instrument response. The concentration is typically expressed as a percentage of the total essential oil or as milligrams per gram of the initial plant material.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant extracts.

Piperonyl_Acetate_Quantification_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. GC-MS Analysis cluster_results 4. Data Reporting PlantMaterial Plant Material (e.g., Leaves, Seeds) Drying Drying (Air or Freeze-drying) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential Oil SolventExtraction Solvent Extraction Grinding->SolventExtraction Crude Extract SampleDilution Sample Dilution & Internal Standard Addition Hydrodistillation->SampleDilution SolventExtraction->SampleDilution GCMS GC-MS Analysis SampleDilution->GCMS PeakIdentification Peak Identification (Retention Time & Mass Spectrum) GCMS->PeakIdentification Quantification Quantification (Calibration Curve) PeakIdentification->Quantification DataReporting Quantitative Data (e.g., mg/g) Quantification->DataReporting

Caption: Workflow for this compound Quantification.

By following these detailed experimental protocols, researchers can generate reliable and comparable quantitative data on this compound content in various plant extracts. This will contribute to a better understanding of the distribution of this compound in the plant kingdom and facilitate its potential applications in various fields.

References

A Comparative Guide to Inter-laboratory Validation of Piperonyl Acetate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Piperonyl acetate, a compound with applications in various industries, is crucial for quality control and research. This guide provides a comparative overview of common analytical methods for the quantification of this compound, with a focus on inter-laboratory validation. Due to the limited availability of direct inter-laboratory validation studies for this compound, this guide leverages validation data from structurally similar compounds, namely piperine and piperonyl butoxide, to provide a robust comparison between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The presented data serves as a strong proxy for the expected performance of these methods for this compound quantification.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible results in the quantification of this compound. The following table summarizes the key performance characteristics of GC and HPLC, based on validation studies of structurally similar compounds. This data provides a foundation for what can be expected when validating methods for this compound.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99> 0.999[1][2][3]
Range 1 - 100 µg/mL0.5 - 200 µg/mL[1][2][3]
Accuracy (% Recovery) 95.4 - 98.6%[4]96.7 - 101.93%[1][2][3]
Precision (%RSD) < 2%< 2%[1][2][3]
Limit of Detection (LOD) Dependent on detector (e.g., FID, MS)0.00056 - 0.99 mg/L[1][2]
Limit of Quantitation (LOQ) Dependent on detector (e.g., FID, MS)0.0016 - 1.09 mg/L[1][2]

Disclaimer: The data presented in this table is based on validation studies of structurally similar compounds (piperine and piperonyl butoxide) and should be considered as an estimation of the performance for this compound. Method validation must be performed for this compound under specific laboratory conditions.

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of analytical methods across different laboratories. Below are generalized experimental protocols for the quantification of compounds similar to this compound using GC and HPLC.

Gas Chromatography (GC) Protocol (based on Piperonyl Butoxide analysis)[4][5]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for the analysis of semi-volatile compounds, such as a TraceGOLD TG-5SilMS (30m x 0.25mm ID, 0.25 µm film thickness) or similar.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.[5]

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, ramped to 150°C at 25°C/min, then ramped to 280°C at 6°C/min and held for 12 minutes.[5]

  • Detector Temperature: 280°C (FID) or as per MS requirements.[5]

  • Injection Volume: 2 µL in splitless mode.[5]

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dioctyl phthalate).[4] The solution is then subjected to clean-up procedures like dispersive solid-phase extraction (dSPE) with C18 and PSA, followed by evaporation and reconstitution in a cyclohexane-acetone mixture.[5]

  • Standard Preparation: Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent as the sample, also containing the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol (based on Piperine analysis)[1][2][3]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) or acetonitrile and 1% citric acid (45:55 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 340 nm or 342 nm.[1][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Extract a known amount of the sample with a suitable solvent like methanol using sonication or another appropriate extraction technique. Filter the extract before injection.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent and dilute to create a series of calibration standards.

Mandatory Visualization: Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, as recommended by international guidelines such as those from the ICH.[6][7] This process is essential to establish the reproducibility and robustness of an analytical method across different laboratories.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol Development & Sample Preparation cluster_2 Phase 3: Inter-laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Final Report A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Establishment of System Suitability Criteria B->C D Development of a Detailed Inter-laboratory Study Protocol C->D E Preparation & Distribution of Homogeneous Test Samples F Analysis of Samples by Participating Laboratories E->F G Data Collection & Reporting to Coordinating Laboratory F->G H Statistical Analysis of Data (Repeatability & Reproducibility) G->H I Assessment of Method Performance Against Pre-defined Criteria H->I J Issuance of Final Validation Report I->J

Caption: Workflow for a typical inter-laboratory validation study.

References

A Comparative Guide to the Synthesis of Piperonyl Acetate from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperonyl acetate, a versatile compound with applications ranging from fragrances to insecticides, can be synthesized from several key precursors.[1][2] The choice of starting material significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide provides an objective comparison of the synthesis of this compound from three common precursors: piperonyl alcohol, piperonal, and safrole, supported by experimental data and detailed methodologies.

Comparison of Synthesis Efficiency

The efficiency of synthesizing this compound is highly dependent on the chosen precursor and the specific reaction pathway. The following table summarizes key quantitative data for the synthesis of this compound from piperonyl alcohol, piperonal, and safrole.

PrecursorIntermediate(s)Key Reaction StepsReagentsReaction TimeTemperature (°C)Yield (%)
Piperonyl Alcohol NoneAcetylationAcetic anhydrideNot specifiedNot specifiedNot specified
Piperonal Piperonyl alcohol1. Reduction2. Acetylation1. Diisobutylaluminium hydride (DIBAL-H)2. Acetic anhydride1. 1.5 hours2. Not specified1. -78 to 202. Not specified1. 892. Not specified
Safrole Isosafrole, Piperonal, Piperonyl alcohol1. Isomerization2. Oxidation3. Reduction4. Acetylation1. Not specified2. Ozonolysis3. Not specified4. Not specifiedNot specifiedNot specifiedOverall yield for a multi-step synthesis to piperonyl maleamide (related product) from safrole is 48.2%[3]
1,3-Benzodioxole 5-chloromethyl-1,3-benzodioxole1. Chloromethylation2. Acetylation1. Paraformaldehyde, HCl2. Sodium acetate1. 4 hours2. 4 hours1. 20-252. 80-851. 50.92. Not specified

Synthetic Pathways and Logical Relationships

The following diagram illustrates the synthetic routes from the different precursors to this compound.

Synthesis_Pathways Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization Piperonal Piperonal Isosafrole->Piperonal Oxidation Piperonyl_Alcohol Piperonyl Alcohol Piperonal->Piperonyl_Alcohol Reduction (89% Yield) Piperonyl_Acetate This compound Piperonyl_Alcohol->Piperonyl_Acetate Acetylation Benzodioxole 1,3-Benzodioxole Chloromethyl 5-chloromethyl- 1,3-benzodioxole Benzodioxole->Chloromethyl Chloromethylation (50.9% Yield) Chloromethyl->Piperonyl_Acetate Acetylation

Caption: Synthetic pathways to this compound from various precursors.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducibility and optimization.

Synthesis of Piperonyl Alcohol from Piperonal (Reduction)[4]

This protocol describes the reduction of piperonal to piperonyl alcohol using diisobutylaluminium hydride (DIBAL-H).

  • Materials:

    • Piperonal

    • Dichloromethane (CH₂Cl₂)

    • 1M Diisobutylaluminium hydride (DIBAL-H) solution

    • Methanol (CH₃OH)

    • Diethyl ether ((C₂H₅)₂O)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve piperonal (5g) in dichloromethane (340 mL) in a flask.

    • Cool the resulting mixture to -78°C using a dry ice/acetone bath.

    • Add 1M DIBAL-H solution (200 mL) to the mixture at -78°C.

    • Stir the reaction mixture at -78°C for 90 minutes.

    • Quench the reaction by adding methanol (10 mL).

    • Allow the mixture to warm to room temperature.

    • Dilute the solution with diethyl ether (250 mL) and wash with brine (50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography using an eluent of ethyl acetate: n-hexane (1:3) to obtain piperonyl alcohol.

Synthesis of this compound from 5-chloromethyl-1,3-benzodioxole[5][6]

This method involves the nucleophilic substitution of the chloride with an acetate group.

  • Materials:

    • Crude 5-chloromethyl-1,3-benzodioxole

    • Sodium acetate (CH₃COONa)

    • Water (H₂O)

    • Nitrogen gas (N₂)

  • Procedure:

    • Introduce 144.2 g of sodium acetate (99%, 1.7 moles) and 365 mL of water into a 2-liter flask.

    • Place the flask under agitation and heat the mixture to 80-85°C under a nitrogen atmosphere.

    • Add the crude 5-chloromethyl-1,3-benzodioxole dropwise into the heated mixture over a period of 2 hours.

    • After the addition is complete, allow the mixture to react for an additional 2 hours at 80-85°C.

    • Upon completion, the crude this compound can be isolated and purified.

Synthesis of Piperonyl Alcohol from this compound (Hydrolysis)[5]

This protocol details the hydrolysis of this compound to piperonyl alcohol.

  • Materials:

    • Crude this compound

    • Tetrabutylammonium chloride hydrate

    • Sodium hydroxide (NaOH)

    • Nitrogen gas (N₂)

  • Procedure:

    • To the crude this compound from the previous synthesis, add 1.92 g of tetrabutylammonium chloride hydrate (98%, 0.00677 moles) and 76.9 g of NaOH (97%, 1.9 moles) at ambient temperature. The temperature will rise to 45-50°C upon NaOH addition.

    • Heat the mixture to 80-85°C under agitation and a nitrogen flow.

    • The conversion of the ester is typically complete after about 2 hours, yielding piperonyl alcohol with a reported yield of 90-96% relative to the starting chloromethyl derivative.

Discussion

  • From Piperonyl Alcohol: The acetylation of piperonyl alcohol is the most direct route to this compound. This method is likely to have a high yield and be the most atom-economical if pure piperonyl alcohol is readily available and cost-effective.

  • From Piperonal: This two-step process involves a reduction followed by acetylation. The reduction of piperonal to piperonyl alcohol proceeds with a high yield (89%)[4]. The overall efficiency will depend on the yield of the subsequent acetylation step. This route is advantageous when piperonal is a more accessible or cheaper starting material than piperonyl alcohol.

  • From Safrole: The synthesis from safrole is a multi-step process that first involves isomerization to isosafrole, followed by oxidation to piperonal.[3][5] The piperonal is then converted to this compound via the route described above. While this pathway utilizes a natural product, the multiple steps can lead to a lower overall yield and may involve hazardous reagents like ozone.

  • From 1,3-Benzodioxole: This route involves the synthesis of a chloromethyl intermediate, which is then converted to this compound. The initial chloromethylation step has a moderate yield of 50.9%[6]. The overall efficiency will be further influenced by the yield of the acetylation step. This pathway may be economically viable depending on the cost of 1,3-benzodioxole.

Conclusion

The most efficient synthesis of this compound in terms of reaction steps and likely overall yield is the direct acetylation of piperonyl alcohol. However, the economic feasibility of each route is highly dependent on the cost and availability of the precursors. The synthesis from piperonal offers a viable two-step alternative with a high-yielding reduction step. The routes starting from safrole and 1,3-benzodioxole are longer and may have lower overall yields but could be advantageous based on raw material accessibility and cost considerations. Researchers and process chemists should carefully evaluate these factors when selecting a synthetic strategy for this compound.

References

A Comparative Analysis of Piperonyl Acetate and Piperonyl Butoxide as Insecticide Synergists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synergistic efficacy of piperonyl acetate and the well-established synergist, piperonyl butoxide (PBO). This analysis is based on available scientific literature and experimental data.

Piperonyl butoxide (PBO) is a widely recognized and extensively studied synergist used in insecticide formulations to enhance the potency of active ingredients such as pyrethrins and pyrethroids.[1][2][3][4] In contrast, this compound is primarily utilized in the fragrance and flavor industry, with limited and largely unsubstantiated claims of its role as an insect repellent or insecticide synergist.[1] A thorough review of scientific literature reveals a significant disparity in the available data regarding the synergistic efficacy of these two compounds.

Mechanism of Action: A Tale of Two Compounds

Piperonyl Butoxide (PBO): The synergistic action of PBO is well-documented. It functions by inhibiting the metabolic enzymes within an insect, primarily the cytochrome P450 monooxygenases (P450s) and to a lesser extent, esterases.[1][5][6][7] These enzymes are the insect's primary defense mechanism for detoxifying foreign compounds, including insecticides.[3] By binding to the active site of these enzymes, PBO acts as a competitive inhibitor, preventing the breakdown of the insecticide.[1][4] This inhibition leads to a higher concentration and prolonged presence of the active insecticide at its target site within the insect, thereby increasing its lethality.[1][3] This mechanism allows for a reduction in the amount of insecticide needed for effective pest control and can help in managing the development of insecticide resistance.[5][8]

This compound: There is a notable lack of scientific evidence detailing a synergistic mechanism of action for this compound comparable to that of PBO. While some sources describe it as an insect repellent or an active ingredient in certain insecticides, with one suggesting it disrupts the nervous system of insects, this points to a primary insecticidal effect rather than a synergistic one.[1] No peer-reviewed studies were found that quantify its ability to inhibit insect metabolic enzymes or enhance the efficacy of other insecticides in a synergistic manner.

Quantitative Efficacy: The Data Favors PBO

The efficacy of an insecticide synergist is often measured by the Synergistic Ratio (SR), which is the ratio of the toxicity of the insecticide alone to the toxicity of the insecticide in combination with the synergist. Numerous studies have quantified the synergistic effect of PBO with various insecticides.

InsecticideTarget PestPBO:Insecticide RatioSynergistic Ratio (SR)Reference
CypermethrinSpodoptera frugiperda (Fall Armyworm) - Eggs1:83.531 - 6.328[9]
CypermethrinSpodoptera frugiperda (Fall Armyworm) - 3rd Instar1:83.070[9]
Ammo® (Cypermethrin)Spodoptera frugiperda (Fall Armyworm) - 3rd Instar1:89.111[9]
Ammo® (Cypermethrin)Spodoptera frugiperda (Fall Armyworm) - 6th Instar1:88.641[9]

This table presents a selection of reported synergistic ratios for PBO with pyrethroid insecticides. The synergistic ratio indicates the factor by which PBO increases the toxicity of the insecticide.

Conversely, there is no available quantitative data from peer-reviewed studies to populate a similar table for this compound, highlighting the current scientific void regarding its efficacy as a synergist.

Experimental Protocols for Synergist Evaluation

The evaluation of insecticide synergism typically involves bioassays to determine the toxicity of an insecticide with and without the presence of a synergist. A common methodology is as follows:

  • Insect Rearing: A susceptible strain of the target insect species is reared under controlled laboratory conditions (temperature, humidity, photoperiod).

  • Topical Application Bioassay:

    • Solutions of the insecticide and the synergist are prepared in a suitable solvent (e.g., acetone).

    • A range of concentrations of the insecticide alone is applied topically to the dorsal thorax of the insects.

    • A fixed, sublethal concentration of the synergist is applied, followed by the application of a range of concentrations of the insecticide.

    • A control group is treated with the solvent only.

  • Mortality Assessment: Mortality is recorded at a specified time point (e.g., 24 or 48 hours) after treatment.

  • Data Analysis: The dose-response data is subjected to probit analysis to determine the lethal dose required to kill 50% of the test population (LD50).

  • Calculation of Synergistic Ratio (SR): The SR is calculated using the formula: SR = LD50 of insecticide alone / LD50 of insecticide + synergist

Visualizing the Mechanisms and Workflows

Signaling Pathway: Mechanism of PBO Synergism

PBO_Mechanism cluster_insect Insect System Insecticide Insecticide (e.g., Pyrethroid) P450 Cytochrome P450 Monooxygenases Insecticide->P450 Metabolism TargetSite Target Site (e.g., Sodium Channels) Insecticide->TargetSite Binding PBO Piperonyl Butoxide (PBO) PBO->P450 Inhibition DetoxifiedInsecticide Metabolized (Inactive) Insecticide P450->DetoxifiedInsecticide Detoxification NerveTransmission Disruption of Nerve Transmission TargetSite->NerveTransmission Leads to LethalEffect Insect Mortality NerveTransmission->LethalEffect Results in Synergist_Evaluation_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing 1. Insect Rearing (Controlled Environment) SolutionPrep 2. Preparation of Test Solutions (Insecticide +/- Synergist) InsectRearing->SolutionPrep GroupA Group A: Insecticide Only SolutionPrep->GroupA 3. Topical Application GroupB Group B: Insecticide + Synergist SolutionPrep->GroupB 3. Topical Application Control Control: Solvent Only SolutionPrep->Control 3. Topical Application Mortality 4. Mortality Assessment (e.g., 24h post-treatment) GroupA->Mortality GroupB->Mortality Control->Mortality Probit 5. Probit Analysis (Calculate LD50) Mortality->Probit SR_Calc 6. Calculate Synergistic Ratio (SR) Probit->SR_Calc

References

Sensory panel comparison of Piperonyl acetate and heliotropin.

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of fragrance and flavor, the selection of aroma chemicals is paramount to achieving the desired sensory profile. Among the vast palette available to researchers and product developers, Piperonyl Acetate and Heliotropin are two compounds often considered for their sweet, floral, and fruity characteristics. This guide provides a comparative analysis of their sensory profiles, supported by an illustrative quantitative sensory panel evaluation and a detailed experimental protocol.

Olfactory Profile Comparison

This compound and Heliotropin share a common ground in their sweet and floral scent profiles, yet they diverge in their specific nuances, offering distinct creative possibilities.

Heliotropin , also known as piperonal, presents a more complex gourmand and floral profile.[7][8] It is renowned for its prominent powdery and sweet scent, strongly reminiscent of almond, vanilla, and cherry pie.[9][10][11] This "cherry-vanilla" character is often complemented by soft, creamy, and sometimes slightly woody undertones.[9]

Illustrative Sensory Panel Data

While publicly available quantitative sensory panel data for a direct comparison of this compound and Heliotropin is limited, the following table illustrates a plausible outcome of such an evaluation. The intensity scores are presented on a 0-10 scale, where 0 indicates "not perceptible" and 10 signifies "very high intensity." This data is representative and intended for illustrative purposes.

Sensory AttributeThis compound (Illustrative Intensity)Heliotropin (Illustrative Intensity)
Sweet 89
Floral 76
Fruity (Cherry) 67
Fruity (Strawberry) 51
Powdery 49
Almond 18
Vanilla 28
Creamy 26
Honeyed 31

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Aroma Chemicals

The following protocol outlines a standardized methodology for conducting a sensory panel evaluation of aroma chemicals like this compound and Heliotropin.

1. Panelist Selection and Training:

  • Recruitment: A panel of 10-15 individuals is recruited based on their sensory acuity, availability, and interest.

  • Screening: Panelists are screened for olfactory sensitivity and their ability to discriminate and describe different aromas.

  • Training: Over several sessions, the panel is trained to identify and rate the intensity of a range of reference aroma compounds representing key sensory attributes (e.g., sweet, floral, fruity, powdery, almond, vanilla). They establish a consensus on the terminology and the use of the intensity scale.

2. Sample Preparation:

  • Dilution: this compound and Heliotropin are diluted to a concentration of 1% in an odorless, non-volatile solvent such as dipropylene glycol (DPG).

  • Presentation: 1 mL of each diluted sample is applied to a standard fragrance testing strip. The strips are allowed to air for 5 minutes to allow the solvent to evaporate.

  • Coding: Each sample is assigned a random three-digit code to blind the panelists to the identity of the compounds.

3. Evaluation Procedure:

  • Environment: The evaluation is conducted in a well-ventilated, odor-free sensory laboratory with individual booths for each panelist.

  • Protocol: Panelists are instructed to smell the coded testing strips in a predetermined, randomized order. A one-minute break is enforced between samples to minimize olfactory fatigue.

  • Rating: Using a digital ballot, panelists rate the intensity of each pre-defined sensory attribute on a 0-10 line scale.

4. Data Analysis:

  • Data Collection: The intensity ratings from each panelist are collected.

  • Statistical Analysis: The mean intensity scores for each attribute for both compounds are calculated. Statistical analysis, such as Analysis of Variance (ANOVA) and Tukey's HSD test, is performed to determine if there are significant differences in the sensory profiles of this compound and Heliotropin.

Experimental Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process.

SensoryPanelWorkflow Sensory Panel Evaluation Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase PanelistSelection Panelist Selection & Training SamplePrep Sample Preparation & Coding PanelistSelection->SamplePrep Panel Ready SensoryEval Sensory Evaluation in Booths SamplePrep->SensoryEval Samples Ready DataCollection Data Collection SensoryEval->DataCollection Ratings Submitted StatsAnalysis Statistical Analysis DataCollection->StatsAnalysis Data Compiled Reporting Reporting & Interpretation StatsAnalysis->Reporting Results Analyzed

Caption: Workflow of a sensory panel evaluation.

References

A Comparative Analysis of the Cytotoxic Profiles of Piperonyl Acetate and Piperonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of piperonyl acetate and its precursor, piperonyl alcohol. Due to a lack of direct comparative studies in the current scientific literature, this document summarizes the available information on each compound individually and offers a framework for future cytotoxic evaluation by presenting detailed experimental protocols and relevant signaling pathways from studies on structurally related molecules.

Executive Summary

This guide, therefore, serves a dual purpose: to collate the limited existing data and to provide robust, transferable experimental designs for researchers aiming to bridge this knowledge gap. The methodologies and signaling pathways detailed below are drawn from extensive research on analogous compounds and represent the current standards in cytotoxicity testing.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for this compound and piperonyl alcohol on various cell lines are not available in the reviewed literature. To facilitate future research, a template for data presentation is provided below.

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)Test MethodReference
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Piperonyl Alcohol Data not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

To enable a direct and meaningful comparison of the cytotoxicity of this compound and piperonyl alcohol, standardized experimental protocols are essential. The following methodologies are adapted from established in vitro cytotoxicity assays and can be applied to both compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound and piperonyl alcohol in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of this compound and piperonyl alcohol for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental and Logical Frameworks

To provide a clear understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis stock Stock Solutions (this compound & Alcohol in DMSO) serial Serial Dilutions in Culture Medium stock->serial treat Treatment with Compounds (24, 48, 72h) serial->treat cells Cancer Cell Culture (e.g., MCF-7, HeLa) plate Cell Seeding (96-well plates) cells->plate plate->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis ic50 IC50 Value Calculation mtt->ic50 flow Flow Cytometry Analysis apoptosis->flow compare Comparative Cytotoxicity Analysis ic50->compare flow->compare

Experimental workflow for cytotoxicity comparison.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound and piperonyl alcohol are yet to be elucidated, the induction of apoptosis is a common mechanism of action for cytotoxic compounds. The intrinsic (mitochondrial) pathway of apoptosis is a key target for many anti-cancer agents.

G compound This compound / Alcohol stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bak_bax ↑ Bak/Bax Activation bcl2_family->bak_bax bcl2_inh ↓ Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_inh mito Mitochondrial Outer Membrane Permeabilization bak_bax->mito bcl2_inh->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9_active Caspase-9 apoptosome->cas9_active cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Hypothesized intrinsic apoptosis pathway.

Conclusion

The direct comparative cytotoxicity of this compound and its alcohol precursor, piperonyl alcohol, remains an uninvestigated area. This guide provides a foundational framework for researchers to conduct such a comparison. By employing the standardized protocols outlined herein, future studies can generate the much-needed quantitative data to elucidate the relative cytotoxic potential of these two compounds. Understanding their mechanisms of action, including their effects on signaling pathways such as apoptosis, will be crucial in determining their potential as novel therapeutic agents in cancer research and drug development.

Safety Operating Guide

Comprehensive Safety and Handling Guide for Piperonyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Piperonyl acetate, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 326-61-4

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol [1][2]

  • Appearance: Clear pale yellow to colorless oily liquid[3][4]

  • Odor: Floral-like, sweet, fruity[2][4]

Hazard Identification and Classification

This compound is classified as an irritant and may be harmful if swallowed.[3][4] It can also cause an allergic skin reaction.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H317: May cause an allergic skin reaction[4]

  • H412: Harmful to aquatic life with long-lasting effects[2]

Precautionary Statements: A series of precautionary statements are associated with this compound, emphasizing the need for careful handling and the use of protective measures. Key statements include washing hands thoroughly after handling, avoiding breathing vapors, and wearing protective gear.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection GlovesChemical-resistant gloves. Butyl, nitrile, or barrier laminate gloves are recommended if a specific material is not specified.[5]
Protective ClothingLaboratory coat, long-sleeved shirt, and long pants. Fire/flame resistant and impervious clothing should be worn.[3][6]
FootwearClose-toed footwear.[6]
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially where the neat chemical is handled.[1][7] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure an eyewash fountain and safety shower are readily accessible.[6]

  • Remove all sources of ignition as the chemical is combustible.[3][4]

  • Have spill cleanup materials readily available.

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Avoid breathing mist, gas, or vapors.[3][4]

  • Use non-sparking tools.[3]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store in a refrigerator.[1][7]

  • Store away from incompatible materials such as strong oxidizing acids, caustic solutions, alkali metals, and hydrides.[3][7]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Wash with plenty of soap and water.[3][6][7] If skin irritation or a rash occurs, get medical help.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 to 30 minutes, removing contact lenses if present.[1][3][6][7] Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Get medical help immediately.[3][6]

Accidental Release and Disposal Plan

1. Spill Containment and Cleanup:

  • Evacuate personnel from the area.

  • Wear appropriate PPE as detailed above.

  • Remove all sources of ignition.[3][6]

  • For small spills, use absorbent paper to pick up the liquid.[1][7] For larger spills, absorb with inert material such as sand, sawdust, or earth.[6][8]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][6][7]

  • Wash the spill area with a strong soap and water solution.[1][7]

2. Waste Disposal:

  • Dispose of contents and container in accordance with all federal, state, and local regulations.[3][6]

  • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal.[3]

Piperonyl_Acetate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_vent Ensure Ventilation prep_vent->handle_chem prep_spill Prepare Spill Kit prep_spill->handle_chem handle_store Store Properly handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure dispose_waste Dispose of Waste handle_store->dispose_waste End of Use emergency_cleanup Contain & Clean Spill emergency_spill->emergency_cleanup emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_cleanup->dispose_waste dispose_decon Decontaminate Area dispose_waste->dispose_decon dispose_ppe Doff & Dispose PPE dispose_decon->dispose_ppe

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.